molecular formula C9H11NO3 B009204 L-Tyrosine-1-13C CAS No. 110622-46-3

L-Tyrosine-1-13C

Cat. No.: B009204
CAS No.: 110622-46-3
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-DMSOPOIOSA-N
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Description

L-Tyrosine-1-13C is a stable isotope-labeled analog of the conditionally essential amino acid L-Tyrosine, specifically designed for advanced biochemical and metabolic research. This high-purity compound serves as an indispensable tracer in human and animal studies, enabling precise investigation of aromatic amino acid metabolism, dynamics, and requirements in vivo. In research applications, L-Tyrosine-1-13C is used to elucidate the metabolic pathway of tyrosine as the biochemical precursor to key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine . The incorporation of the 13C label at the 1-position allows researchers to accurately track and quantify the rate of tyrosine oxidation and its conversion into these critical signaling molecules. Furthermore, this labeled tracer is vital for studying conditions of physiological stress, where catecholamine turnover is increased, helping to understand how neurotransmitter depletion affects cognitive function and how precursor availability can mitigate these effects. The primary mechanism of action stems from its role in biosynthesis. Once transported across the blood-brain barrier, L-Tyrosine is converted to L-DOPA by the rate-limiting enzyme tyrosine hydroxylase, and subsequently to active catecholamines. When administered orally, L-Tyrosine-1-13C allows for the precise measurement of this conversion rate through methods such as primed, constant oral infusion studies, providing critical data on whole-body tyrosine kinetics and phenylalanine hydroxylation that cannot be obtained with unlabeled amino acids. Key Research Areas: • Precursor role in catecholamine synthesis and neurotransmitter depletion studies • Investigation of aromatic amino acid requirements and protein metabolism • Tracer studies in metabolic disorders and nutritional science • Pharmacokinetic and metabolic pathway analysis This product is intended for research purposes only. It is not for use in diagnostic procedures or for administration to humans or animals.

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-DMSOPOIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480573
Record name L-Tyrosine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110622-46-3
Record name L-Tyrosine-1-13C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110622-46-3
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Foundational & Exploratory

Technical Deep Dive: Chemical Properties and Stability of L-Tyrosine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Tyrosine-1-13C is a stable isotopologue of the non-essential amino acid L-tyrosine, distinguished by the substitution of the carboxyl carbon (C1) with Carbon-13.[1][2] Unlike uniformly labeled (


) or ring-labeled variants, the specific C1 labeling makes this molecule a precision tool for metabolic flux analysis (MFA)—specifically for tracking decarboxylation pathways and carboxyl retention rates in the tricarboxylic acid (TCA) cycle.

This guide addresses the physicochemical challenges of L-Tyrosine-1-13C, primarily its poor aqueous solubility and susceptibility to specific degradation pathways that compromise isotopic fidelity.

Physicochemical Profile

The substitution of


 with 

at the C1 position introduces a mass shift of +1.00335 Da and a change in nuclear spin state (

), rendering the carboxyl carbon NMR-active. However, it does not significantly alter the electronic environment or pKa values compared to the natural isotopologue.
Key Data Summary
PropertyValue / CharacteristicTechnical Note
Molecular Formula

Labeled at the

-carboxyl group.
Molecular Weight ~182.19 g/mol +1 Da shift vs. natural L-Tyrosine (181.19).
Solubility (Water) Very Low (~0.45 g/L at 25°C)Critical: Hydrophobic aromatic ring limits solubility at neutral pH.
pKa Values

-COOH: 2.20

-NH3+: 9.11 Phenolic -OH: 10.07
Dissolution requires pH adjustment below pKa1 or above pKa2.
Appearance White to off-white crystalline powderYellowing indicates oxidation (formation of quinones).
Isotopic Enrichment Typically ≥99 atom %

Essential for quantitative MFA to minimize natural abundance correction errors.
NMR Shift (

)
~175 ppm (Carboxyl)Distinct low-field signal, sensitive to pH titration.

Stability & Degradation Mechanisms[3]

While L-Tyrosine is chemically robust, the 1-13C label introduces a unique vulnerability : Decarboxylation. If the molecule undergoes decarboxylation (enzymatic or thermal), the


 label is lost as 

, leaving behind unlabeled tyramine. This is a critical failure mode in tracer experiments.
Degradation Pathways[3][4][5]
  • Oxidation (Photochemical/Chemical): The phenolic ring is sensitive to UV light and heavy metals, forming dopaquinone and melanin-like pigments. This degrades the molecule but retains the C1 label (unless advanced oxidation occurs).

  • Decarboxylation (The "Silent" Loss): Catalyzed by Tyrosine Decarboxylase (TDC) or high heat (>280°C). The signal vanishes from the solid/liquid phase and enters the gas phase.

Diagram: Stability & Label Loss Logic

TyrosineStability cluster_0 Critical Failure Mode for Flux Analysis Tyr L-Tyrosine-1-13C (Active Tracer) Oxidation Oxidation Pathway (UV / Metal Ions) Tyr->Oxidation Light/O2 Decarb Decarboxylation (Enzymatic/Thermal) Tyr->Decarb Tyrosine Decarboxylase or Heat Quinone Dopaquinone-1-13C (Brown Precipitate) Oxidation->Quinone Label Retained (Impurity) Tyramine Tyramine (Unlabeled) Decarb->Tyramine Product CO2 13CO2 Gas (Label Lost) Decarb->CO2 Isotope Loss

Caption: Degradation pathways for L-Tyrosine-1-13C. Note that decarboxylation results in the complete loss of the isotopic tag from the liquid phase.

Analytical Verification

Mass Spectrometry (MS) Considerations
  • The M+1 Challenge: Unlike ring-labeled tyrosine (

    
    , M+6), L-Tyrosine-1-13C produces only an M+1 shift. In low-resolution instruments, this can overlap with the natural isotopic envelope of endogenous tyrosine (specifically the naturally occurring 
    
    
    
    abundance, approx. 1.1%).[2]
  • Recommendation: Use High-Resolution Accurate Mass (HRAM) spectrometry or rigorous background subtraction of the natural M+1 signal when using this as a tracer. For absolute quantitation (internal standard), M+6 or M+9 isotopologues are generally preferred to avoid this overlap.

Nuclear Magnetic Resonance (NMR)[6]
  • 13C-NMR: The most definitive test. You will observe a massive singlet enhancement at ~175 ppm (COOH).

  • Coupling: If coupling with

    
     is present (double label), expect splitting. For pure 1-13C, the signal is a sharp singlet.
    

Experimental Protocols

Handling and Solubilization

Expert Insight: Many researchers fail by attempting to dissolve tyrosine in neutral buffers (PBS), resulting in precipitation and inaccurate dosing. Tyrosine is a zwitterion with low solubility at its isoelectric point (pI ~5.6).

Protocol: Preparation of a 10 mM Stock Solution
  • Weighing: Weigh the L-Tyrosine-1-13C powder into a glass vial. Avoid static (use anti-static gun if necessary).

  • Acidification Strategy (Preferred for MS):

    • Add 0.1 M HCl (or 1% Formic Acid) dropwise.

    • Vortex until fully dissolved. The protonation of the amine group (

      
      ) and carboxyl group (
      
      
      
      ) breaks the crystal lattice.
    • Dilute to volume with water.

  • Alkaline Strategy (Preferred for some Cell Culture):

    • Add 0.1 M NaOH.

    • The phenol deprotonates (

      
      ), drastically increasing solubility.
      
    • Warning: Alkaline solutions oxidize faster. Use immediately or store under Nitrogen.

Diagram: Validated Solubilization Workflow

Workflow Start L-Tyrosine-1-13C Solid Powder Solvent Select Solvent System Start->Solvent Neutral Neutral Buffer (PBS) pH 7.4 Solvent->Neutral Acid 0.1 M HCl / 1% FA pH < 2 Solvent->Acid Mass Spec Base 0.1 M NaOH pH > 10 Solvent->Base Cell Culture Fail Precipitation Risk (Inaccurate Dosing) Neutral->Fail Success Clear Stock Solution Acid->Success Base->Success Storage Aliquot & Store -20°C (Dark) Success->Storage

Caption: Decision tree for solubilization. Acidic or basic conditions are required to overcome the isoelectric solubility trough.

Applications in Metabolic Flux Analysis (MFA)[7][8]

L-Tyrosine-1-13C is uniquely suited for distinguishing between anabolic incorporation and catabolic degradation pathways.

  • Protein Synthesis Tracking: The label is retained in the peptide backbone.

  • Catabolism (Fumarate/Acetoacetate):

    • Tyrosine degradation involves the enzyme 4-hydroxyphenylpyruvate dioxygenase.

    • Crucially, the C1 carbon eventually becomes the C1 of Acetoacetate (ketogenic) or is released as CO2 depending on the specific decarboxylation events in the complex breakdown pathway.

    • Tracer Specificity: If you detect

      
       in downstream acetoacetate or lipids, the tyrosine backbone was catabolized. If you detect 
      
      
      
      (via breath test or headspace analysis), it indicates high Tyrosine Decarboxylase activity (often gut microbiome related).

References

  • Sigma-Aldrich. L-Tyrosine-1-13C Product Specification and Safety Data Sheet. Retrieved from

  • PubChem. L-Tyrosine Compound Summary: Chemical and Physical Properties. National Library of Medicine. Retrieved from

  • Cambridge Isotope Laboratories. Stable Isotopes for Metabolic Flux Analysis. Retrieved from

  • Wishart, D.S., et al. HMDB: The Human Metabolome Database (Tyrosine NMR Data). Nucleic Acids Res. Retrieved from

Sources

metabolic pathways of L-Tyrosine-1-13C in mammalian systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathways of L-Tyrosine-1-¹³C in Mammalian Systems

Introduction: Tracing the Fate of a Versatile Amino Acid

L-Tyrosine, a non-essential amino acid in mammals, is synthesized from phenylalanine and serves as a critical node in cellular metabolism.[1] It is not merely a building block for protein synthesis but also the precursor to a diverse array of biologically vital molecules, including neurotransmitters, hormones, and pigments.[2][3] Understanding the flux through these various pathways is fundamental to fields ranging from neurobiology to endocrinology and drug development.

The use of stable isotope-labeled compounds, such as L-Tyrosine-1-¹³C, provides a powerful and dynamic method to trace metabolic pathways without the safety concerns of radioisotopes. By introducing a "heavy" carbon atom at a specific position—in this case, the carboxyl carbon (C-1)—researchers can follow its incorporation into downstream metabolites. This technique, known as stable isotope tracing or metabolic flux analysis (MFA), allows for the quantitative measurement of pathway activity under various physiological and pathological conditions.[4][5] The ¹³C label acts as a beacon, detectable by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers, enabling precise quantification of how cells utilize tyrosine in real-time.[4][6]

This guide provides a comprehensive overview of the primary metabolic fates of L-Tyrosine in mammalian systems, details the methodologies for tracing L-Tyrosine-1-¹³C, and offers field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: The Core Metabolic Fates of L-Tyrosine

L-Tyrosine stands at a metabolic crossroads, from which its fate is determined by the enzymatic machinery of the specific cell type. Its journey can lead down several distinct anabolic and catabolic routes.

cluster_main Major Metabolic Fates of L-Tyrosine cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathway Tyrosine L-Tyrosine-1-¹³C Catecholamines Catecholamines (Dopamine, Norepinephrine, Epinephrine) Tyrosine->Catecholamines Tyrosine Hydroxylase Melanin Melanin (Eumelanin, Pheomelanin) Tyrosine->Melanin Tyrosinase Thyroid Thyroid Hormones (T3, T4) Tyrosine->Thyroid Thyroperoxidase Protein Protein Synthesis Tyrosine->Protein TCA Fumarate & Acetoacetate (Energy Production) Tyrosine->TCA Tyrosine Aminotransferase Tyrosine L-Tyrosine-1-¹³C LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (Rate-Limiting) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase CO2 ¹³CO₂ LDOPA->CO2 Decarboxylation (Label Lost) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Tyrosine L-Tyrosine-1-¹³C PHP p-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine Aminotransferase Homogentisate Homogentisate PHP->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetate Hydrolase Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate Hydrolase

Figure 3: The catabolic pathway of L-Tyrosine degradation.

Part 2: Experimental Design for Tracing L-Tyrosine-1-¹³C

A successful tracer experiment depends on a robust experimental design, appropriate analytical techniques, and careful data interpretation.

Causality in Experimental Choices
  • In Vitro vs. In Vivo: In vitro cell culture studies offer a controlled environment to investigate cell-autonomous metabolism with high reproducibility. [7]In vivo studies in animal models provide systemic physiological context, crucial for understanding inter-organ metabolic cross-talk, but come with greater complexity. *[8] Choice of Analytical Platform:

    • Mass Spectrometry (MS): The gold standard for tracer analysis due to its high sensitivity and ability to resolve isotopologues (molecules differing only in their isotopic composition). L[4]iquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar metabolites like amino acids and their derivatives. [9] * Nuclear Magnetic Resonance (NMR): While less sensitive than MS, NMR spectroscopy provides invaluable positional information about the ¹³C label within a molecule without requiring chemical degradation, which can be crucial for deciphering complex pathway dynamics.

[6][10]#### 2.2 Quantitative Data Summary

The output of a tracer experiment is typically the fractional enrichment of ¹³C in various metabolites. This data allows for the calculation of metabolic flux rates.

ParameterDescriptionTypical Analytical Method
M+0 The unlabeled, naturally occurring isotopologue of a metabolite.LC-MS, GC-MS
M+1, M+2, etc. Isotopologues containing one, two, or more ¹³C atoms.LC-MS, GC-MS
Fractional Enrichment (%) The percentage of a metabolite pool that is labeled with ¹³C.Calculated from MS data
Positional Isotopomer A molecule with a ¹³C label at a specific atomic position.¹³C-NMR

Part 3: Field-Proven Experimental Protocols

The following protocols provide a self-validating system for conducting stable isotope tracing experiments in mammalian cell culture.

Protocol 1: ¹³C-Tyrosine Tracing in Cultured Adherent Mammalian Cells

This workflow outlines the core steps from cell culture to sample extraction for metabolomic analysis.

cluster_workflow Experimental Workflow for In Vitro ¹³C-Tyrosine Tracing A 1. Cell Seeding & Growth Seed cells in multi-well plates. Allow to reach ~80% confluency. B 2. Media Switch Aspirate growth media. Wash once with PBS. Add custom media with L-Tyrosine-1-¹³C. A->B C 3. Isotope Labeling Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours). B->C D 4. Rapid Quenching Place plate on dry ice. Aspirate media. Add ice-cold 80% Methanol. C->D E 5. Metabolite Extraction Scrape cells in cold methanol. Transfer to microfuge tube. Vortex and centrifuge to pellet protein. D->E F 6. Sample Preparation Collect supernatant. Dry under nitrogen or by lyophilization. E->F G 7. Analysis Reconstitute dried extract. Analyze via LC-MS or NMR. F->G

Figure 4: A step-by-step workflow for stable isotope tracing experiments.

Methodology:

  • Cell Culture: Seed mammalian cells (e.g., PC-12 for neuronal studies, B16-F10 for melanogenesis) in 6-well or 12-well plates. Culture in standard growth medium until they reach 70-80% confluency.

    • Causality: Reaching this confluency ensures cells are in a logarithmic growth phase with active metabolism, providing a robust signal.

  • Preparation of Labeling Medium: Prepare a custom cell culture medium that is identical to the standard medium but lacks unlabeled L-Tyrosine. Supplement this medium with a known concentration of L-Tyrosine-1-¹³C (e.g., 200 µM).

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled tyrosine.

    • Add the pre-warmed ¹³C-labeling medium to each well. Place the plates back in the incubator (37°C, 5% CO₂).

  • Time Course: Incubate the cells for a predetermined time course. A typical experiment might include time points at 0, 1, 4, 8, and 24 hours to capture both rapid and steady-state labeling dynamics.

  • Metabolite Extraction (Critical Step):

    • To halt all enzymatic activity instantly, place the culture plate on a bed of dry ice.

    • Quickly aspirate the labeling medium.

    • Immediately add an ice-cold quenching/extraction solution (e.g., 80% methanol in water, -80°C) to the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Causality: Rapid quenching is essential to prevent metabolic leakage or enzymatic alteration of metabolite pools during the extraction process, ensuring the measured metabolite levels accurately reflect the state at the time of collection.

  • Cell Lysis and Protein Precipitation:

    • Use a cell scraper to detach the cells in the cold extraction solution.

    • Transfer the cell slurry to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet precipitated protein and cell debris.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the soluble polar metabolites.

    • Transfer to a new labeled tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

    • Store the dried pellets at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent for reverse-phase liquid chromatography. A common choice is an aqueous solution with a low percentage of organic solvent (e.g., 50:50 Methanol:Water or an instrument-specific starting buffer). The volume should be chosen to concentrate the sample appropriately (e.g., 50-100 µL).

  • Clarification: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer: Carefully transfer the clear supernatant to an autosampler vial, preferably with a low-volume insert to maximize sample injection.

  • Analysis: The sample is now ready for injection into an LC-MS system. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to accurately resolve the mass difference between labeled and unlabeled isotopologues.

Conclusion and Future Perspectives

Tracing the metabolic fate of L-Tyrosine-1-¹³C is a robust and insightful technique for dissecting the complexities of mammalian metabolism. It provides a quantitative lens through which we can observe the dynamic allocation of this crucial amino acid into neurotransmitters, pigments, hormones, or energy. This approach allows for a direct assessment of enzymatic activity within intact biological systems, offering a functional readout that is often more informative than static measurements of gene or protein expression.

The application of these methods in drug development is vast, enabling researchers to understand how a compound modulates specific metabolic pathways, identify off-target effects, and discover novel therapeutic targets. In disease research, from neurodegenerative disorders involving catecholamine deficits to metabolic syndromes and cancers, ¹³C tracing provides a critical tool to uncover the metabolic rewiring that underpins pathology. As analytical technologies continue to improve in sensitivity and resolution, the scope and precision of stable isotope tracing will undoubtedly expand, shedding further light on the intricate metabolic networks that govern health and disease.

References

  • Vertex AI Search. (2020). Tyrosine metabolism and related disorders (Phenylketonuria, Alkaptonuria and Tyrosenimia) - YouTube.
  • PubChem. (2019). Tyrosine Metabolism | Pathway.
  • PubChem. (n.d.). Tyrosine Metabolism | Pathway.
  • Clendinen, C.S., et al. (n.d.). 13C NMR Metabolomics: Applications at Natural Abundance - PMC.
  • StudyRare. (2021). Tyrosine Metabolism - A Clever Mnemonic! - YouTube.
  • ResearchGate. (n.d.). Simplified pathways of tyrosine-derived melanin synthesis showing...
  • EFSA Journal. (2015). Scientific opinion on the safety and efficacy of L-tyrosine for all animal species.
  • Wikipedia. (n.d.). Tyrosine.
  • ResearchGate. (2022). L-Tyrosine Metabolic Pathway in Microorganisms and Its Application in the Biosynthesis of Plant-Derived Natural Products | Request PDF.
  • NPTEL. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube.
  • PubMed. (2021). Measurement of Melanin Metabolism in Live Cells by [U-13C]-L-Tyrosine Fate Tracing Using Liquid Chromatography-Mass Spectrometry.
  • NCBI Bookshelf. (n.d.). Biosynthesis of Catecholamines - Basic Neurochemistry.
  • PubMed. (n.d.). Labelling analysis for ¹³C MFA using NMR spectroscopy.
  • NIH. (n.d.). In vivo 2H/13C flux analysis in metabolism research - PMC.
  • International Journal of Molecular Sciences. (2016). From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis.
  • Wikipedia. (n.d.). Fumarylacetoacetate hydrolase.
  • PubMed. (2018). 13C Tracer Analysis and Metabolomics in 3D Cultured Cancer Cells.
  • Frontiers. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis.
  • ResearchGate. (2019). Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate.
  • StatPearls. (2022). Biochemistry, Melanin - StatPearls - NCBI Bookshelf.

Sources

molecular weight differences between L-Tyrosine and L-Tyrosine-1-13C

Isotopic Resolution: A Technical Guide to L-Tyrosine vs. L-Tyrosine-1- C

Executive Summary

For researchers in metabolomics and pharmacokinetics, the distinction between L-Tyrosine (natural abundance) and L-Tyrosine-1-


C



  • NMR Spectroscopy: The C1 label acts as a hyper-sensitive probe for carbonyl environments, visible where natural tyrosine is silent.

  • Mass Spectrometry (MS): It serves as an Internal Standard (IS), though with specific "crosstalk" risks that differ from uniformly labeled (

    
    -
    
    
    C) analogs.
  • Metabolic Flux: It is the "gold standard" substrate for measuring decarboxylation rates (e.g., Tyrosine Decarboxylase activity), as the label is liberated as

    
    CO
    
    
    .

Fundamental Isotopic Chemistry

The core difference lies in the atomic mass of the carbon at the

Comparative Data Table
PropertyL-Tyrosine (Natural)L-Tyrosine-1-

C
Difference
Molecular Formula C

H

NO

C

(

C)

H

NO

Neutron count (+1)
Monoisotopic Mass 181.07389 Da 182.07725 Da +1.00336 Da
Average Mass 181.19 g/mol 182.18 g/mol ~1.0 g/mol
13C-NMR Active Sites 1.1% (Natural Abundance)100% at C1 Position~90-fold signal enhancement at C1
InChI Key OUYCCCASQSFEME-MRVPVSSYSA-NOUYCCCASQSFEME-DMSOPOIOSA-NIsotope layer defined
Structural Visualization

The following diagram illustrates the specific atom substitution and its impact on fragmentation logic.

TyrosineStructureTyrL-Tyrosine (Natural)Mass: 181.07 DaC1 = 12CFragmentFragment Ion (m/z 136)[M-HCOOH]+Tyr->FragmentMS/MS FragmentationCO2Neutral Loss(HCOOH)Tyr->CO2Loss of 12CTyr13CL-Tyrosine-1-13CMass: 182.07 DaC1 = 13CTyr13C->FragmentMS/MS Fragmentation(Same m/z as Natural!)CO2_13Neutral Loss(H13COOH)Tyr13C->CO2_13Loss of 13C

Caption: Structural comparison showing that while the parent masses differ, the primary MS/MS fragment (loss of carboxyl group) yields identical daughter ions, a critical consideration for assay specificity.

Analytical Differentiation

A. Mass Spectrometry (LC-MS/MS)

The Trap: Many researchers assume any


Isotopic Interference
  • Natural Tyrosine (M+0): Parent

    
     182.1 
    
    
    Fragment
    
    
    136.1 (Loss of HCOOH).
  • L-Tyrosine-1-

    
    C (IS):  Parent 
    
    
    183.1
    
    
    Fragment
    
    
    136.1 (Loss of H
    
    
    COOH).

Why this matters:

  • Crosstalk: The natural "M+1" isotope of Tyrosine (approx. 10% abundance) appears at

    
     183.1.
    
  • Pathway Overlap: If the natural M+1 isotope has its

    
    C on the carboxyl group (1/9 probability), it transitions 
    
    
    , indistinguishable from your Internal Standard.
  • Recommendation: For absolute quantification, L-Tyrosine-Ring-

    
    C
    
    
    is superior because the label is retained in the fragment (
    
    
    ). Use 1-
    
    
    C primarily for metabolic tracing (decarboxylation), not purely as a quantitation standard, unless high-resolution MS (HRMS) is used to distinguish the mass defect.
B. NMR Spectroscopy

This is the primary strength of L-Tyrosine-1-

  • Mechanism: The

    
    C nucleus has a spin of 1/2, making it NMR active. 
    
    
    C is silent.
  • Chemical Shift: The C1 (carboxyl) carbon appears between 170–178 ppm .

  • Application: In protein structure studies, this label allows specific observation of the tyrosine backbone carbonyl without background noise from the aromatic ring carbons or other amino acids.

Experimental Protocol: Metabolic Flux Analysis (Decarboxylation)

This protocol describes using L-Tyrosine-1-

Tyrosine Decarboxylase (TDC)

Objective: Quantify TDC activity by measuring the release of


Reagents
  • Substrate: L-Tyrosine-1-

    
    C (99 atom % 
    
    
    C).
  • Buffer: 50 mM Phosphate Buffer (pH 7.0) with 0.1 mM Pyridoxal Phosphate (PLP).

  • Enzyme Source: Bacterial lysate or purified TDC.

Workflow Diagram (Graphviz)

WorkflowStartSubstrate Prep10mM L-Tyr-1-13CIncubateIncubation37°C, 30-60 min(Closed Vial)Start->IncubateReactionEnzymatic ReactionTyr -> Tyramine + 13CO2Incubate->ReactionAcidifyQuenchAdd 1M HClReaction->AcidifyTrapGas TrappingCapture 13CO2 inNaOH or Ca(OH)2Acidify->TrapLiberates GasAnalyzeAnalysisIRMS or MS Gas AnalyzerTrap->AnalyzeQuantify 13C

Caption: Metabolic flux workflow for isolating the C1 carbon as CO2 gas, a specific application where C1-labeling is superior to Ring-labeling.

Step-by-Step Methodology
  • Preparation: Dissolve L-Tyrosine-1-

    
    C in Phosphate Buffer to a final concentration of 10 mM. Note: Tyrosine has poor solubility; warm to 50°C if necessary, then cool.
    
  • Reaction Setup: In a gas-tight headspace vial, combine 900 µL of Substrate Solution with 100 µL of Enzyme Source.

  • Incubation: Incubate at 37°C for 30–60 minutes. The reaction is:

    
    
    
  • Quenching: Inject 100 µL of 1M HCl through the septum. This stops the enzyme and shifts the equilibrium of dissolved CO

    
     to gas phase.
    
  • Detection (IRMS): Use Isotope Ratio Mass Spectrometry (IRMS) to sample the headspace gas.

    • Target: Measure the ratio of

      
      CO
      
      
      (
      
      
      45) to
      
      
      CO
      
      
      (
      
      
      44).
    • Calculation: The Delta (

      
      ) 
      
      
      C value correlates linearly with enzyme activity.

References

  • PubChem. (2025).[1] L-Tyrosine-1-13C Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. L-Tyrosine Mass Spectrometry Data. National Institute of Standards and Technology. [Link]

  • Kurokawa, T., et al. (2010). "Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using LC/MS/MS." PMC. [Link](Demonstrates the preference for Ring-13C over 1-13C for quantification to avoid fragmentation loss).

An In-depth Technical Guide to the Decarboxylation Mechanism of L-Tyrosine-1-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Tyrosine decarboxylation is a pivotal biochemical reaction that produces tyramine, a precursor for a host of critical signaling molecules, including catecholamine neurotransmitters.[1][2] The reaction is catalyzed by Tyrosine Decarboxylase (TDC), a Pyridoxal 5'-Phosphate (PLP) dependent enzyme.[3][4] Understanding the precise catalytic mechanism is fundamental for enzymology and the development of targeted therapeutics. This guide provides an in-depth exploration of this mechanism, with a specific focus on the use of L-Tyrosine-1-¹³C as a mechanistic probe. By examining the principles of PLP-dependent catalysis and the kinetic isotope effect (KIE) introduced by the heavy isotope label, we can elucidate the rate-determining steps and transition state structures of this vital enzymatic transformation.

Introduction: The Significance of L-Tyrosine and Isotopic Labeling

L-Tyrosine is a non-essential aromatic amino acid that serves as a fundamental building block for proteins and a direct precursor to several physiologically vital compounds, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[1][2] The entry point for these biosynthetic pathways is the decarboxylation of L-Tyrosine to tyramine, a reaction catalyzed by the enzyme Tyrosine Decarboxylase (TDC) (I.U.B.: 4.1.1.25).[3][5]

To dissect the intricate steps of an enzymatic reaction, scientists often employ isotopically labeled substrates. In the case of L-Tyrosine-1-¹³C , the carbon atom of the carboxyl group is replaced with its heavier, stable isotope, ¹³C. This substitution does not alter the chemical properties of the molecule but does change its mass. This mass difference is the key to unlocking mechanistic details through the Kinetic Isotope Effect (KIE) , where the rate of bond cleavage involving the heavier isotope is measurably slower than that of the lighter isotope.[6][7] Studying the KIE of L-Tyrosine-1-¹³C provides profound insights into the bond-breaking events at the heart of the catalytic cycle.

The Core Catalyst: Tyrosine Decarboxylase and the PLP Cofactor

Tyrosine Decarboxylase is a member of the vast family of PLP-dependent enzymes, which catalyze a wide variety of reactions in amino acid metabolism, including decarboxylation, transamination, and racemization.[8][9] The catalytic prowess of these enzymes is derived from the chemical versatility of their essential cofactor, Pyridoxal 5'-Phosphate (PLP), the active form of Vitamin B6.[10][11]

The fundamental role of PLP is to act as an "electron sink".[12] It forms a covalent intermediate with the amino acid substrate, creating a conjugated system of π-electrons that can delocalize and stabilize the negative charge of the carbanionic intermediates that would otherwise be highly unstable.[8][13] For decarboxylation, the stabilization of the carbanion formed upon the cleavage of the Cα-COO⁻ bond is chemically essential; without PLP, this reaction is not considered chemically feasible under physiological conditions.[13]

The Catalytic Mechanism: A Step-by-Step Breakdown

The generally accepted mechanism for PLP-dependent decarboxylation of L-Tyrosine proceeds through several distinct steps. The process begins with the PLP cofactor already covalently bound to an active site lysine residue of the enzyme, forming a Schiff base known as the internal aldimine .[12][13]

The catalytic cycle involves:

  • Transimination: The amino group of the incoming L-Tyrosine substrate attacks the internal aldimine. This displaces the enzyme's lysine residue and forms a new Schiff base between L-Tyrosine and PLP. This new complex is referred to as the external aldimine .[12][13] The causality here is the creation of a direct covalent link between the substrate and the electron-withdrawing cofactor.

  • Decarboxylation: The pyridinium ring of the PLP acts as a potent electron sink. This facilitates the cleavage of the bond between the α-carbon and the carboxyl carbon of L-Tyrosine. The ¹³C-labeled carboxyl group is released as ¹³CO₂, and a resonance-stabilized carbanionic intermediate, known as the quinonoid intermediate , is formed.[12] This is the critical, isotopically sensitive step.

  • Protonation: A conserved acidic residue in the enzyme's active site, such as a histidine, donates a proton to the α-carbon of the quinonoid intermediate.[12] This step is crucial for establishing the correct stereochemistry of the product.

  • Product Release: The Schiff base is hydrolyzed. The product, tyramine, is released from the active site. Simultaneously, the enzyme's active site lysine residue attacks the PLP-intermediate, reforming the internal aldimine and regenerating the enzyme for the next round of catalysis.[12]

Visualization of the PLP-Dependent Decarboxylation Pathway

PLP_Mechanism cluster_enzyme Enzyme Active Site E_PLP Internal Aldimine (Enzyme-Lys-PLP) Ext_Aldimine External Aldimine (Substrate-PLP) E_PLP->Ext_Aldimine Lysine_regen Lysine Displaced Quinonoid Quinonoid Intermediate Ext_Aldimine->Quinonoid Decarboxylation (Rate-Limiting Step) CO2 ¹³CO₂ Ext_Aldimine->CO2 Prod_Aldimine Product Aldimine Quinonoid->Prod_Aldimine Protonation Prod_Aldimine->E_PLP Transimination Product Tyramine Prod_Aldimine->Product Lysine_attack Lysine Attacks Substrate L-Tyrosine-1-¹³C Substrate->E_PLP Transimination

Caption: The catalytic cycle of Tyrosine Decarboxylase with L-Tyrosine.

Probing the Mechanism with ¹³C: The Kinetic Isotope Effect (KIE)

The substitution of ¹²C with ¹³C at the carboxyl group creates a powerful tool for mechanistic analysis. The C-C bond to the heavier ¹³C atom has a lower zero-point vibrational energy than the C-¹²C bond. Consequently, more energy is required to break the C-¹³C bond, leading to a slower reaction rate.

The primary ¹³C KIE is expressed as the ratio of the rate constant for the light isotope (k₁₂) to that of the heavy isotope (k₁₃): KIE = k₁₂ / k₁₃

A KIE value significantly greater than 1 indicates that the C-C bond cleavage is part of the rate-determining step of the overall reaction.[7] By measuring the KIE for the decarboxylation of L-Tyrosine-1-¹³C, we can experimentally validate that the decarboxylation event itself is kinetically significant.

Interpreting KIE Data

The magnitude of the observed KIE provides deep insight. A large KIE (e.g., ~1.05-1.07 for ¹³C) suggests that decarboxylation is the sole rate-limiting step. However, enzymatic reactions are multi-step processes.[7] If other steps, like substrate binding or product release, are also slow, they can mask the full effect of the isotopic substitution. This leads to a smaller observed KIE. Therefore, the experimental value of the KIE is crucial for building a complete kinetic model of the enzyme's action.

ParameterUnlabeled L-Tyrosine (¹²C)L-Tyrosine-1-¹³C¹³C Kinetic Isotope Effect (k₁₂/k₁₃)Mechanistic Implication
Reaction Rate (V_max) V₁₂V₁₃ (V₁₃ < V₁₂)> 1.0C-C bond cleavage is kinetically significant.
Hypothetical Value 100 µmol/min96 µmol/min1.042Decarboxylation is a major rate-determining step.

Experimental Design for a Self-Validating Decarboxylation Assay

To study this mechanism, a robust and self-validating experimental protocol is essential. The following outlines a standard procedure for monitoring TDC activity using High-Performance Liquid Chromatography (HPLC), a common and precise method for separating and quantifying reaction components.

Experimental Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Buffer (e.g., 0.1M Acetate, pH 5.5) E Assemble Reaction Mix (Buffer, PLP, Substrate) A->E B Prepare Substrate Stock (L-Tyrosine-1-¹³C) B->E C Prepare Cofactor Stock (PLP) C->E D Prepare Enzyme Solution (Tyrosine Decarboxylase) F Pre-incubate at 37°C E->F G Initiate with Enzyme F->G H Incubate & Take Timepoints (t=0, 2, 5, 10, 20 min) G->H I Quench Reaction (e.g., add Trichloroacetic Acid) H->I J Centrifuge to Pellet Protein I->J K Filter Supernatant J->K L Analyze by HPLC K->L M Quantify Tyramine & Tyrosine L->M

Caption: Standard experimental workflow for an in-vitro TDC assay.

Detailed Step-by-Step Protocol

Objective: To measure the rate of tyramine formation from L-Tyrosine-1-¹³C catalyzed by Tyrosine Decarboxylase.

A. Reagent Preparation:

  • Reaction Buffer: 0.1 M Sodium Acetate buffer, pH 5.5. The optimal pH for many bacterial TDCs is acidic.[3][14]

  • Substrate Stock: 10 mM L-Tyrosine-1-¹³C dissolved in a minimal amount of 1N HCl and brought to volume with Reaction Buffer.

  • Cofactor Stock: 1 mM Pyridoxal 5'-Phosphate (PLP) in Reaction Buffer. Store protected from light.

  • Enzyme Solution: Recombinant Tyrosine Decarboxylase (e.g., from Lactobacillus brevis) diluted to a working concentration (e.g., 0.1 mg/mL) in cold 10 mM Potassium Phosphate buffer, pH 7.0.[4]

  • Quenching Solution: 20% (w/v) Trichloroacetic Acid (TCA).

B. Reaction Procedure:

  • For each time point and control, prepare a microcentrifuge tube.

  • Assemble a master mix containing Reaction Buffer, Substrate Stock (final conc. 1 mM), and PLP Stock (final conc. 0.1 mM).

  • Aliquot the master mix into each reaction tube (e.g., 450 µL).

  • Self-Validation Controls:

    • No Enzyme Control: Add 50 µL of dilution buffer instead of enzyme.

    • No Substrate Control: Use a master mix without L-Tyrosine.

    • No Cofactor Control: Use a master mix without PLP. This validates the PLP dependency.

  • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reactions by adding 50 µL of the Enzyme Solution to each tube (except the "No Enzyme" control). For the t=0 sample, quench immediately before adding the enzyme.

  • Incubate at 37°C. At designated time points (e.g., 2, 5, 10, 20 minutes), stop the reaction by adding 100 µL of Quenching Solution.

C. Sample Analysis:

  • Vortex the quenched samples and centrifuge at >13,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples via reverse-phase HPLC with UV detection (e.g., at 275 nm).

  • Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate L-Tyrosine from the product, tyramine.

  • Quantify the amount of tyramine produced at each time point by comparing the peak area to a standard curve of known tyramine concentrations. The initial linear rate of product formation is used to determine the reaction velocity.

Conclusion

The decarboxylation of L-Tyrosine is a classic example of the chemical elegance of PLP-dependent catalysis. By leveraging L-Tyrosine-1-¹³C, researchers can move beyond a static model of the reaction and probe its dynamic, kinetic properties. The presence of a significant kinetic isotope effect provides direct evidence that C-C bond cleavage is a rate-determining step, validating the central tenets of the proposed mechanism. The protocols and principles outlined in this guide serve as a robust framework for scientists seeking to investigate this and other enzymatic mechanisms with precision and scientific rigor.

References

  • Dai, Y. N., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences. [Link]

  • Toney, M. D. (2015). Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • PubChem. (2019). Tyrosine Metabolism. Retrieved from National Institutes of Health. [Link]

  • Abdulsattar, S. A. (2022). Protein and Amino acid Metabolism. University lecture notes. [Link]

  • Mato, E. F., et al. (2011). Kinetic Isotope Effects of L-Dopa Decarboxylase. The Journal of Physical Chemistry B. [Link]

  • Martín-Sánchez, A., et al. (2002). Mechanism of action of pyridoxal 5'-phosphate-dependent decarboxylases. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Pyridoxal Phosphate Hydrate? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Derivatization of the l-tyrosine α-carboxyl group. a Decarboxylation to...[Link]

  • Del Rio, B., et al. (2018). Screening Method to Evaluate Amino Acid-Decarboxylase Activity of Bacteria Present in Spanish Artisanal Ripened Cheeses. MDPI. [Link]

  • Agarwal, V., & Eustáquio, A. S. (2020). Decarboxylation in Natural Products Biosynthesis. ACS Chemical Biology. [Link]

  • Taylor & Francis. (n.d.). Tyrosine decarboxylase – Knowledge and References. [Link]

  • Liu, Z., et al. (2016). Crystal structure of tyrosine decarboxylase and identification of key residues involved in conformational swing and substrate binding. Scientific Reports. [Link]

  • Paneth, P., & O'Leary, M. H. (1985). The Intrinsic C-13 Kinetic Isotope Effect Is Different for Physiological and Slow Substrates of the Ornithine Decarboxylase Reaction. Journal of the American Chemical Society. [Link]

  • Huisman, M., et al. (2019). Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • LibreTexts Chemistry. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). [Link]

  • Liu, Z., et al. (2016). Crystal structure of tyrosine decarboxylase and identification of key residues involved in conformational swing and substrate binding. Nature. [Link]

  • Wang, M., et al. (2021). Identification and Functional Characterization of Tyrosine Decarboxylase from Rehmannia glutinosa. MDPI. [Link]

  • Payne, K. A. P., et al. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. [Link]

  • Rishavy, M. A., & Cleland, W. W. (2000). 13C Kinetic Isotope Effects and the Mechanism of the Uncatalyzed Decarboxylation of Orotic Acid. Journal of the American Chemical Society. [Link]

  • Liu, R., et al. (2020). Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids. Angewandte Chemie. [Link]

  • Lee, W. C., et al. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. [Link]

  • Christensen, B., & Nielsen, J. (2000). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering. [Link]

  • Payne, K. A. P., et al. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. ResearchGate. [Link]

  • The Penguin Prof. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more. YouTube. [Link]

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applications of carboxyl-labeled tyrosine in structural biology

The site-specific incorporation of carboxyl-labeled tyrosine and its functional analogs represents a significant leap forward for structural biology. It provides a level of precision that was previously unattainable, allowing researchers to ask and answer more sophisticated questions about molecular mechanisms. This guide provides the foundational knowledge and practical protocols to empower scientists to utilize this technology. As the toolkit of orthogonal synthetase-tRNA pairs expands and the synthesis of novel ncAAs becomes more accessible, the potential applications in drug development, synthetic biology, and fundamental research will only continue to grow, promising deeper insights into the intricate dance of proteins that governs life. [2][23]

References

  • Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli - YouTube . (2022). YouTube. [Link]

  • Expanding the genetic code - ResearchGate . (n.d.). ResearchGate. [Link]

  • Tyrosine- or Y-clicking of oligonucleotides and proteins useful for functional studies . (2023). Bio-Synthesis. [Link]

  • The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed . (n.d.). PubMed. [Link]

  • Editorial: Expansion of the Genetic Code: Unnatural Amino Acids and their Applications - Frontiers . (n.d.). Frontiers. [Link]

  • A native aminoacyl-tRNA synthetase/tRNA pair drives highly efficient noncanonical amino acid incorporation in E. coli - PMC - PubMed Central . (n.d.). National Center for Biotechnology Information. [Link]

  • A genetically encoded metabolically stable analogue of phosphotyrosine in Escherichia coli - PubMed . (n.d.). PubMed. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) . (n.d.). Royal Society of Chemistry. [Link]

  • Site-Specific Orthogonal Labeling of the Carboxy Terminus of α-Tubulin - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Incorporation of Nonnatural Amino Acids into Proteins through Extension of the Genetic Code | Bulletin of the Chemical Society of Japan | Oxford Academic . (n.d.). Oxford Academic. [Link]

  • Genetic Code Expansion - Addgene . (n.d.). Addgene. [Link]

  • Tyrosine - Wikipedia . (n.d.). Wikipedia. [Link]

  • Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance | Biochemistry - ACS Publications . (n.d.). ACS Publications. [Link]

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Incorporation of non-canonical amino acids into the developing murine proteome - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Genetic Code Expansion: A Brief History and Perspective - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • A Structural Explanation for the Recognition of Tyrosine-Based Endocytotic Signals - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? | Chemical Reviews - ACS Publications . (n.d.). ACS Publications. [Link]

  • Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria | bioRxiv . (n.d.). bioRxiv. [Link]

  • Acidity of carboxyl group of tyrosine and its analogues and derivatives studied by steady-state fluorescence spectroscopy | Request PDF - ResearchGate . (n.d.). ResearchGate. [Link]

  • Selecting aminoacyl-tRNA synthetase/tRNA pairs for efficient genetic encoding of noncanonical amino acids into proteins | Request PDF - ResearchGate . (n.d.). ResearchGate. [Link]

  • Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - eScholarship.org . (n.d.). eScholarship.org. [Link]

  • Overview of site-specific ncAA incorporation using orthogonal... - ResearchGate . (n.d.). ResearchGate. [Link]

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  • 15N,13C - Protein NMR . (n.d.). University of Leicester. [Link]

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Precision Flux Analysis of Catecholamine Biosynthesis: The L-Tyrosine-1-13C Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of neurodegenerative disorders (e.g., Parkinson’s disease) and hypertension, the quantification of catecholamine turnover is often more critical than static concentration measurements. L-Tyrosine-1-13C serves a highly specific, often misunderstood role in this domain.

Unlike ring-labeled isotopologues (e.g., L-Tyrosine-Ring-13C6), which are designed to track the accumulation of dopamine and norepinephrine, L-Tyrosine-1-13C is a "sacrificial" probe designed to measure the rate-limiting step of synthesis: Tyrosine Hydroxylase (TH) activity.

This guide details the mechanistic rationale, experimental protocols, and data interpretation for using L-Tyrosine-1-13C to quantify metabolic flux through the DOPA decarboxylation bottleneck.

Part 1: Mechanistic Principles & The "Decarboxylation Dilemma"

To design a valid experiment, one must understand the atomic fate of the Carbon-1 label. The synthesis of catecholamines involves a sequential loss of carbon that dictates which isotopologue must be used.

The Pathway and Carbon Fate

The conversion of L-Tyrosine to Dopamine involves two key enzymes:[1][2][3]

  • Tyrosine Hydroxylase (TH): Converts L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine).[1][4][5][6] The carbon skeleton remains intact.

  • Aromatic L-Amino Acid Decarboxylase (AADC): Converts L-DOPA to Dopamine.[1] Crucially, this step removes the carboxyl group (C1) as CO₂.

If you use L-Tyrosine-1-13C , the label is located on the carboxyl group. Therefore, upon the formation of Dopamine, the label is ejected as


CO₂ .
  • Implication 1: You cannot use L-Tyrosine-1-13C to detect labeled Dopamine or Norepinephrine via LC-MS, as these molecules will be unlabeled.

  • Implication 2: You CAN use L-Tyrosine-1-13C to strictly measure the rate of dopamine synthesis by capturing and quantifying the released

    
    CO₂. This is the basis of the "Tyrosine Breath Test" or ex vivo CO₂ trapping assays.
    
Visualization: The Atomic Fate of C1

CatecholaminePathway cluster_legend Atomic Fate Legend Tyrosine L-Tyrosine-1-13C (Label on Carboxyl) DOPA L-DOPA-1-13C (Label Retained) Tyrosine->DOPA Tyrosine Hydroxylase (TH) (Rate Limiting Step) Dopamine Dopamine (UNLABELED) DOPA->Dopamine AADC (Decarboxylation) CO2 13-CO2 (Label Released) DOPA->CO2 Byproduct Legend1 Tracer Input Legend2 Measured Output

Figure 1: The atomic fate of the Carbon-1 label. Note that the label is lost into the gas phase during the transition from DOPA to Dopamine, making


CO₂ the primary analyte for flux measurement.

Part 2: Experimental Protocols

Protocol A: The In Vivo "Tyrosine Breath Test" (Non-Invasive)

Objective: Measure global Tyrosine Hydroxylase activity and DOPA turnover in live subjects (rodent or human) without tissue extraction.

Reagents:

  • L-Tyrosine-1-13C (99 atom % 13C).

  • Breath collection bags or sealed metabolic cages (for rodents).

Workflow:

  • Baseline: Collect baseline breath samples to establish natural abundance

    
    CO₂ ratios (Delta value).
    
  • Administration: Administer L-Tyrosine-1-13C (IV or Oral).

    • Dosage Note: Typically 2–5 mg/kg for humans; 10–50 mg/kg for rodents.

  • Kinetics: Collect breath samples at 15-minute intervals for 2–4 hours.

  • Analysis: Analyze samples using Isotope Ratio Mass Spectrometry (IRMS) .

  • Calculation: The rate of

    
    CO₂ exhalation is directly proportional to the flux of Tyrosine 
    
    
    
    DOPA
    
    
    Dopamine.
Protocol B: Ex Vivo CO₂ Trapping (Tissue Specific)

Objective: Measure TH activity in specific tissue homogenates (e.g., Striatum, Adrenal Medulla).

Reagents:

  • Tissue Homogenate (in Tyrode’s buffer).

  • Cofactors: Tetrahydrobiopterin (BH4), Pyridoxal Phosphate (PLP).

  • L-Tyrosine-1-13C.[7]

  • CO₂ Trapping Agent: Hyamine Hydroxide or KOH.

Step-by-Step Methodology:

  • Preparation: Place tissue homogenate in a sealed reaction vessel with a suspended center well containing the CO₂ trapping agent.

  • Incubation: Add L-Tyrosine-1-13C and cofactors. Incubate at 37°C for 30–60 minutes.

  • Termination: Inject strong acid (e.g., 10% Trichloroacetic acid) into the main reaction mixture (not the center well). This stops the enzymatic reaction and drives dissolved CO₂ out of the solution.

  • Trapping: Incubate for an additional 60 minutes to allow all liberated

    
    CO₂ to be absorbed by the trapping agent in the center well.
    
  • Quantification: Analyze the trapping agent via Liquid Scintillation (if using 14C) or IRMS (for 13C) .

Part 3: Tracer Selection Guide (Data Presentation)

Choosing the wrong tracer is the most common error in catecholamine research. Use this table to validate your experimental design.

Experimental GoalRecommended TracerAnalyte of InterestDetection Method
TH Activity / Flux Rate L-Tyrosine-1-13C

CO₂
IRMS (Gas)
Dopamine Pool Size L-Tyrosine-Ring-13C6[Ring-13C]-DopamineLC-MS/MS
Norepinephrine Turnover L-Tyrosine-U-13C9[U-13C]-NorepinephrineLC-MS/MS
Protein Synthesis Rates L-Tyrosine-Ring-D4[Ring-D4]-Tyrosine (in protein)GC-MS

Part 4: Analytical Workflow & Decision Logic

The following diagram illustrates the decision logic for processing samples based on the tracer used.

WorkflowLogic Start Experimental Question Q1 Is the goal to measure Synthesis RATE or Metabolite POOL? Start->Q1 Rate Goal: Synthesis Rate (Flux) Q1->Rate Pool Goal: Metabolite Pool (Dopamine/NE Levels) Q1->Pool Tracer1 Select Tracer: L-Tyrosine-1-13C Rate->Tracer1 Sample1 Sample: Breath or Headspace Gas Tracer1->Sample1 Method1 Method: IRMS (Isotope Ratio Mass Spec) Sample1->Method1 Result1 Output: 13-CO2 Delta Value (Direct proxy for TH activity) Method1->Result1 Tracer2 Select Tracer: L-Tyrosine-Ring-13C6 Pool->Tracer2 Sample2 Sample: Plasma, CSF, or Brain Tissue Tracer2->Sample2 Method2 Method: LC-MS/MS (MRM Mode) Sample2->Method2 Result2 Output: M+6 Isotopologues of DA/NE Method2->Result2

Figure 2: Analytical decision matrix. Selecting L-Tyrosine-1-13C commits the researcher to gas-phase analysis (IRMS) rather than liquid-phase metabolite profiling.

References

  • Fernstrom, J. D., et al. (2007). Diurnal pattern of tyrosine oxidation and phenylalanine hydroxylation in humans. American Journal of Clinical Nutrition. Link

    • Context: Establishes the baseline kinetics of tyrosine oxidation and flux which is critical for calculating background noise in 13C experiments.
  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis.[1][2][3][6][8] Archives of Biochemistry and Biophysics. Link

    • Context: The authoritative review on TH as the rate-limiting step, justifying why measuring the TH step (via CO2 release) is a valid proxy for total synthesis capacity.
  • Buescher, J. M., et al. (2015).[9] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

    • Context: Technical guide on flux analysis and the importance of atom mapping (C1 vs Ring) in metabolic tracing.
  • Molero-Luis, M., et al. (2013). First description of clinical presentation and dietary management of a patient with AADC deficiency. JIMD Reports. Link

    • Context: Clinical relevance of the decarboxylation step. In AADC deficiency, the conversion of DOPA to Dopamine is blocked; a 1-13C Tyrosine test would show high labeled DOPA but low release.

Sources

Advanced Metabolic Assessment: The L-Tyrosine-1-13C Breath Test

Author: BenchChem Technical Support Team. Date: February 2026

The history and development of the L-Tyrosine-1-13C Breath Test (13C-TyrBT) represents a significant evolution in non-invasive metabolic assessment, shifting from early radioisotopic methods to precise, stable-isotope diagnostics. This guide synthesizes the biochemical mechanisms, historical milestones, and rigorous protocols required for its application in modern hepatology and drug development.

Technical Guide & Protocol for Clinical Research

Executive Summary

The L-Tyrosine-1-13C breath test is a dynamic quantitative liver function test (QLFT) designed to assess cytosolic hepatocyte capacity . Unlike static blood markers (e.g., albumin, INR) which reflect synthesis over days, the 13C-TyrBT provides a real-time measure of amino acid metabolism. By tracing the oxidative decarboxylation of orally administered L-Tyrosine-1-13C, researchers can quantify the rate of 13CO2 exhalation, which correlates directly with functional hepatic mass. This guide details the test's development, biochemical basis, and standardized protocols for use in clinical trials and liver disease monitoring.

Historical Evolution & Development

The development of the 13C-TyrBT is rooted in the broader transition from radioactive carbon-14 (


C) to stable carbon-13 (

C) isotopes in the late 20th century.
  • The Radioisotope Era (1960s-70s): Early metabolic studies utilized

    
    C-labeled amino acids. While effective, the radiation burden precluded repetitive testing and use in vulnerable populations (pediatrics, pregnancy).
    
  • The Stable Isotope Shift (1980s-90s): Advances in Isotope Ratio Mass Spectrometry (IRMS) allowed for the detection of

    
    C enrichment in breath with high precision. Researchers identified that aromatic amino acids (Phenylalanine and Tyrosine) were metabolized almost exclusively by the liver, making them ideal candidates for liver function assessment.
    
  • Differentiation from Phenylalanine (2000s): While the

    
    C-Phenylalanine breath test (PheBT) was developed first, subsequent studies (e.g., Ishii et al., 2001) demonstrated that the 13C-TyrBT  often yields a higher peak 13CO2 excretion and comparable sensitivity. This is likely due to Tyrosine being the direct substrate for the cytosolic enzymes, bypassing the initial hydroxylation step required for Phenylalanine.
    

Biochemical Mechanism: The "Why"

The validity of the 13C-TyrBT rests on the specific catabolic pathway of L-Tyrosine in the hepatic cytosol.

The Pathway
  • Transport: L-Tyrosine-1-13C is absorbed and transported into the hepatocyte.

  • Transamination: Tyrosine Aminotransferase (TAT) converts L-Tyrosine to 4-hydroxyphenylpyruvate (HPP) . This reaction is reversible and occurs in the cytosol.

  • Decarboxylation (The Critical Step): 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of HPP to Homogentisate.[1] This complex reaction involves oxidative decarboxylation, where the C1-carboxyl carbon (the labeled carbon) is released as

    
    CO2 .
    
  • Exhalation: The

    
    CO2 diffuses into the blood, is transported to the lungs as bicarbonate, and exhaled.
    
Visualization of the Pathway

The following diagram illustrates the specific metabolic fate of the C1 label.

TyrosineMetabolism cluster_liver Hepatocyte Cytosol Tyrosine L-Tyrosine-1-13C (Substrate) TAT Enzyme: Tyrosine Aminotransferase (TAT) Tyrosine->TAT HPP 4-Hydroxyphenylpyruvate (Retains 13C Label) Tyrosine->HPP Transamination (Cytosol) HPPD Enzyme: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPP->HPPD Homogentisate Homogentisate HPP->Homogentisate Oxidative Decarboxylation CO2 13CO2 Release (Measured in Breath) HPP->CO2 C1 Release

Figure 1: Metabolic pathway of L-Tyrosine-1-13C showing the specific release of the C1 label as 13CO2 by the enzyme HPPD.[2]

Technical Methodology: The Protocol

To ensure data integrity and reproducibility (E-E-A-T), the following protocol must be strictly adhered to. This protocol is self-validating through the use of baseline measurements and standardized dosing.

Pre-Analytical Requirements
ParameterRequirementRationale
Fasting Minimum 8 hours (Overnight)Minimizes competition from dietary amino acids and stabilizes basal metabolic rate.
Dietary Restriction Avoid naturally 13C-rich foods (corn, cane sugar) for 24h.Reduces background variability in breath 13C enrichment.[3]
Activity Rest/Sedentary during test.Physical activity alters endogenous CO2 production (

), skewing PDR calculations.
Experimental Workflow
  • Baseline Sampling (T=0): Collect two separate breath samples before tracer administration. This establishes the patient's unique background

    
    C/
    
    
    
    C ratio.
  • Tracer Administration:

    • Dose: 100 mg of L-Tyrosine-1-13C (99% enrichment).

    • Vehicle: Dissolve/suspend in 100-150 mL of water.

    • Timing: Patient drinks immediately after baseline sampling.

  • Post-Dose Sampling:

    • Collect breath samples at 10, 20, 30, 40, 50, and 60 minutes .

    • Note: Peak excretion typically occurs between 20–30 minutes in healthy subjects; delayed peaks may indicate hepatic dysfunction.

  • Analysis: Measure

    
    CO2 enrichment using Isotope Ratio Mass Spectrometry (IRMS)  or Non-Dispersive Infrared Spectroscopy (NDIRS).
    

Workflow Start Patient Prep (Fasting >8h) Baseline Baseline Breath (T=0 min) Start->Baseline Dose Administer Tracer (100mg L-Tyr-1-13C) Baseline->Dose Metabolism Hepatic Metabolism (20-30 min lag) Dose->Metabolism Sampling Breath Collection (T=10, 20... 60 min) Metabolism->Sampling Analysis IRMS Analysis (Calculate DOB/PDR) Sampling->Analysis

Figure 2: Standardized clinical workflow for the L-Tyrosine-1-13C Breath Test.

Data Analysis & Interpretation

The raw output from the IRMS is the delta value (


). To make this clinically useful, it must be converted into Delta Over Baseline (DOB)  and Percent Dose Recovered (PDR) .
Key Formulas

1. Delta Over Baseline (DOB):



This represents the enrichment of breath CO2 due to the tracer.[4][5]

2. Percent Dose Recovered (PDR) Rate:



  • 
    :  CO2 production rate. Often estimated as 
    
    
    
    .
  • 
    :  Isotopic ratio of the international standard (0.0112372).
    
Clinical Thresholds (Reference Ranges)
  • Healthy Controls: Rapid rise in DOB, peaking at 20-30 mins. Cumulative recovery (cPDR) over 60 mins is typically >4-5% .

  • Liver Cirrhosis:

    • Child-Pugh A: Mild reduction in peak height and cPDR.

    • Child-Pugh B/C: Significant flattening of the curve. Peak may be delayed or absent. cPDR often <2-3% .

Validation & Clinical Utility

The 13C-TyrBT has been validated against biopsy-proven cirrhosis and standard biochemical markers.

  • Correlation with Severity: Studies have shown a strong negative correlation between 13C-TyrBT parameters (peak DOB, cPDR) and the Child-Pugh score and MELD score .

  • Differentiation: It effectively differentiates between healthy controls and patients with compensated cirrhosis, often with higher sensitivity than static blood tests like albumin or bilirubin.

  • Transplant Monitoring: In living donor liver transplantation, the test is used to monitor the regeneration of functional liver mass in both donors and recipients, providing an early indicator of graft function or failure.

References

  • Ishii, T., et al. (2001). "Evaluation of 13C-Phenylalanine and 13C-Tyrosine Breath Tests for the Measurement of Hepatocyte Functional Capacity in Patients with Liver Cirrhosis." Chemical & Pharmaceutical Bulletin, 49(12), 1507–1511.

  • Braden, B., et al. (2007). "13C-breath tests: current state of the art and future directions." Digestive and Liver Disease, 39(9), 795-805.

  • Moran, S., et al. (2009). "L-[1-13C]phenylalanine breath test in patients with chronic liver disease of different etiologies." Isotopes in Environmental and Health Studies, 45(3), 192-197.

  • Afolabi, P., et al. (2013).[6] "Clinical utility of 13C-liver-function breath tests for assessment of hepatic function." Digestive Diseases and Sciences, 58(1), 33-41.[6]

Sources

Methodological & Application

protocols for L-Tyrosine-1-13C incorporation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of L-Tyrosine-1-13C in Mammalian Cell Culture

Abstract

This guide details the protocol for the complete replacement of natural L-Tyrosine with L-Tyrosine-1-13C in mammalian cell culture media. Unlike ubiquitous amino acids (e.g., Glutamine), Tyrosine presents unique physicochemical challenges—specifically poor aqueous solubility at neutral pH and metabolic coupling with Phenylalanine. This protocol addresses the "Solubility Cliff," prevents isotopic dilution via Phenylalanine Hydroxylase (PAH) activity, and establishes a self-validating system for determining isotopic enrichment.

Part 1: Pre-Experimental Considerations

The Isotope: Why L-Tyrosine-1-13C?

While Uniformly labeled (


) Tyrosine is used for total mass shifts in proteomics, the 

isotopologue (labeled at the carboxyl carbon) is a precision tool for Metabolic Flux Analysis (MFA) and NMR .
  • Decarboxylation Tracking: In catabolic pathways where Tyrosine is decarboxylated (e.g., synthesis of tyramine or catecholamines in specific neuronal lines), the

    
     label is released as 
    
    
    
    . Retention of the label signifies anabolic incorporation into protein or upstream metabolites.
  • NMR Utility: The carboxyl carbon provides a distinct, singlet signal in

    
    -NMR, avoiding the complex coupling patterns seen in uniformly labeled substrates.
    
The Solubility Challenge

L-Tyrosine is one of the least soluble amino acids (


 at 

, pH 7.0). Standard media preparation protocols often fail because researchers attempt to dissolve Tyrosine directly into neutral media, leading to precipitation and undefined concentrations.
  • Solution: This protocol utilizes a high-pH stock preparation method (Tyrosine Disodium Salt formation) to ensure complete solvation before introduction to the media.

The "Scrambling" & Dilution Risk

In hepatocytes and renal cells, Phenylalanine Hydroxylase (PAH) converts L-Phenylalanine (Phe) to L-Tyrosine (Tyr).

  • The Risk: Even if you provide 100%

    
    -Tyr, cells with high PAH activity will synthesize unlabeled Tyr from the unlabeled Phe present in the media. This dilutes your isotopic enrichment, preventing it from reaching steady state (
    
    
    
    ).
  • Mitigation: Use Dialyzed Fetal Bovine Serum (dFBS) to remove exogenous unlabeled Tyr. For PAH-positive lines, mathematical correction for dilution is required during data analysis.

Part 2: Materials & Media Formulation

Reagents
ReagentSpecificationCritical Note
L-Tyrosine-1-13C

Isotopic Purity
Store desiccated at RT.
Base Media DMEM or RPMI 1640 deficient in Tyr Custom "Drop-out" media is required.
FBS Dialyzed (10 kDa MWCO)Standard FBS contains ~0.4 mM unlabeled Tyr.
Solvent 0.1 M NaOH (Sodium Hydroxide)Required to deprotonate Tyr for solubility.
Buffer HEPES (1 M solution)To buffer pH swings during reconstitution.
Target Concentrations

Most mammalian cells require Tyrosine concentrations between 0.4 mM and 1.0 mM .

Media TypeStandard L-Tyr Concentration (mg/L)Molar Concentration (mM)
DMEM (High Glucose)


RPMI 1640


Ham's F12


Expert Tip: For RPMI, the standard concentration is quite low. We recommend supplementing to 0.4 mM (approx. 72 mg/L) for metabolic labeling experiments to prevent nutrient limitation during the adaptation phase.

Part 3: Step-by-Step Protocol

Phase A: Preparation of 100x L-Tyrosine-1-13C Stock

Goal: Create a stable, soluble stock solution without precipitating the amino acid.

  • Calculate Mass: To prepare 10 mL of a 100x stock (based on DMEM targets, approx. 60 mM):

    • Target:

      
       (100x of 104 mg/L).
      
    • Weigh 104 mg of L-Tyrosine-1-13C.

  • Alkaline Dissolution:

    • Add the powder to a 15 mL conical tube.

    • Add 2 mL of 0.1 M NaOH .

    • Vortex vigorously until completely dissolved. The solution should be clear. Note: Tyrosine ionizes to its disodium form at pH > 11.

  • Dilution:

    • Slowly add 8 mL of cell culture grade water to reach the final volume of 10 mL.

    • Caution: Do not add PBS or neutral buffer yet; high salt at neutral pH may trigger precipitation.

  • Sterilization:

    • Filter through a 0.22

      
      m PES syringe filter  into a sterile amber vial.
      
    • Store at

      
       for up to 4 weeks.
      
Phase B: Media Reconstitution
  • Thaw Reagents: Thaw 500 mL of Tyr-deficient DMEM and 50 mL of Dialyzed FBS.

  • Combine: Aseptically add 50 mL Dialyzed FBS to the media (10% v/v).

  • Add Isotope: Add 5 mL of the 100x L-Tyrosine-1-13C stock to the 500 mL bottle.

  • pH Adjustment (CRITICAL):

    • The addition of the alkaline stock will slightly raise the media pH.

    • Equilibrate the media in a biosafety cabinet with the cap loose for 15 mins.

    • If phenol red indicates a purple/pink shift (pH > 7.6), neutralize by adding HEPES or minute volumes of sterile 1 M HCl. Target pH: 7.2 – 7.4 .

  • Filter: Filter the complete media (0.22

    
    m) one final time to ensure sterility and remove any micro-precipitates formed during pH adjustment.
    
Phase C: Cell Adaptation & Labeling

Goal: Wash out intracellular unlabeled pools and achieve isotopic steady state.

  • Harvest: Detach log-phase cells using Trypsin-EDTA.

  • Wash: Pellet cells (

    
    , 5 min) and aspirate the supernatant. Resuspend in PBS  and pellet again.
    
    • Reasoning: This removes the residual "light" (unlabeled) media carried over from the previous culture.

  • Seed: Resuspend cells in the L-Tyrosine-1-13C Media and plate at 30% confluency.

  • Passage: Culture cells for at least 5-6 cell doublings (typically 2 passages).

    • Validation: For MFA, steady state is often reached faster (24-48 hours), but for proteomics (incorporation into protein biomass), 5 doublings are required to replace >96% of the proteome.

Part 4: Visualization of Workflows

Figure 1: Experimental Workflow & Decision Tree

This diagram outlines the critical decision points regarding cell type (PAH activity) and the labeling process.

TyrosineProtocol Start Start: Experimental Design CellCheck Check Cell Line for Phenylalanine Hydroxylase (PAH) Start->CellCheck PAH_Pos PAH Positive (Liver/Kidney) CellCheck->PAH_Pos High Expression PAH_Neg PAH Negative (Most Lines) CellCheck->PAH_Neg Low/No Expression MediaPrep Prepare Tyr-Deficient Media + Dialyzed FBS PAH_Pos->MediaPrep PAH_Neg->MediaPrep Combine Reconstitute Media Adjust pH to 7.4 MediaPrep->Combine StockPrep Dissolve 1-13C-Tyr in 0.1M NaOH StockPrep->Combine Culture Culture Cells (5-6 Doublings) Combine->Culture Analysis Harvest & Analysis Culture->Analysis Correction Apply Dilution Correction Factor (Flux Model) Analysis->Correction If PAH+ DirectCalc Direct Enrichment Calculation Analysis->DirectCalc If PAH-

Caption: Workflow for L-Tyrosine-1-13C incorporation. Note the divergence for PAH+ cells requiring mathematical correction due to endogenous synthesis.

Figure 2: Metabolic Fate of L-Tyrosine-1-13C

This diagram illustrates why the C1 label is specific. It shows the retention of the label in protein synthesis versus its loss as CO2 during catabolism (e.g., synthesis of Tyramine).

MetabolicFate cluster_fate Label Detection Tyr L-Tyrosine-1-13C (Intracellular) Protein Protein Biomass (Label Retained) Tyr->Protein Translation Tyramine Tyramine (Decarboxylated) Tyr->Tyramine Tyrosine Decarboxylase Fumarate Fumarate (TCA Cycle) Tyr->Fumarate Catabolism (Homogentisate path) CO2 13C-CO2 (Label Lost) Tyramine->CO2 C1 Release

Caption: Metabolic fate tracking. The C1 (carboxyl) label is retained in proteins but lost as CO2 during specific decarboxylation events, allowing discrimination between anabolic and catabolic fluxes.

Part 5: Quality Control & Validation

Calculating Isotopic Enrichment (IE)

To validate the protocol, extract free amino acids (using cold 80% methanol) and analyze via LC-MS. Calculate the Isotopic Enrichment (


) using the mass isotopomer distribution vector (

):


Where:

  • 
     = Intensity of the unlabeled monoisotopic peak (Tyr: ~181.07 Da).
    
  • 
     = Intensity of the labeled peak (Tyr-1-13C: ~182.07 Da).
    

Acceptance Criteria:

  • PAH-Negative Cells:

    
     after 5 doublings.
    
  • PAH-Positive Cells:

    
     may plateau at 60-80% depending on the rate of conversion from unlabeled Phenylalanine.
    
Troubleshooting
  • Precipitation in Media: The pH was likely too low during the addition of the stock. Ensure the stock is basic (pH > 10) and added slowly to stirring media.

  • Low Enrichment: Check the FBS.[1][2] If not dialyzed, the 0.4 mM background Tyr will dilute the label by ~50%.

References

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics, 1(5), 376-386. Link

  • Vander Heiden, M. G., et al. (2010).[3] "Evidence for an alternative glycolytic pathway in rapidly proliferating cells." Science, 329(5998), 1492-1499. (Describes metabolic flux methodologies). Link

  • Cambridge Isotope Laboratories. (2020). "Application Note 12: Cellular Metabolism and Metabolic Flux Analysis." (General guidance on isotope solubility and handling). Link

  • Zamboni, N., et al. (2009).[4] "13C-based metabolic flux analysis." Nature Protocols, 4(6), 878-892. Link

  • Sigma-Aldrich. "Amino Acid Solubility and Stability in Cell Culture Media." Technical Guide. Link

Sources

Application Note: Elucidating Metabolic Pathways Using L-Tyrosine-1-13C for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Understanding Metabolic Flux

In the landscape of cellular biology and drug development, a static snapshot of metabolite concentrations is insufficient. To truly understand the intricate network of biochemical reactions that govern cellular function, we must measure the rates of these reactions—the metabolic fluxes. Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique for quantifying these intracellular reaction rates, providing a dynamic view of cellular metabolism.[1][2][3] By introducing stable, non-radioactive isotope-labeled substrates, such as L-Tyrosine-1-13C, we can trace the journey of atoms through metabolic pathways.[4][5] The subsequent analysis of the isotopic enrichment in downstream metabolites allows for the precise calculation of pathway fluxes, offering profound insights into cellular physiology and identifying potential targets for therapeutic intervention.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing L-Tyrosine-1-13C in MFA studies. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and discuss the analytical and computational methodologies required to translate raw data into actionable biological knowledge.

The "Why": Strategic Selection of L-Tyrosine-1-13C as a Tracer

The choice of an isotopic tracer is a critical decision in MFA experimental design. L-Tyrosine, a semi-essential aromatic amino acid, serves as a precursor for a multitude of vital biomolecules, including proteins, neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[8] Its catabolism also feeds into central carbon metabolism, producing fumarate and acetoacetate, which can enter the Krebs cycle.[9]

Labeling the carboxyl carbon (the "1" position) with ¹³C offers a distinct advantage. In the primary catabolic pathway of tyrosine, this carboxyl group is one of the first parts of the molecule to be removed.[9][10] This decarboxylation step, catalyzed by p-hydroxyphenylpyruvate dioxygenase, releases the ¹³C label as ¹³CO₂.[9] The liberated ¹³CO₂ can then be "fixed" back into central metabolism by carboxylating enzymes, such as pyruvate carboxylase, leading to the labeling of Krebs cycle intermediates and other connected pathways.[11][12] This makes L-Tyrosine-1-¹³C an excellent tool for probing the activity of anaplerotic reactions and the overall connectivity of amino acid metabolism with central energy production.

Key Advantages of L-Tyrosine-1-¹³C:

  • Probing Anaplerosis: Directly measures the flux of carbon from tyrosine into the Krebs cycle via CO₂ fixation.

  • Specific Pathway Analysis: The early release of the ¹³C label provides a clear signal for the initial steps of tyrosine catabolism.

  • Complementary to Glucose Tracing: Offers an alternative and complementary perspective to traditional MFA studies that use ¹³C-labeled glucose, providing a more holistic view of cellular metabolism.

Experimental Workflow: A Visual Overview

The successful implementation of an L-Tyrosine-1-¹³C MFA study requires a meticulously planned and executed workflow. The following diagram outlines the key stages, from cell culture to data interpretation.

MFA_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis & Interpretation culture 1. Cell Culture (Adapt to custom media) media_prep 2. Prepare Labeling Media (Replace unlabeled Tyr with L-Tyrosine-1-13C) culture->media_prep labeling 3. Isotopic Labeling (Incubate cells in 13C media) media_prep->labeling quench 4. Quenching (Rapidly halt metabolism) labeling->quench extract 5. Metabolite Extraction (Separate intracellular metabolites) quench->extract gcms 6. GC-MS Analysis (Measure 13C enrichment) extract->gcms data_proc 7. Data Processing (Correct for natural abundance) gcms->data_proc mfa_model 8. Flux Calculation (Computational modeling) data_proc->mfa_model interpretation 9. Biological Interpretation mfa_model->interpretation

Caption: High-level workflow for a Metabolic Flux Analysis experiment using L-Tyrosine-1-13C.

Detailed Protocols

Part 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

1.1. Media Preparation:

  • Prepare a custom basal medium (e.g., DMEM, RPMI-1640) that is deficient in standard L-Tyrosine.

  • Supplement this basal medium with all necessary amino acids, vitamins, and glucose, with the exception of L-Tyrosine.

  • Reconstitute lyophilized L-Tyrosine-1-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent) in sterile water or a suitable buffer.

  • Add the L-Tyrosine-1-¹³C solution to the custom medium to the desired final concentration (typically matching the concentration in the standard formulation).

  • Sterile filter the complete labeling medium through a 0.22 µm filter.

  • Prepare an identical "unlabeled" control medium containing standard L-Tyrosine.

1.2. Cell Seeding and Adaptation:

  • Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will ensure they are in the mid-logarithmic growth phase at the time of the experiment.

  • Culture cells in the standard, unlabeled medium for 24 hours to allow for attachment and recovery.

1.3. Isotopic Labeling Experiment:

  • Aspirate the standard medium from the wells.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed L-Tyrosine-1-¹³C labeling medium to the cells.

  • Incubate the cells for a predetermined duration. The time required to reach isotopic steady-state will vary depending on the cell type and the pathways of interest. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

Part 2: Sample Quenching and Metabolite Extraction

The goal of this phase is to instantly halt all enzymatic activity to preserve the metabolic state of the cells at the time of collection.

2.1. Quenching:

  • Prepare a quenching solution of 60% methanol in water, pre-chilled to -40°C or colder.[13]

  • At the designated time point, rapidly aspirate the labeling medium from the well.

  • Immediately add the ice-cold quenching solution to the cells. This rapid temperature drop is crucial for effective quenching.[14]

  • Place the plate on dry ice.

2.2. Metabolite Extraction:

  • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Perform multiple freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing on ice) to ensure complete cell lysis and release of intracellular metabolites.[15]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and quantifying the isotopic enrichment of metabolites.

3.1. Derivatization:

  • To make the polar metabolites volatile for GC analysis, they must be derivatized. A common and effective method is silylation.

  • Add 50 µL of a derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS), to the dried metabolite extract.[16]

  • Incubate the mixture at 95°C for 1 hour to ensure complete derivatization.[16]

  • After cooling, the sample is ready for GC-MS analysis.[16]

3.2. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • The GC will separate the individual metabolites based on their boiling points and interaction with the column.

  • The MS will then ionize and fragment the metabolites, and measure the mass-to-charge ratio (m/z) of the resulting ions.

  • By analyzing the mass isotopomer distributions (MIDs) of key metabolites, we can determine the extent of ¹³C incorporation. For instance, the detection of an M+1 isotopologue of a Krebs cycle intermediate would indicate the incorporation of one ¹³C atom, likely from the fixation of ¹³CO₂ derived from the L-Tyrosine-1-¹³C tracer.

Data Analysis and Interpretation

4.1. Correction for Natural Isotope Abundance:

  • A critical first step in data processing is to correct the raw MIDs for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²⁹Si).[17][18]

  • Carbon, for example, naturally exists as ~98.9% ¹²C and ~1.1% ¹³C.[18][19] This natural ¹³C contributes to the M+1 peak and must be mathematically removed to accurately determine the enrichment from the tracer.

  • Several software packages and algorithms are available for this correction, such as AccuCor2.[20]

4.2. Metabolic Flux Calculation:

  • The corrected MIDs are then used as input for computational MFA models.

  • These models consist of a stoichiometric network of the relevant biochemical reactions and atom transition maps that describe how carbon atoms are rearranged in each reaction.

  • Software such as INCA, OpenMebius, or WUFlux are commonly used to solve the complex system of equations and estimate the metabolic fluxes that best fit the experimental data.

4.3. Data Presentation and Interpretation: The output of an MFA study is a quantitative map of metabolic fluxes through the network. This data is often best presented in tables and visualized in pathway diagrams.

Table 1: Hypothetical Flux Data for Cancer Cells Treated with a Novel Inhibitor

Metabolic FluxControl (nmol/10⁶ cells/hr)Inhibitor-Treated (nmol/10⁶ cells/hr)Fold Changep-value
Tyrosine Catabolism15.2 ± 1.88.1 ± 1.1-1.88<0.01
Pyruvate Carboxylase25.6 ± 3.145.3 ± 4.5+1.77<0.005
Citrate Synthase80.1 ± 7.575.4 ± 6.9-1.06>0.05
Glutamine Anaplerosis62.3 ± 5.930.7 ± 3.8-2.03<0.001

This hypothetical data suggests that the inhibitor reduces the cell's reliance on tyrosine and glutamine for anaplerosis, while increasing the flux through pyruvate carboxylase to maintain Krebs cycle integrity.

Visualizing Metabolic Pathways: The Fate of the 1-¹³C Label

The following diagram illustrates the key metabolic fate of the 1-¹³C from L-Tyrosine.

Tyrosine_Metabolism Tyr L-Tyrosine-1-13C PHP p-Hydroxyphenylpyruvate Tyr->PHP Tyrosine Transaminase Protein Protein Synthesis Tyr->Protein HGA Homogentisate PHP->HGA p-Hydroxyphenylpyruvate dioxygenase CO2 13CO2 PHP->CO2 Krebs Krebs Cycle HGA->Krebs ...multiple steps... (Fumarate, Acetoacetate) OAA Oxaloacetate (M+1) CO2->OAA Pyruvate Carboxylase Pyruvate Pyruvate Pyruvate->OAA OAA->Krebs

Caption: Catabolic fate of L-Tyrosine-1-13C and entry of the label into the Krebs cycle.

Conclusion: Empowering Discovery with MFA

Metabolic Flux Analysis using L-Tyrosine-1-¹³C is a sophisticated and powerful technique that provides a quantitative and dynamic understanding of cellular metabolism.[1][21] By tracing the path of the ¹³C label from this key amino acid, researchers can uncover novel insights into pathway utilization, identify metabolic bottlenecks, and elucidate the mechanisms of drug action.[6][7] The protocols and principles outlined in this application note provide a robust framework for designing and executing successful MFA experiments, ultimately accelerating research and development in cellular biology and pharmacology.

References

  • Antoniewicz, M. R. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(11), 447. [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Curi, E. (2015). A roadmap for interpreting 13C metabolite labeling patterns. Current opinion in biotechnology, 34, 189-201.
  • Young, J. D. (2014). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current opinion in biotechnology, 30, 1-8. [Link]

  • Fan, J., Ye, J., Kamphorst, J. J., Shlomi, T., Thompson, C. B., & Rabinowitz, J. D. (2015). Quantitative flux analysis of cancer cell metabolism. In Methods in enzymology (Vol. 562, pp. 245-264). Academic Press.
  • Liu, X., Ser, Z., & Locasale, J. W. (2020). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs.
  • Hu, Z., & Wang, H. (2021). Metabolomics, metabolic flux analysis and cancer pharmacology. Pharmacological research, 167, 105535. [Link]

  • Shimadzu Corporation. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved February 5, 2024, from [Link]

  • Di Rita, F., & Di Matteo, G. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC advances, 12(39), 25499-25523. [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved February 5, 2024, from [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • Bedia, C., Vinaixa, M., Yanes, O., & Farrés, M. (2018). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular systems biology, 14(11), e8494. [Link]

  • El-Khoury, A. E., & Fukagawa, N. K. (2009). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of nutrition, 139(6), 1159S-1164S. [Link]

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of mass spectrometry, 31(3), 255-262. [Link]

  • Antoniewicz, M. R. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. National Institutes of Health. [Link]

  • Grankvist, K., Watrous, J. D., Lagerborg, K. A., Ly, M., & Jain, M. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 30(2), 589-599.
  • XLSTAT. (n.d.). Multiple Factor Analysis (MFA) | Statistical Software for Excel. Retrieved February 5, 2024, from [Link]

  • Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. Analytical chemistry, 81(17), 7379-7389. [Link]

  • Pan, J., & Ye, H. (2022). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au, 2(10), 2226-2234. [Link]

  • Di Rita, F., & Di Matteo, G. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]

  • Gauthier, K., Biais, B., Dieuaide-Noubhani, M., & Gibon, Y. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481. [Link]

  • FeatureCloud. (2023, July 6). Multiple Factor Analysis. Retrieved February 5, 2024, from [Link]

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]

  • Feng, X., & Tang, Y. J. (2014). Synergizing 13C Metabolic Flux Analysis and Metabolic Engineering for Biochemical Production. In Metabolic engineering (pp. 135-153). Humana Press, New York, NY.
  • Antoniewicz, M. R. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). The importance of accurately correcting for the natural abundance of stable isotopes. National Institutes of Health. [Link]

  • Dietmair, S., Timmins, J., & Nielsen, L. K. (2010). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Analytical biochemistry, 404(2), 155-161. [Link]

  • Wiechert, W., & Nöh, K. (2013). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • Husson, F., Josse, J., & Lê, S. (2016). Multiple Factor Analysis and Clustering of a Mixture of Quantitative, Categorical and Frequency Data. ResearchGate. [Link]

  • Andrey K. (2016, August 26). Metabolism of phenylalanine and tyrosine [Video]. YouTube. [Link]

  • Su, X., Lu, W., & Rabinowitz, J. D. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]

  • Li, Y., & DeBerardinis, R. J. (2022). 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo. Cell Metabolism, 34(7), 947-949. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved February 5, 2024, from [Link]

  • MedMuse. (2021, August 27). Tyrosine Metabolism - A Clever Mnemonic! [Video]. YouTube. [Link]

  • JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]

  • Griffiths, J. (n.d.). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy. [Link]

  • Li, Y., & DeBerardinis, R. J. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

  • JMP. (n.d.). Multiple Factor Analysis. Retrieved February 5, 2024, from [Link]

  • Di Rita, F., & Di Matteo, G. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. [Link]

  • Villas-Bôas, S. G., Hjersted, J. L., & Nielsen, J. (2005). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. In Metabolome analysis: strategies for systems biology (pp. 119-129). Humana Press. [Link]

  • Lorenz, M. A., Elia, I., & Fendt, S. M. (2019). Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. Metabolites, 9(12), 305. [Link]

  • Lumivero. (n.d.). XLSTAT: Multiple Factor Analysis (MFA) in Excel. Retrieved February 5, 2024, from [Link]

Sources

Application Note: Solid-State NMR Characterization and Protocol for L-Tyrosine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Tyrosine-1-13C (labeled at the carbonyl carbon) serves as a critical secondary reference standard and setup material in solid-state NMR (ssNMR) spectroscopy. Unlike uniformly labeled biomolecules, this selectively labeled isotopomer provides a simplified spectral footprint dominated by a high-intensity carbonyl signal, making it ideal for probe calibration, cross-polarization (CP) optimization, and resolution testing.

This application note details the physicochemical basis of the L-Tyrosine-1-13C chemical shift, provides a validated experimental protocol for its characterization under Magic Angle Spinning (MAS), and outlines the methodology for extracting Chemical Shift Anisotropy (CSA) tensors.

Chemical Physics & Spectral Characteristics[1][2][3][4][5][6][7][8][9][10][11]

The Isotropic Chemical Shift

The primary signature of L-Tyrosine-1-13C is the carbonyl carbon resonance. In its stable crystalline hydrochloride salt form (L-Tyrosine


HCl), this resonance appears at 172.6 ppm  (referenced to TMS).
  • Sensitivity to Crystal Form: Users must be aware that L-Tyrosine exhibits polymorphism. The stable

    
    -polymorph and the metastable 
    
    
    
    -polymorph exhibit slight variations in chemical shift due to differences in the hydrogen-bonding network surrounding the carboxylate group.
  • Protonation State: The ionization state of the neighboring amine and phenolic groups significantly influences the carbonyl shift. The HCl salt (cationic amine, protonated carboxylic acid) is the most common solid-state reference form.

Chemical Shift Anisotropy (CSA)

The carbonyl carbon possesses a large Chemical Shift Anisotropy (CSA) tensor due to the


 hybridization and the 

-bonding network.
  • Span (

    
    ):  Typically 150–170 ppm for amino acid carbonyls.
    
  • Pattern: At low spinning speeds (< 8 kHz at 400 MHz), the spectrum will display intense rotational sidebands. These are not artifacts but contain valuable tensor information regarding the electronic environment of the C=O bond.

Experimental Protocol

Sample Preparation
  • Material: L-Tyrosine-1-13C (99% enrichment recommended).

  • Packing: Pack approximately 10–30 mg of dry powder into a 3.2 mm or 4.0 mm Zirconia rotor.

  • Centering: Ensure the sample is centered within the RF coil to maximize

    
     homogeneity. Use Teflon or KEL-F spacers if sample volume is limited.
    
Spectrometer Configuration
  • Field Strength: 9.4 T (400 MHz) to 18.8 T (800 MHz).

  • Probe: H/X/Y or H/X MAS probe.

  • Temperature: Regulate to 298 K (frictional heating from MAS can shift resonances; active cooling is required).

  • Magic Angle: Set to

    
     using KBr (bromide) sidebands or the 
    
    
    
    N signal of labeled ammonium nitrate prior to inserting the tyrosine sample.
Pulse Sequence: Cross-Polarization (CP-MAS)

For sparse nuclei like 1-13C, Cross-Polarization is the standard method to enhance sensitivity and reduce recycle delays.

Acquisition Parameters:

  • Spinning Speed (

    
    ): 
    
    • Standard Assignment: 10–15 kHz (removes most sidebands from the isotropic center).

    • CSA Extraction: 3–5 kHz (deliberately retains sidebands).

  • Recycle Delay (

    
    ):  3–5 s (governed by 
    
    
    
    H
    
    
    , not
    
    
    C
    
    
    ).
  • Contact Time (

    
    ):  1.0–2.0 ms (optimized for one-bond C-H transfer, though C1 is quaternary, it relies on remote protons).
    
  • Decoupling: SPINAL-64 or TPPM at 80–100 kHz field strength.

Diagram 1: CP-MAS Pulse Sequence Logic

CPMAS_Sequence cluster_H 1H Channel cluster_C 13C Channel H_Prep 90° Pulse H_Lock Spin Lock (Hartmann-Hahn) H_Prep->H_Lock H_Dec High Power Decoupling H_Lock->H_Dec C_Lock Contact Pulse (CP) H_Lock->C_Lock Polarization Transfer C_Wait Delay C_Wait->C_Lock C_Acq Acquisition (FID) C_Lock->C_Acq caption Figure 1: Standard Cross-Polarization Magic Angle Spinning (CP-MAS) Sequence. Energy transfer occurs during the 'Contact Pulse' when the Hartmann-Hahn condition is met.

Data Analysis & Assignment

Chemical Shift Referencing

Solid-state chemical shifts are reported relative to neat TMS (


 ppm). Since TMS is liquid, a secondary solid reference is used.

Protocol:

  • Acquire spectrum of Adamantane .

  • Set the downfield methylene peak to 38.48 ppm .

  • Without changing field/frequency, acquire the L-Tyrosine-1-13C spectrum.

  • The carbonyl peak should appear at 172.6 ± 0.5 ppm (for HCl salt).

Assignment Table

While 1-13C Tyrosine is dominated by C1, natural abundance signals may appear after extensive averaging.

Carbon LabelIUPAC IDChemical Shift (ppm)*Assignment Notes
Carbonyl C1 172.6 Dominant labeled peak. Sensitive to H-bonding.
PhenolicC4' (

)
156.4Natural abundance. Aromatic C-OH.
AromaticC1' (

)
126.8Natural abundance. Ring attachment.
AlphaC2 (

)
55.4Natural abundance. Backbone CH.
BetaC3 (

)
35.9Natural abundance. Methylene bridge.

*Values based on L-Tyrosine


HCl solid state data (Source 1.4).
CSA Tensor Extraction

To characterize the electronic symmetry of the carbonyl:

  • Spin the sample slowly (e.g., 3 kHz).

  • Identify the centerband (isotropic shift,

    
    ) and sidebands (
    
    
    
    ).
  • Measure intensities of at least 4 sidebands.[1]

  • Fit using the Herzfeld-Berger method to extract principal components:

    • 
       (least shielded, along C=O bond)
      
    • 
       (intermediate, perpendicular to bond in plane)
      
    • 
       (most shielded, perpendicular to plane)
      
Diagram 2: Analytical Workflow

Workflow Start Start: Sample Loaded Step1 1. Magic Angle Adjustment (Maximize KBr sidebands) Start->Step1 Step2 2. External Referencing (Adamantane @ 38.48 ppm) Step1->Step2 Step3 3. 1H-13C CP-MAS Acquisition (10 kHz Spinning) Step2->Step3 Decision Goal? Step3->Decision PathA Resolution Check Decision->PathA QA/QC PathB CSA Characterization Decision->PathB Physics ActionA Measure FWHM of C1 (Target < 50 Hz) PathA->ActionA ActionB Reduce Spin Speed to 3 kHz Acquire Sideband Pattern PathB->ActionB End Report Parameters ActionA->End Analyze Herzfeld-Berger Analysis Extract Tensor Components ActionB->Analyze Analyze->End caption Figure 2: Decision tree for L-Tyrosine-1-13C characterization workflow.

References

  • Chemical Shift Tensor – the Heart of NMR. NIH/NLM. (Discusses carbonyl CSA sensitivity). [Link]

  • 13C NMR spectrum of L-tyrosine hydrochloride. ResearchGate. (Source of specific shift values). [Link]

  • Solid-state 17O NMR Study of L-Tyrosine. Journal of Physical Chemistry B. (Discusses ionization states and tensors). [Link]

  • Quantitative Cross Polarization Magic-Angle Spinning NMR. ResearchGate. (Discusses QUCP protocols using L-Tyrosine). [Link]

Sources

LC-MS/MS method development for detecting L-Tyrosine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity LC-MS/MS Quantification of L-Tyrosine-1-13C

Executive Summary & Scientific Rationale

This guide details the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of L-Tyrosine-1-13C . This isotopologue is widely used in metabolic flux analysis (MFA) to trace tyrosine catabolism and protein turnover.

The Core Challenge: The specific placement of the


 label at the C1 (carboxyl) position presents a unique mass spectrometric challenge. The primary fragmentation pathway of amino acids in positive electrospray ionization (ESI+) typically involves the loss of the carboxyl group (decarboxylation, 

) to form the immonium ion. If the label is located on the carboxyl group, this fragmentation causes the loss of the label , rendering the product ion indistinguishable from unlabeled tyrosine.

The Solution: This protocol utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) separation coupled with a specific Multiple Reaction Monitoring (MRM) strategy that targets the loss of ammonia (


)  rather than decarboxylation. This ensures retention of the C1 label in the product ion, guaranteeing specificity against the natural abundance background.

Chemical & Physical Properties

PropertyL-Tyrosine (Unlabeled)L-Tyrosine-1-13C
Formula


Monoisotopic Mass 181.0739 Da182.0772 Da
Precursor Ion

182.1 Da 183.1 Da
Solubility Low in water (

), Soluble in dilute acid/base
Same
pKa Values

Same

Method Development Strategy

Chromatography: Why HILIC?

Tyrosine is a polar, zwitterionic molecule. Traditional Reversed-Phase (C18) chromatography yields poor retention, often eluting tyrosine in the void volume where ion suppression is highest.

  • Avoid: C18 with ion-pairing agents (e.g., HFBA) as they contaminate the MS source.

  • Select: HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2][3] A Zwitterionic (ZIC-HILIC) or Amide-HILIC column provides excellent retention for amino acids by utilizing a water-rich layer on the stationary phase surface.

Mass Spectrometry: The "Label Loss" Trap

In ESI+ MS/MS, Tyrosine (m/z 182) fragments via two main pathways:

  • Pathway A (Immonium Ion): Loss of

    
     (46 Da) 
    
    
    
    m/z 136.
    • Risk: For L-Tyrosine-1-13C, the

      
       is in the 
      
      
      
      . The resulting fragment is m/z 136 (Unlabeled). This causes crosstalk with the M+1 isotope of natural tyrosine.
  • Pathway B (Ammonia Loss): Loss of

    
     (17 Da) 
    
    
    
    m/z 165.
    • Benefit: The Carboxyl group (and the

      
       label) is retained . The fragment for L-Tyrosine-1-13C becomes m/z 166.
      

Decision: We select Pathway B (


) for specific quantification of the isotopologue.

Visual Workflows

Fragmentation Logic (Graphviz)

TyrosineFragmentation Precursor L-Tyrosine-1-13C (Precursor: 183.1 m/z) Label at C1 (COOH) Decarboxylation Pathway A: Decarboxylation (Loss of H-13COOH) Precursor->Decarboxylation -47 Da AmmoniaLoss Pathway B: Deamination (Loss of NH3) Precursor->AmmoniaLoss -17 Da Frag_NonSpecific Fragment: 136.1 m/z (Label LOST) *Indistinguishable from Unlabeled* Decarboxylation->Frag_NonSpecific Frag_Specific Fragment: 166.1 m/z (Label RETAINED) *Specific Signal* AmmoniaLoss->Frag_Specific

Caption: Fragmentation pathway analysis demonstrating why Ammonia Loss (Pathway B) is required to retain the 13C label for specific detection.

Experimental Workflow

Workflow Sample Biological Sample (Plasma/Cell Lysate) PPT Protein Precipitation (Cold MeOH/ACN 4:1) Sample->PPT Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Recovery & Dilution (1:1 with ACN) Centrifuge->Supernatant HILIC HILIC Separation (Amide Column, pH 3.0) Supernatant->HILIC MSMS MS/MS Detection (MRM: 183.1 -> 166.1) HILIC->MSMS Data Flux/Quantitation Analysis MSMS->Data

Caption: Step-by-step sample preparation and analysis workflow for high-throughput screening.

Detailed Protocol

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

Chromatography (HILIC):

  • Column: Waters BEH Amide (

    
    ) or Agilent Poroshell 120 HILIC-Z.
    
  • Column Temp:

    
    .
    
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
    
  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[4]

  • Flow Rate:

    
    .
    

Gradient Profile:

Time (min) %B (Organic) State
0.0 90% Initial
1.0 90% Hold
6.0 50% Elution
6.1 40% Wash
8.0 40% Wash
8.1 90% Re-equilibration

| 11.0 | 90% | End |

MS Source Parameters (ESI Positive):

  • Spray Voltage:

    
    
    
  • Gas Temp:

    
    
    
  • Curtain Gas:

    
    
    

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (V) Purpose
L-Tyrosine-1-13C 183.1 166.1 15 Quantifier (Specific)
L-Tyrosine-1-13C 183.1 136.1 25 Qualifier (Non-specific)
L-Tyrosine (Endogenous) 182.1 165.1 15 Reference

| L-Tyrosine-d4 (IS) | 186.1 | 169.1 | 15 | Internal Standard |[5]

Note: Always use an Internal Standard (e.g., Tyrosine-d4 or d2) that has a mass shift


 to avoid overlap with the 1-13C isotope.
Sample Preparation (Plasma/Media)
  • Aliquot: Transfer

    
     of sample to a 1.5 mL tube.
    
  • IS Addition: Add

    
     of L-Tyrosine-d4 (
    
    
    
    in 50% MeOH).
  • Precipitation: Add

    
     of ice-cold Methanol/Acetonitrile (50:50 v/v)  containing 0.1% Formic Acid.
    
    • Why? The organic solvent precipitates proteins. The acid helps solubilize Tyrosine.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge:

    
     for 10 minutes at 
    
    
    
    .
  • Dilution: Transfer

    
     of supernatant to an autosampler vial. Add 
    
    
    
    of Acetonitrile .
    • Critical: HILIC requires the sample solvent to be high in organic content (

      
      ) to prevent peak distortion (solvent effects).
      
  • Inject:

    
    .
    

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, perform these checks:

  • Isotopic Crosstalk Check:

    • Inject a high concentration of Unlabeled L-Tyrosine (

      
      ).
      
    • Monitor the 183.1

      
       166.1 channel.
      
    • Acceptance: Signal should be

      
       of the L-Tyrosine signal (accounting for natural abundance of 
      
      
      
      or
      
      
      at other positions).
  • Linearity:

    • Range:

      
       to 
      
      
      
      .[6]
    • 
      .
      
  • Matrix Effect:

    • Compare the slope of the calibration curve in solvent vs. matrix. HILIC usually suppresses matrix effects compared to RP, but check for ion suppression at the elution time (

      
      ).
      

References

  • Gu, L., et al. (2007). "Simultaneous quantification of amino acids and biogenic amines by LC-MS/MS." Journal of Chromatography B. Link

  • Armstrong, M., et al. (2021). "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma." Restek Application Notes. Link

  • Dietzen, D. J., et al. (2016). "Principles of Stable Isotope Dilution LC-MS/MS for Metabolite Quantification." Clinical Chemistry. Link

  • Matrix Science. "Peptide Fragmentation Nomenclature and Mechanisms." Mascot Help. Link

Sources

Application Notes & Protocols for Measuring Protein Turnover Rates Using L-Tyrosine-1-¹³C Tracers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for measuring protein turnover rates in vivo using the stable isotope tracer, L-Tyrosine-1-¹³C. It is intended for researchers, scientists, and drug development professionals seeking to quantify the dynamic processes of protein synthesis and breakdown in various physiological and pathological states.

The Principle of Stable Isotope Tracers in Protein Turnover Studies

The measurement of protein turnover, the continuous process of protein synthesis and degradation, is fundamental to understanding cellular health, disease pathogenesis, and the pharmacological effects of therapeutic interventions. Stable isotope tracers, such as L-Tyrosine-1-¹³C, have become indispensable tools for these in vivo kinetic studies.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk, making them safe for human studies.[3]

The core principle of this technique is the introduction of a labeled amino acid (the "tracer") into a biological system and the subsequent measurement of its incorporation into newly synthesized proteins. L-Tyrosine-1-¹³C is a variant of the amino acid tyrosine where the carbon atom at the first position of the carboxyl group is replaced with the heavier, non-radioactive isotope, ¹³C.[4] This labeled tyrosine is chemically identical to its naturally abundant ¹²C counterpart and is utilized by the cellular machinery for protein synthesis without discrimination.[5]

By measuring the rate at which L-Tyrosine-1-¹³C is incorporated into a protein or a pool of proteins over time, we can calculate the fractional synthetic rate (FSR), a direct measure of protein synthesis. This is typically achieved using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to differentiate between the labeled (¹³C) and unlabeled (¹²C) tyrosine within protein hydrolysates.[3][5]

Experimental Design: Key Considerations

A robust experimental design is paramount for obtaining accurate and reproducible protein turnover data. The following are critical aspects to consider:

2.1. Tracer Administration: Primed, Continuous Infusion

To achieve a steady-state enrichment of the L-Tyrosine-1-¹³C tracer in the precursor pool (the free amino acid pool in the blood or tissue), a primed, continuous infusion is the most common and reliable method.[6][7]

  • Priming Dose: A bolus injection of the tracer is administered at the beginning of the experiment to rapidly raise the isotopic enrichment of the precursor pool to the desired steady-state level.

  • Continuous Infusion: Following the priming dose, a continuous intravenous infusion of the tracer is maintained at a constant rate throughout the study period to sustain this isotopic steady state.

Table 1: Example Calculation for Priming Dose and Infusion Rate

ParameterSymbolExample ValueCalculation/Note
Subject Body WeightBW70 kg
Target Arterial EnrichmentE_target10%Molar Percent Excess (MPE)
Tyrosine Pool SizeV_d0.2 L/kgVolume of distribution for tyrosine
Priming DoseD_prime140 µmolD_prime = E_target * V_d * BW
Infusion RateI_rate0.7 µmol/kg/hrTypical starting rate, adjustable based on pilot studies

2.2. Precursor Pool Selection: Arterial vs. Venous Sampling

The choice of the precursor pool for FSR calculation is a critical determinant of accuracy. The most direct measure of the amino acid pool available for protein synthesis in a specific tissue is the arterial blood supplying that tissue.[8] However, arterial catheterization can be invasive.

  • Arterialized Venous Blood: A common alternative is to "arterialize" venous blood by heating the hand and forearm, which increases blood flow and brings the venous amino acid composition closer to that of arterial blood.

  • Tissue Free Amino Acid Pool: For tissue-specific measurements (e.g., muscle), a tissue biopsy can be taken to directly measure the isotopic enrichment of the intracellular free tyrosine pool. This is considered the gold standard for precursor enrichment.

2.3. Sampling Strategy: Blood and Tissue Collection

The timing and frequency of sample collection are crucial for capturing the dynamics of tracer incorporation.

  • Baseline Samples: Blood and, if applicable, tissue samples should be collected before the tracer infusion begins to determine the natural isotopic abundance of ¹³C-tyrosine.

  • Steady-State Verification: Blood samples should be taken at regular intervals during the infusion to confirm that a steady state of tracer enrichment in the precursor pool has been achieved.

  • Tissue Biopsies: For measuring tissue-specific protein synthesis, biopsies are typically taken at two or more time points after the tracer infusion has started. The change in protein-bound ¹³C-tyrosine enrichment between these time points is used to calculate FSR.

Detailed Protocols

The following protocols provide a step-by-step guide for a typical human in vivo study to measure muscle protein synthesis using a L-Tyrosine-1-¹³C tracer.

3.1. Protocol 1: Tracer Infusion

  • Preparation: A sterile solution of L-Tyrosine-1-¹³C is prepared in saline by a qualified pharmacy. The priming dose and infusion solutions are prepared in separate syringes.

  • Catheter Placement: Two intravenous catheters are placed: one in a forearm vein for tracer infusion and another in a contralateral hand vein, which is heated for arterialized venous blood sampling.

  • Priming Dose Administration: The calculated priming dose of L-Tyrosine-1-¹³C is administered as a bolus injection over 2 minutes.

  • Continuous Infusion: Immediately following the priming dose, the continuous infusion of L-Tyrosine-1-¹³C is initiated using a calibrated syringe pump and maintained at a constant rate for the duration of the study (e.g., 6 hours).

3.2. Protocol 2: Sample Collection

  • Blood Sampling:

    • Collect a baseline arterialized venous blood sample (10 mL) into an EDTA-containing tube before starting the infusion.

    • Collect subsequent blood samples at 30-minute intervals for the first 2 hours and then hourly for the remainder of the infusion to monitor precursor enrichment.

    • Immediately after collection, centrifuge the blood at 3000 x g for 15 minutes at 4°C.

    • Aliquot the plasma into cryovials and store at -80°C until analysis.

  • Muscle Biopsy (Optional, for tissue-specific FSR):

    • Under local anesthesia, obtain a baseline muscle biopsy from the vastus lateralis muscle using a Bergström needle.

    • Obtain a second muscle biopsy from the same muscle, but a different incision site, at the end of the infusion period (e.g., at 6 hours).

    • Immediately freeze the muscle tissue in liquid nitrogen and store at -80°C.

3.3. Protocol 3: Sample Preparation for LC-MS/MS Analysis

3.3.1. Plasma Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the free amino acids (precursor pool).

  • Supernatant Processing: Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to create a volatile derivative suitable for GC-MS or a derivative for LC-MS analysis.

3.3.2. Muscle Tissue Sample Preparation:

  • Homogenization: Homogenize the frozen muscle tissue (~20-30 mg) in a suitable buffer.

  • Protein Isolation and Hydrolysis:

    • Precipitate the protein from the homogenate using an acid (e.g., perchloric acid).

    • Wash the protein pellet repeatedly to remove any contaminating free amino acids.

    • Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.

  • Amino Acid Purification: Purify the amino acids from the hydrolysate using solid-phase extraction.

  • Derivatization: Derivatize the purified amino acids as described for the plasma samples.

LC-MS/MS Analysis and Data Interpretation

4.1. Mass Spectrometry Analysis

The derivatized amino acid samples are analyzed by LC-MS/MS. The mass spectrometer is set up to monitor the specific mass-to-charge ratios (m/z) for both unlabeled (¹²C) and labeled (¹³C) tyrosine.

Table 2: Example Mass Transitions for ¹²C- and ¹³C-Tyrosine

AnalytePrecursor Ion (m/z)Product Ion (m/z)
¹²C-Tyrosine derivativee.g., 352.2e.g., 180.1
¹³C-Tyrosine derivativee.g., 353.2e.g., 181.1

4.2. Calculation of Protein Fractional Synthetic Rate (FSR)

The FSR is calculated using the following precursor-product equation:

FSR (%/hour) = [(E_p(t2) - E_p(t1)) / (E_precursor * (t2 - t1))] * 100

Where:

  • E_p(t2) and E_p(t1) are the enrichments of ¹³C-tyrosine in the protein-bound pool at time points t2 and t1, respectively.

  • E_precursor is the average enrichment of ¹³C-tyrosine in the precursor pool (plasma or tissue free amino acids) during the time interval between t1 and t2.

  • (t2 - t1) is the time in hours between the two tissue biopsies.

Visualizing the Workflow and Metabolic Fate

G cluster_infusion Tracer Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis & Calculation Priming Dose Priming Dose Continuous Infusion Continuous Infusion Priming Dose->Continuous Infusion Initiates Steady State Arterialized Venous Blood Arterialized Venous Blood Continuous Infusion->Arterialized Venous Blood Maintains Precursor Enrichment Muscle Biopsy Muscle Biopsy Continuous Infusion->Muscle Biopsy Tracer Incorporation Protein Precipitation Protein Precipitation Arterialized Venous Blood->Protein Precipitation Protein Hydrolysis Protein Hydrolysis Muscle Biopsy->Protein Hydrolysis Amino Acid Derivatization Amino Acid Derivatization Protein Precipitation->Amino Acid Derivatization Protein Hydrolysis->Amino Acid Derivatization LC-MS/MS LC-MS/MS Amino Acid Derivatization->LC-MS/MS FSR Calculation FSR Calculation LC-MS/MS->FSR Calculation

G L-Tyrosine-1-13C Infusion L-Tyrosine-1-13C Infusion Plasma Free Amino Acid Pool Plasma Free Amino Acid Pool L-Tyrosine-1-13C Infusion->Plasma Free Amino Acid Pool Intracellular Free Amino Acid Pool Intracellular Free Amino Acid Pool Plasma Free Amino Acid Pool->Intracellular Free Amino Acid Pool Intracellular Free Amino Acid Pool->Plasma Free Amino Acid Pool Protein Synthesis Protein Synthesis Intracellular Free Amino Acid Pool->Protein Synthesis Incorporation Body Proteins Body Proteins Protein Synthesis->Body Proteins Protein Breakdown Protein Breakdown Protein Breakdown->Intracellular Free Amino Acid Pool Release Body Proteins->Protein Breakdown

Applications in Research and Drug Development

The ability to accurately measure protein turnover has wide-ranging applications:

  • Metabolic Research: Understanding the effects of nutrition, exercise, and aging on protein metabolism.[5]

  • Disease Pathophysiology: Investigating muscle wasting in conditions like cancer cachexia, sarcopenia, and chronic diseases.

  • Drug Development: Assessing the efficacy of anabolic and anti-catabolic drugs designed to promote muscle growth or prevent muscle loss.[3] It can also be used to understand the on-target and off-target effects of drugs on protein metabolism in various tissues.[9]

Troubleshooting and Best Practices

  • Ensure Isotopic Purity of the Tracer: Use a tracer with high isotopic purity to minimize background noise and improve the accuracy of enrichment measurements.

  • Validate Analytical Methods: Thoroughly validate the LC-MS/MS method for linearity, accuracy, and precision.

  • Minimize Contamination: Take extreme care during sample preparation to avoid contamination of the protein-bound fraction with the highly enriched free amino acid pool.

  • Maintain Subject in a Metabolic Steady State: Ensure that subjects are in a post-absorptive state and at rest during the infusion study to minimize fluctuations in endogenous amino acid levels.

References

  • Stokes, T., et al. (2020). Measuring Protein Turnover in the Field: Implications for Military Research. Nutrients. [Link]

  • Atherton, P. (2016). Development and application of stable isotope tracers to exercise physiology. The Biomedical Basis of Elite Performance. [Link]

  • Chen, Y., et al. (2018). Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants. Frontiers in Plant Science. [Link]

  • Kim, S., et al. (2012). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR. [Link]

  • ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials. [Link]

  • Kurpad, A. V., et al. (1998). Twenty-four-hour L-[1-(13)C]tyrosine and L-[3,3-(2)H2]phenylalanine oral tracer studies at generous, intermediate, and low phenylalanine intakes to estimate aromatic amino acid requirements in adults. The American Journal of Clinical Nutrition. [Link]

  • Lantz, E. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. [Link]

  • Wilkinson, D. J., et al. (2019). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Zhang, Y., et al. (2026). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Tyrosine. [Link]

  • Mulder, F. A., et al. (2011). Comprehensive Determination of Protein Tyrosine pK(a) Values for Photoactive Yellow Protein Using Indirect C-13 NMR Spectroscopy. Biophysical Journal. [Link]

  • Kaszper, L. W., et al. (1997). In Vivo Protein Synthesis Rate Determination in L-[1-C]Leucine-Labeled Tissues. Analytical Biochemistry. [Link]

  • Lam, M. P. Y., et al. (2022). Protein turnover models for LC–MS data of heavy water metabolic labeling. Journal of Proteomics. [Link]

  • MacCoss, M. J., et al. (2002). Endogenous glycine and tyrosine production is maintained in adults consuming a marginal-protein diet. The American Journal of Clinical Nutrition. [Link]

  • Jager, P. L., et al. (1999). Brain tumors: L-[1-C-11]tyrosine PET for visualization and quantification of protein synthesis rate. Radiology. [Link]

  • Zhang, X. J., et al. (2016). Comparison of Arterial-Venous Balance and Tracer Incorporation Methods for Measuring Muscle Fractional Synthesis and Fractional Breakdown Rates. Metabolism. [Link]

  • El-Khoury, A. E., et al. (1997). Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults. The American Journal of Clinical Nutrition. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Price, J. C., et al. (2012). Calculation of the Protein Turnover Rate Using the Number of Incorporated 2H Atoms and Proteomics Analysis of a Single Labelled Sample. PLoS ONE. [Link]

  • Thompson, G. N., et al. (1989). Whole body protein kinetics using Phe and Tyr tracers: an evaluation of the accuracy of approximated flux values. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Angel, P. M., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Analytical and Bioanalytical Chemistry. [Link]

  • Matthews, D. E. (2010). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition. [Link]

  • Waterlow, J. C., & Stephen, J. M. (1979). A comparison of methods for the measurement of protein turnover in vivo. The Biochemical Journal. [Link]

  • Fan, T. W., et al. (2011). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics. [Link]

  • Ratanaburee, A., et al. (2023). Rice Bran-Derived Peptides with Antioxidant Activity: Effects of Enzymatic Hydrolysis Using Bacillus licheniformis and α-Chymotrypsin. Foods. [Link]

  • Kynigopoulos, D. (2024). What is the difference of arterial vs venous blood in detecting biomarker of Alzheimer's disease?. ResearchGate. [Link]

  • Zhang, Q., et al. (2021). Measuring HSD17β13 protein turnover in mouse liver with D2O metabolic labeling and hybrid LC-MS. Analytical and Bioanalytical Chemistry. [Link]

  • Wilkinson, D. J., et al. (2019). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Clarke, J. T., & Bier, D. M. (1982). The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state. The Journal of Clinical Investigation. [Link]

  • Frayn, K. N. (1993). Arterio-venous differences to study macronutrient metabolism: introduction and overview. The Proceedings of the Nutrition Society. [Link]

  • Holman, S. W., et al. (2016). Protein turnover measurement using selected reaction monitoring-mass spectrometry (SRM-MS) C4PR_LIV. PRIDE Archive. [Link]

  • Certara. (2018). Application of Tracer Kinetics in Drug Development A Valuable but Underused Tool in Clinical Pharmacology. YouTube. [Link]

  • Thermo Fisher Scientific. (2023). Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. YouTube. [Link]

  • Kumar, A., & Christian, G. D. (1975). Assay of L-tyrosine in serum by amperometric measurement of tyrosinase-catalyzed oxygen consumption. Clinical Chemistry. [Link]

  • Lo, J. C., et al. (2017). Stable isotope tracer infusion protocol. ResearchGate. [Link]

  • Thompson, G. N., et al. (1989). Phenylalanine flux, oxidation, and conversion to tyrosine in humans studied with L-[1-13C]phenylalanine. The American Journal of Physiology. [Link]

Sources

Application Notes and Protocols for In Vivo Tracking of Tyrosine Decarboxylation with L-Tyrosine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the in vivo tracking of tyrosine decarboxylation utilizing the stable isotope-labeled precursor, L-Tyrosine-1-13C. Decarboxylation of L-tyrosine is a critical enzymatic step in the biosynthesis of essential catecholamines and trace amines.[1][2] This application note details the underlying principles of stable isotope tracing, outlines detailed protocols for both systemic and tissue-specific investigations, and provides insights into data acquisition and interpretation. The methodologies described herein are designed to offer a robust and self-validating system for quantifying enzymatic activity in real-time within a living organism, providing invaluable data for neuroscience, pharmacology, and drug development.

Introduction: The Significance of Tyrosine Decarboxylation

L-tyrosine, a non-essential aromatic amino acid, serves as a crucial precursor for the synthesis of a variety of biologically vital molecules.[3] A key metabolic transformation is its decarboxylation, the removal of a carboxyl group, which is the rate-limiting or a significant step in the production of several neurotransmitters and neuromodulators.[1] This process is primarily catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, and in some organisms by tyrosine decarboxylase (TDC).[4][5]

The products of tyrosine decarboxylation, including tyramine and subsequently the catecholamines (dopamine, norepinephrine, and epinephrine), are fundamental to a vast array of physiological and cognitive functions.[1][2] Dysregulation of this pathway is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, where a deficiency in dopamine production is a hallmark of the condition.[6][7] Furthermore, the metabolic activity of gut microbiota, which can also perform tyrosine decarboxylation, has been shown to impact the bioavailability of drugs like L-DOPA.[8]

Understanding the in vivo kinetics of tyrosine decarboxylation is therefore of paramount importance for:

  • Neuroscience Research: Elucidating the dynamics of neurotransmitter synthesis in response to stimuli, disease progression, or therapeutic intervention.

  • Pharmacology and Drug Development: Assessing the efficacy of drugs targeting AADC or other components of the catecholamine synthesis pathway.[9]

  • Nutritional Science: Investigating how dietary factors may influence neurotransmitter production.

  • Microbiome Research: Characterizing the metabolic interplay between the host and gut bacteria.

Stable isotope tracing with L-Tyrosine-1-13C offers a powerful, non-radioactive method to dynamically and quantitatively assess this critical metabolic pathway in vivo.[10] By labeling the carboxyl carbon, its removal during decarboxylation leads to the formation of 13CO2, which can be sensitively detected in exhaled breath, or the appearance of 13C-labeled metabolites can be tracked in various tissues.[11]

Scientific Principles and Methodological Overview

The Principle of Stable Isotope Tracing

Stable isotopes are non-radioactive atoms that contain an additional neutron compared to their more common isotopic counterparts.[10] This difference in mass allows them to be distinguished and quantified by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[12][13] Because their chemical properties are nearly identical to the naturally abundant isotopes, they are treated by enzymes and transport systems in the same manner, making them ideal tracers for metabolic pathways.[10]

In this application, we utilize L-Tyrosine-1-13C, where the carbon atom of the carboxyl group is a 13C isotope. When an enzyme like AADC acts on this molecule, it cleaves the bond between the alpha-carbon and the carboxyl carbon, releasing the labeled carbon as 13CO2.[4]

Methodological Approaches

Two primary in vivo approaches can be employed to monitor the decarboxylation of L-Tyrosine-1-13C:

  • 13CO2 Breath Test: This non-invasive method provides a measure of whole-body tyrosine decarboxylation. Following administration of L-Tyrosine-1-13C, the rate of 13CO2 exhalation is directly proportional to the overall rate of decarboxylation.[11][14] This is particularly useful for assessing systemic enzymatic activity and the impact of orally administered drugs.

  • Tissue-Specific Metabolite Analysis via Microdialysis and Mass Spectrometry: For a more localized understanding of tyrosine metabolism, particularly within the central nervous system, in vivo microdialysis can be employed.[15][16] A microdialysis probe is inserted into a specific brain region of an anesthetized animal, and L-Tyrosine-1-13C is administered. The dialysate is collected over time and analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the appearance of 13C-labeled tyramine and its downstream metabolites (e.g., 13C-dopamine).[17]

Visualizing the Metabolic and Experimental Workflow

Tyrosine_Decarboxylation_Pathway cluster_workflow Experimental Workflow LTyr_13C L-Tyrosine-1-13C Administration (Oral or Systemic) Decarboxylation In Vivo Tyrosine Decarboxylation LTyr_13C->Decarboxylation CO2_pool Bicarbonate Pool Decarboxylation->CO2_pool 13CO2 Metabolites 13C-Labeled Metabolites (Tyramine, Dopamine, etc.) Decarboxylation->Metabolites 13C-Tyramine Breath_Test 13CO2 Breath Test Analysis Data_Analysis Data Analysis & Interpretation Breath_Test->Data_Analysis Microdialysis Brain Microdialysis & LC-MS Microdialysis->Data_Analysis Exhaled_Air Exhaled 13CO2 CO2_pool->Exhaled_Air Exhaled_Air->Breath_Test Metabolites->Microdialysis

Caption: Workflow for in vivo tracking of tyrosine decarboxylation.

Detailed Protocols

Protocol 1: Whole-Body Tyrosine Decarboxylation via 13CO2 Breath Test

This protocol is designed for assessing systemic tyrosine decarboxylase activity in a rodent model.

4.1.1. Materials and Equipment

  • L-Tyrosine-1-13C (≥99% isotopic purity)

  • Vehicle for administration (e.g., sterile saline, water)

  • Metabolic cages equipped for breath collection

  • Gas-tight syringes for breath sampling

  • Isotope Ratio Mass Spectrometer (IRMS) or Cavity Ring-Down Spectrometer (CRDS) for 13CO2 analysis

  • Animal scale

4.1.2. Experimental Procedure

  • Acclimatization: Acclimate animals to the metabolic cages for at least 24 hours prior to the experiment to minimize stress-induced metabolic changes.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water to ensure a stable metabolic baseline.

  • Baseline Breath Collection: Place the animal in the metabolic cage and collect a baseline breath sample (T=0). This is crucial for determining the natural abundance of 13CO2.

  • Tracer Administration: Prepare a solution of L-Tyrosine-1-13C in the chosen vehicle. Administer a precise dose (e.g., 10-50 mg/kg) via oral gavage or intraperitoneal injection.[18] Record the exact time of administration.

  • Serial Breath Sampling: Collect breath samples at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes) post-administration.

  • Sample Analysis: Analyze the collected breath samples for their 13CO2/12CO2 ratio using IRMS or CRDS.

4.1.3. Data Analysis

The results are typically expressed as the change in the 13CO2/12CO2 ratio from baseline (Delta over Baseline, DOB) or as a percentage of the administered 13C dose recovered per hour (% dose recovered/hr).

Breath_Test_Workflow Start Start: Fasted Animal Acclimate Acclimate to Metabolic Cage Start->Acclimate Baseline Collect Baseline Breath (T=0) Acclimate->Baseline Administer Administer L-Tyrosine-1-13C Baseline->Administer Collect_Samples Serial Breath Sampling (e.g., every 15-30 min) Administer->Collect_Samples Analyze Analyze 13CO2/12CO2 Ratio (IRMS/CRDS) Collect_Samples->Analyze Calculate Calculate DOB or % Dose Recovered Analyze->Calculate End End: Time-Course Data Calculate->End

Sources

Application Note: Precision Quantitation of L-Tyrosine using L-Tyrosine-1-13C Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In quantitative proteomics and clinical metabolomics, the accuracy of L-Tyrosine measurement is frequently compromised by matrix effects and ionization suppression. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for correcting these variances. However, the specific choice of L-Tyrosine-1-13C (where the


C label is located solely on the carboxyl carbon) presents unique challenges that distinguish it from uniformly labeled (

) or ring-labeled analogs.

This guide details the protocol for preparing, handling, and analyzing L-Tyrosine-1-13C. It specifically addresses the critical "fragmentation trap"—a common error where the label is lost during MS/MS fragmentation—and provides a validated workflow to ensure high-fidelity quantitation.

Key Applications
  • PK/PD Studies: Monitoring tyrosine pools during kinase inhibitor therapy.

  • Metabolic Flux Analysis: Tracking protein hydrolysis rates.

  • Clinical Biomarkers: Quantification of tyrosine in plasma for metabolic disorder screening (e.g., Tyrosinemia).

Chemical & Physical Properties[1][2]

Understanding the solubility profile of Tyrosine is the first step to a successful protocol. Unlike many amino acids, Tyrosine is poorly soluble in neutral water due to its rigid phenolic structure and high crystal lattice energy.

PropertySpecificationCritical Note
Compound L-Tyrosine-1-13CLabel is on C1 (Carboxyl group)
MW (Labeled) 182.2 g/mol +1 Da shift from natural Tyrosine (181.2)
Solubility (Water) ~0.45 mg/mL (25°C)Poor. Do not attempt to dissolve in pure water.
Solubility (1M HCl) >20 mg/mLExcellent. Protonation of the amine breaks crystal lattice.
pKa Values 2.2 (COOH), 9.1 (NH3+), 10.1 (OH)Stock solutions must be kept acidic (pH < 2).

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable, concentrated Master Stock Solution (10 mM) free of precipitates.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • L-Tyrosine-1-13C (Isotopic purity >99%)

  • 0.1 M Hydrochloric Acid (HCl) (LC-MS Grade)

  • Amber borosilicate glass vials (Tyrosine is light-sensitive)

  • Analytical Microbalance

Step-by-Step Methodology
  • Calculations:

    • Target Concentration: 10 mM

    • Target Volume: 10 mL

    • Required Mass:

      
      
      
  • Weighing:

    • Weigh approx.[1][2][3] 18.2 mg of L-Tyrosine-1-13C into a glass weighing boat. Record exact mass for correction.

  • Dissolution (The Acid Phase):

    • Transfer powder to a 10 mL volumetric flask.

    • CRITICAL: Add 5 mL of 0.1 M HCl first. Do not add water yet.

    • Vortex for 60 seconds. The solution should become crystal clear. The acidic environment ensures the amine group is fully protonated (

      
      ), vastly increasing solubility.
      
  • Dilution to Volume:

    • Bring to volume with 0.1 M HCl (not water). This maintains the low pH required to prevent precipitation during storage.

  • Storage:

    • Aliquot into 1 mL amber cryovials.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Protocol 2: LC-MS/MS Method Development (The "Fragmentation Trap")

This is the most critical section of this guide. Because the


 label is on the Carboxyl (C1)  atom, you must select MS/MS transitions that retain  this atom.
The Mechanism of Failure (What to Avoid)

Standard Tyrosine methods often monitor the transition


 (Loss of Formic Acid, HCOOH).
  • Natural Tyrosine:

    
    
    
  • L-Tyrosine-1-13C:

    
    
    

Result: Both the analyte and the internal standard produce the same fragment mass (m/z 136). You lose the mass shift in Q3, making the IS indistinguishable from the analyte.

The Correct Transition (Ammonia Loss)

You must select a transition where the carboxyl group remains attached to the fragment. The loss of Ammonia (


) is the preferred pathway.
AnalytePrecursor (Q1)Product (Q3)LossStatus
Natural L-Tyrosine 182.1165.1

(17)
Target
L-Tyrosine-1-13C 183.1166.1

(17)
Valid IS
Visualization of Fragmentation Logic

TyrosineFragmentation Figure 1: Critical Selection of MS/MS Transitions for C1-Labeled Tyrosine Precursor L-Tyrosine-1-13C (Precursor m/z 183) Path1 Pathway A: Decarboxylation Precursor->Path1 - H13COOH (47 Da) Path2 Pathway B: Deamination Precursor->Path2 - NH3 (17 Da) Fragment1 Fragment m/z 136 (Label Lost as H13COOH) Path1->Fragment1 Result1 INVALID IS (Interference with Natural Tyr) Fragment1->Result1 Fragment2 Fragment m/z 166 (Label Retained on Backbone) Path2->Fragment2 Result2 VALID IS (Distinct Mass Shift) Fragment2->Result2

Protocol 3: Sample Preparation & Spiking

Objective: Minimize matrix effects by spiking the IS as early as possible.

  • Working Standard Preparation:

    • Thaw a 10 mM stock aliquot.

    • Dilute 1:100 in 0.1% Formic Acid to create a 100 µM Working Solution.

    • Note: Do not dilute in 100% organic solvent (MeOH/ACN) immediately, as Tyrosine may precipitate. Keep aqueous content >50%.

  • Spiking Protocol (Plasma/Serum):

    • Aliquot: Transfer 50 µL of plasma to a centrifuge tube.

    • Spike: Add 10 µL of Working IS Solution (100 µM). Vortex 10s.

    • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Centrifuge: 14,000 x g for 10 mins at 4°C.

    • Supernatant: Transfer to LC vial. Inject 2-5 µL.

Validation & Quality Control

To ensure the method is self-validating (Trustworthiness), perform the following checks:

A. Isotopic Purity Check

Inject the L-Tyrosine-1-13C standard alone. Monitor the "Natural" transition (182 -> 165).

  • Acceptance Criteria: Signal at 182/165 should be < 0.5% of the signal at 183/166. If higher, the standard is impure or unlabeled Tyrosine is present.

B. Back-Exchange Check

If your sample preparation involves high temperature or strong acid hydrolysis (e.g., 6M HCl at 110°C for protein hydrolysis), C1-labeled standards are at risk of decarboxylation.

  • Test: Subject the IS to hydrolysis conditions. Analyze via MS.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Signal Precipitation in vialEnsure stock was dissolved in 0.1M HCl, not water.
No Mass Shift Wrong TransitionYou are monitoring the loss of formate (183->136). Switch to loss of ammonia (183->166).
Retention Time Drift pH MismatchTyrosine is zwitterionic. Ensure mobile phases are buffered (e.g., 0.1% Formic Acid).
Broad Peak Shape Column OverloadTyrosine is polar.[4] Use a HILIC column or a C18 column compatible with 100% aqueous loading.

References

  • Solubility Data: Sigma-Aldrich. Product Information: L-Tyrosine. Accessed Oct 2023.

  • MS Fragmentation: NIST Chemistry WebBook, SRD 69. L-Tyrosine Mass Spectrum.

  • Tyrosine Analysis via LC-MS/MS: Lee, H., et al. "Development of a Candidate Reference Method for Determination of Tyrosine in Serum by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry."[5] ResearchGate/Anal Bioanal Chem, 2007.

  • Isotope Dilution Methodology: Hoofnagle, A. N., et al. "Protein quantitation by isotope dilution mass spectrometry." Clinical Chemistry, 2016.

Sources

quantifying 13CO2 release from L-Tyrosine-1-13C in breath tests

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantifying 13CO2 Release from L-Tyrosine-1-13C in Breath Tests

Executive Summary

This application note details the protocol for utilizing L-Tyrosine-1-13C as a metabolic probe to assess liver cytosolic function and specific enzymatic activity of the tyrosine catabolic pathway. Unlike general liver function tests, this assay specifically targets the decarboxylation step mediated by 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

The release of labeled carbon dioxide (


) in breath provides a real-time, non-invasive readout of tyrosine flux. This protocol is critical for researchers developing HPPD inhibitors (e.g., for Tyrosinemia Type 1) or assessing hepatic functional reserve in cirrhosis.

Physiological Basis & Mechanism

To interpret the data correctly, one must understand the specific fate of the C1-carbon. L-Tyrosine is catabolized primarily in the liver.[1][2][3]

  • Transamination: L-Tyrosine is converted to 4-hydroxyphenylpyruvate (4-HPP) by Tyrosine Aminotransferase (TAT). The C1 label remains on the carboxyl group of 4-HPP.

  • Decarboxylation (The Critical Step): 4-HPP is acted upon by HPPD .[4] This enzyme catalyzes a complex reaction involving decarboxylation, oxidation, and rearrangement to form Homogentisate.[5][6]

  • Release: The C1 carboxyl group is released as

    
    , which enters the bicarbonate pool, travels to the lungs, and is exhaled.[7]
    

Note: If HPPD is inhibited (e.g., by Nitisinone/NTBC), the release of


 is blunted or abolished. Thus, this test is a direct pharmacodynamic biomarker for HPPD inhibition.
Pathway Visualization

TyrosineMetabolism Tyrosine L-Tyrosine-1-13C HPP 4-Hydroxyphenylpyruvate (1-13C Label Retained) Tyrosine->HPP Transamination TAT TAT (Enzyme) TAT->HPP Homogentisate Homogentisate HPP->Homogentisate Decarboxylation & Rearrangement CO2 13CO2 (Breath) HPP->CO2 Release HPPD HPPD (Target Enzyme) HPPD->Homogentisate

Figure 1: Metabolic fate of the L-Tyrosine-1-13C label. The 13C (C1 position) is released specifically during the conversion of 4-HPP to Homogentisate by HPPD.

Experimental Protocol

Safety Note: L-Tyrosine-1-13C is a stable isotope (non-radioactive) and is generally safe. However, ensure subjects do not have untreated Tyrosinemia Type 2 (TAT deficiency) or Type 3 (HPD deficiency) unless that is the study target, as tyrosine load can be toxic in these specific rare conditions.

A. Materials & Equipment
  • Tracer: L-Tyrosine-1-13C (99 atom% 13C).[1]

    • Solubility Warning: L-Tyrosine has low water solubility (~0.4 mg/mL at 20°C). Preparation requires care (see below).

  • Analysis: Isotope Ratio Mass Spectrometer (IRMS) or high-precision NDIR (e.g., Kibion IRIS).

  • Collection: Breath bags (aluminized) or Exetainer® tubes.

B. Subject Preparation
  • Fasting: Minimum 8 hours (overnight fast) to stabilize basal metabolic rate and endogenous CO2 production.

  • Dietary Restriction: Avoid naturally 13C-enriched foods (corn, cane sugar, pineapple - C4 plants) for 24 hours prior to testing to minimize background noise.

  • Rest: Subjects should remain seated and at rest for 30 minutes prior to and during the test to keep CO2 production constant.

C. Dosing & Administration
  • Standard Dose: 100 mg (adults) or 1-2 mg/kg (pediatrics/pre-clinical).

  • Preparation Strategy (Critical):

    • Due to poor solubility, do not attempt to dissolve 100mg in a small volume of cold water.

    • Method: Suspend 100mg L-Tyrosine-1-13C in 150-200 mL of warm water (approx. 40-50°C) or mix into a semi-liquid vehicle (e.g., sugar-free yogurt) if validated.

    • Note: Ensure the entire dose is ingested. Rinse the container with an additional 50 mL water and have the subject drink the rinse.

D. Sampling Schedule

Collect breath samples at the following time points relative to dosing (


):
Time Point (min)Purpose
-15 & 0 Basal/Background: Critical for calculating Delta over Baseline (DOB). Collect in duplicate.
10, 20, 30 Absorption Phase: Captures the initial rise.[8] Peak usually occurs ~20-30 min.
45, 60, 90 Metabolic Phase: Assessing the sustained enzymatic flux.
120 Clearance Phase: Return toward baseline.
Workflow Diagram

Workflow Start Subject Fasting (>8 Hours) Basal Collect Basal Samples (t = -15, 0 min) Start->Basal Dose Administer L-Tyrosine-1-13C (Suspended in warm water) Basal->Dose Sampling Serial Breath Collection (10, 20, 30, 45, 60, 90, 120 min) Dose->Sampling Analysis IRMS / NDIR Analysis (Measure 13CO2/12CO2) Sampling->Analysis Data Calculate PDR & DOB Analysis->Data

Figure 2: Step-by-step clinical workflow for the L-Tyrosine-1-13C breath test.

Analytical Methodology & Calculations

The raw output from the IRMS is the delta value (


), expressed in per mil (‰) relative to the PDB standard.
Step 1: Calculate Delta Over Baseline (DOB)


  • QC Check: If Basal variation between -15 and 0 min is > 1.0‰, the subject may have dietary contamination or recent activity.

Step 2: Calculate Percent Dose Recovery (PDR)

To quantify liver function, we calculate how much of the administered dose was oxidized per hour.



Where:

  • 
     (Isotopic ratio of standard).
    
  • 
     = Endogenous CO2 production rate (mmol/h).
    
    • Estimation:

      
       (Body Surface Area in 
      
      
      
      ).
    • Precision Method: Measure directly via Indirect Calorimetry if available.

  • 
     = Weight of Tyrosine (mg) / Molecular Weight (182.19 mg/mmol).
    
Step 3: Cumulative Dose Recovery (cPDR)

Integrate the area under the curve (AUC) of the PDR over time (Trapezoidal rule) to determine the total fraction of dose metabolized over the test period.

Data Interpretation

ResultInterpretationClinical Context
Normal Peak (~20-30 min) Intact absorption and cytosolic liver function.Healthy Control.
Delayed Peak (>45 min) Delayed gastric emptying or slowed absorption.Gastroparesis or formulation issue.
Low PDR / Low Peak Reduced cytosolic mass or HPPD inhibition.Liver Cirrhosis, Hepatocellular Carcinoma, or Nitisinone Therapy .
High Basal High background 13C.Dietary non-compliance (Corn/Sugar Cane).

Expert Insight: In cirrhosis, the L-Tyrosine breath test correlates well with the Child-Pugh score.[9] However, unlike the Methacetin breath test (microsomal function), Tyrosine reflects cytosolic capacity. If you are testing a drug that inhibits HPPD (like nitisinone), a drop in PDR is the desired pharmacodynamic effect, not a sign of liver failure.

References

  • Evaluation of 13C-Phenylalanine and 13C-Tyrosine Breath Tests for the Measurement of Hepatocyte Functional Capacity. Chemical & Pharmaceutical Bulletin. [Link][2]

  • 13C-breath tests: current state of the art and future directions. European Review for Medical and Pharmacological Sciences. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Mechanism and Structure. National Institutes of Health (PubMed). [Link]

  • Breath Tests in Non-Invasive Hepatological Diagnosis. Gastroenterology Review. [Link]

Sources

Application Note: High-Efficiency Solid Phase Peptide Synthesis (SPPS) using Fmoc-L-Tyrosine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for incorporating Fmoc-L-Tyrosine-1-13C (carbonyl-13C labeled) into synthetic peptides. Unlike standard amino acids, the high cost of isotopically labeled derivatives necessitates a shift from "excess-driven" chemistry to "efficiency-driven" chemistry.

This protocol utilizes a low-equivalent, high-efficiency coupling strategy (DIC/Oxyma Pure or HATU/Collidine) to maximize incorporation rates (>99.5%) while minimizing isotopic waste. The resulting peptides are critical for NMR backbone assignment (HNCO experiments), determination of secondary structure via Chemical Shift Index (CSI), and quantitative Mass Spectrometry.

Strategic Considerations: The "Isotope Economy"

In standard SPPS, amino acids are used in 5-fold excess (5 eq) to drive kinetics. For Fmoc-L-Tyr(tBu)-1-13C, this is economically unviable. We must reduce equivalents to 1.2–2.0 eq without compromising coupling efficiency or inducing racemization.

Key Technical Challenges
  • Racemization: Tyrosine is prone to racemization during activation, particularly if pre-activated for >5 minutes or if high concentrations of tertiary bases (DIEA) are used.

  • Incomplete Coupling: Reducing equivalents increases the risk of deletion sequences (des-Tyr peptides).

  • 13C-Carbonyl Position: The label is located at the C1 (carbonyl) position. This site is chemically stable during TFA cleavage but sensitive to nucleophilic attack if activation is prolonged without an amine nucleophile present.

Experimental Workflows & Decision Matrix

Diagram 1: Coupling Reagent Decision Matrix

Select the activation strategy based on sequence difficulty and steric hindrance.

CouplingStrategy Start Start: Fmoc-Tyr-1-13C Coupling CheckSeq Analyze Sequence Difficulty Start->CheckSeq Standard Standard Sequence (No steric bulk) CheckSeq->Standard Low Aggregation Difficult Difficult Sequence (Aggregation prone / Steric bulk) CheckSeq->Difficult High Aggregation DIC_Oxyma Strategy A: DIC / Oxyma Pure (Green, Low Racemization) Standard->DIC_Oxyma HATU_Col Strategy B: HATU / TMP (Collidine) (High Power, Fast) Difficult->HATU_Col ResultA Yield: >99% Racemization: <0.2% DIC_Oxyma->ResultA ResultB Yield: >99.5% Racemization: <1.0% HATU_Col->ResultB

Caption: Decision matrix for selecting coupling reagents. Strategy A is preferred for preserving chirality; Strategy B is reserved for sterically hindered sequences.

Detailed Protocol: Low-Equivalent Coupling

Materials
  • Labeled AA: Fmoc-L-Tyr(tBu)-1-13C-OH.

  • Resin: Rink Amide or Wang Resin (Loading: 0.3 – 0.5 mmol/g). Note: Low loading resins are preferred to reduce aggregation.

  • Activators:

    • Standard: DIC (N,N′-Diisopropylcarbodiimide) / Oxyma Pure.

    • Difficult: HATU / TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: DMF (Peptide Synthesis Grade, amine-free).

Step-by-Step Methodology
Phase 1: Resin Preparation
  • Weigh resin corresponding to 0.1 mmol scale.[1]

  • Swell in DMF for 20 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min).

  • Wash: DMF (5 x 1 min) to remove all traces of piperidine. Critical: Residual piperidine will prematurely cleave the Fmoc of the expensive isotope or cause adducts.

Phase 2: The Isotope Coupling (The "1.5 eq" Strategy)

Goal: Use minimal isotope while ensuring 100% coupling.

Option A: DIC/Oxyma (Recommended for purity)

  • Dissolve 0.15 mmol (1.5 eq) of Fmoc-L-Tyr(tBu)-1-13C-OH in minimal DMF (e.g., 1.0 mL).

  • Add 0.15 mmol (1.5 eq) of Oxyma Pure.

  • Add 0.15 mmol (1.5 eq) of DIC.

  • Pre-activation: Stir for exactly 2 minutes . (Do not exceed 5 mins to avoid racemization).

  • Add mixture to the resin.

  • Coupling Time: Shake at room temperature for 60–90 minutes .

  • Kaiser Test: Perform a qualitative Kaiser test.

    • If Blue: Re-couple. Do NOT add more isotope. Instead, perform a second coupling with a standard (unlabeled) cheap amino acid if the position is not critical, OR use HATU for a "salvage" coupling with 0.5 eq of labeled stock if strictly required.

    • If Colorless: Proceed.

Option B: HATU/Collidine (Recommended for difficult sequences) Why Collidine? Unlike DIEA, Collidine (TMP) is a weaker base and significantly reduces racemization of Cys and Tyr during HATU activation.

  • Dissolve 0.12 mmol (1.2 eq) of Fmoc-L-Tyr(tBu)-1-13C-OH in DMF.

  • Add 0.115 mmol (1.15 eq) of HATU (slight deficit to ensure all HATU is consumed).

  • Add 0.24 mmol (2.4 eq) of TMP (Collidine).

  • Immediate Addition: Add to resin immediately (within 30 seconds). HATU active esters are unstable.

  • Coupling Time: 45 minutes.

Phase 3: Capping (Mandatory)

Because we used low equivalents, unreacted amines on the resin are possible (though unlikely if optimized).

  • Add Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes.

  • This terminates any deletion sequences (Acetyl-Peptide), making them easy to separate by HPLC (they will be more hydrophobic and smaller).

Phase 4: Elongation & Cleavage
  • Continue synthesis with standard (non-labeled) amino acids using standard 5 eq protocols.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The 1-13C label is stable in acid.

  • Precipitate in cold diethyl ether.

Quality Control & Validation

Quantitative Data Summary
ParameterStandard ProtocolIsotope Optimized Protocol
Equivalents (AA) 5.0 eq1.2 – 1.5 eq
Coupling Time 30 min60 – 90 min
Coupling Reagent HBTU / DIEADIC / Oxyma Pure
Racemization Risk Moderate (if over-based)Very Low
Avg. Yield (Crude) >90%>88%
Analytical Verification[2]
  • High-Resolution MS (ESI-TOF):

    • Verify the mass shift. The labeled peptide will show a monoisotopic mass of

      
      .
      
    • Example: If theoretical mass is 1500.0 Da, observed mass should be 1501.0 Da.

  • 13C-NMR (Proton Decoupled):

    • Dissolve ~2 mg in D2O or DMSO-d6.

    • Marker Signal: Look for a sharp, enhanced singlet in the carbonyl region (~172–176 ppm ). Natural abundance carbonyls will be barely visible relative to the labeled site.

Scientific Rationale & Applications

Why 1-13C (Carbonyl)?

The C1 label is the "anchor" for backbone assignment in protein NMR.

  • HNCO Experiment: Correlates the amide proton (HN) of residue i with the nitrogen (N) of residue i and the carbonyl (C') of the preceding residue i-1. By labeling Tyrosine at C1, you specifically "light up" the link between Tyr and the next amino acid in the sequence.

  • Chemical Shift Anisotropy (CSA): In solid-state NMR, the 1-13C carbonyl tensor provides orientation constraints relative to the magnetic field, defining the peptide plane's tilt in membrane bilayers.

Diagram 2: NMR Assignment Pathway (HNCO)

Visualizing how the 1-13C label facilitates backbone walking.

HNCO_Pathway cluster_0 Residue i-1 (Tyr-1-13C) cluster_1 Residue i (Next AA) C_alpha C_carbonyl 13C=O (Label) C_alpha->C_carbonyl J(Ca,C') N_amide 15N-H C_carbonyl->N_amide J(C',N) DETECTED C_alpha_next N_amide->C_alpha_next Note The HNCO experiment transfers magnetization from 15N(i) to 13C'(i-1), uniquely identifying the sequential neighbor.

Caption: Magnetization transfer in HNCO experiments. The 13C label on Tyrosine enables specific detection of the peptide bond connecting it to the subsequent residue.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide.[1] Merck KGaA. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups.[1][2][3][4][5][6][7][8] Chemical Reviews. Link

  • Hong, M. (1999). Solid-state NMR structure determination of proteins.[9] Journal of Magnetic Resonance.[9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: L-Tyrosine-1-13C NMR Sensitivity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket: Troubleshooting Low Signal-to-Noise Ratio (SNR) in L-Tyrosine-1-13C Spectra Target Nucleus: Carbon-13 (C1 Carbonyl Label)

Executive Summary & Diagnostic Logic

Welcome to the technical support center. You are likely experiencing low sensitivity despite using an isotopically labeled sample. This is a common paradox with L-Tyrosine-1-13C. The label (


C at position 1) is on the carbonyl carbon , which is a quaternary carbon. Unlike protonated carbons (CH, CH

, CH

), this position suffers from two distinct physical disadvantages:
  • Long

    
     Relaxation Times:  It takes a long time to return to equilibrium after a pulse.
    
  • Lack of NOE Enhancement: It has no directly attached protons to transfer magnetization.[1]

Furthermore, L-Tyrosine is notoriously insoluble at neutral pH. 90% of sensitivity issues with this molecule are solved by chemistry (sample prep), not physics (instrument parameters).

The following guide prioritizes solutions by magnitude of impact.

Phase 1: Sample Preparation (The Critical Fix)

Diagnosis: If your sample is a cloudy suspension or a clear solution at neutral pH (pH 7), your concentration is likely


 mg/mL. This is the primary cause of low signal.

The Chemistry: L-Tyrosine is zwitterionic. Its solubility is lowest at its isoelectric point (pI


 5.6). To maximize signal, you must drive the equilibrium toward the cationic (acidic) or anionic (basic) form.
Solubility Data Table
Solvent / ConditionpH RangeSolubility (approx.)Chemical Shift (

C1)
Recommendation
D

O (Neutral)
5.0 - 7.5~0.45 mg/mL ~175 ppmAVOID
1M DCl / D

O
< 2.0> 50 mg/mL ~173 ppmRecommended
1M NaOD / D

O
> 10.0> 50 mg/mL ~182 ppmAlternative
DMSO-d

N/A~25 mg/mL~172 ppm⚠️ Good, but viscous
Protocol: High-Concentration Sample Prep
  • Weighing: Weigh 15–20 mg of L-Tyrosine-1-13C.

  • Solvent Selection:

    • Preferred: Use D

      
      O containing 1M DCl  (or add small aliquots of concentrated DCl to D
      
      
      
      O).
    • Alternative: Use D

      
      O containing 1M NaOD .
      
  • Mixing: Vortex until the solution is perfectly clear. If cloudy, the concentration of acid/base is insufficient.

  • Volume: Limit total volume to 550

    
    L  for a standard 5mm tube to avoid diluting the spins outside the coil's active volume.
    

Expert Insight: If sample mass is limited (< 5 mg), use a Shigemi tube matched to your solvent. This concentrates the sample within the coil's active window (approx. 15-20mm height) without dilution, potentially doubling your SNR compared to a standard tube.

Phase 2: Acquisition Parameters (The Physics)

If your sample is dissolved but signal remains weak, your acquisition parameters likely violate the Ernst Angle condition.

The Problem: The C1 carbonyl has a


 relaxation time of 10–30 seconds (or longer). Standard parameters (Pulse = 30°, Delay = 1s) often saturate the signal, causing it to vanish ("The Null Signal").
Optimization Workflow

OptimizationLogic Start Start: Low Signal CheckSolubility Is Sample Clear & pH Adjusted? Start->CheckSolubility PrepFix Fix Sample Prep (See Phase 1) CheckSolubility->PrepFix No T1Check Check Relaxation (T1) CheckSolubility->T1Check Yes Decision Is Quantitative Data Required? T1Check->Decision QuantPath Quantitative (Integration) Decision->QuantPath Yes SensPath Sensitivity Only (Detection) Decision->SensPath No InvGated Inverse Gated Decoupling D1 > 5 * T1 Pulse = 90° QuantPath->InvGated ErnstOpt Ernst Angle Optimization Short D1 (1-2s) Small Pulse (30-45°) SensPath->ErnstOpt

Figure 1: Decision tree for troubleshooting sensitivity issues based on experimental goals.

Optimized Parameter Set (Sensitivity Mode)

Use these settings to accumulate scans rapidly without saturating the C1 nuclei.

ParameterBruker CodeVarian/Agilent CodeValueReason
Pulse Angle P1 (calibrated)pw30° (approx. 3-4

s)
Avoids saturation; allows faster repetition.
Relaxation Delay D1d12.0 - 3.0 s Sufficient for partial recovery with small flip angle.
Acquisition Time AQat1.0 s Long enough for resolution, short enough to save time.
Decoupling cpdprg2dm='yyy'Waltz-16 Keeps lines sharp. (Note: NOE will be minimal for C1).
Spectral Width SWsw240 ppm Ensure C1 (~175 ppm) is not folded.

Warning: Do NOT use D1 = 1s with a 90° pulse. This will saturate the C1 signal completely, rendering it invisible.

Phase 3: Processing & Hardware

Processing (The "Free" SNR Boost)

Since C1 is a carbonyl, it has no J-coupling to protons (usually). The line is naturally sharp, but noise is the enemy.

  • Exponential Multiplication (EM): Apply line broadening (LB on Bruker, lb on Varian).

  • Setting: Set LB = 1.0 to 3.0 Hz.

  • Effect: This smooths out high-frequency noise. You sacrifice a tiny amount of resolution (irrelevant for a singlet C1) for a significant gain in SNR.

Hardware: The Tube Factor

If you are using a standard 5mm tube with < 10 mg of sample, you are filling the "dead volume" of the tube with solvent that contributes noise but no signal.

  • Action: Switch to a 3mm tube (if probe supports it) or a Shigemi susceptibility-matched tube . This confines the sample to the active coil region.[2]

Frequently Asked Questions (FAQ)

Q: Can I use DEPT-135 or DEPT-45 to boost the signal? A: NO. This is a critical error. DEPT (Distortionless Enhancement by Polarization Transfer) relies on transferring magnetization from attached protons to the carbon.[1]

  • L-Tyrosine C1 is a quaternary carbonyl . It has zero attached protons.

  • Result: DEPT will edit out your C1 peak entirely. You will see the side chain carbons, but your labeled C1 will be invisible.

Q: I see a strong signal at 175 ppm, but it's split into a doublet. Why? A: This is likely J-coupling .

  • If you used

    
    C-labeled DCl or a co-solvent, you might see solvent coupling (rare).
    
  • More likely: If your Tyrosine is uniformly labeled (

    
    ) rather than just 
    
    
    
    , the C1 is coupled to the C2 (
    
    
    -carbon).
  • Diagnostic: The coupling constant

    
     is typically ~50-60 Hz. If you see a split of ~55 Hz, you have C1-C2 coupling.
    

Q: Can I use a relaxation agent? A: Yes. If you are time-pressed, add Chromium(III) acetylacetonate [Cr(acac)


]  to a final concentration of ~20-50 mM.
  • Mechanism: The paramagnetic Cr

    
     electron provides a potent relaxation pathway, reducing 
    
    
    
    from ~30s to < 1s.
  • Benefit: You can scan much faster (e.g.,

    
    ).[1]
    
  • Drawback: It may broaden the line slightly and contaminate the sample (cannot be recovered easily).

References & Further Reading

  • Biological Magnetic Resonance Data Bank (BMRB). Amino Acid Chemical Shifts and pH Dependence. (Source for C1 shift variation ~172-182 ppm). [Link]

  • University of Ottawa NMR Facility. 13C Relaxation and Sensitivity Optimization. (Detailed physics on Ernst Angle and Relaxation agents). [Link]

  • ResearchGate / NIH. Solid-State and Solution NMR Studies of Tyrosine Polymorphs and Relaxation Times. (Validation of long carbonyl T1 times). [Link]

End of Technical Guide. For further assistance with pulse programming, please contact your facility manager.

Sources

Technical Support Center: Preventing Isotopic Scrambling During L-Tyrosine-1-13C Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 7, 2026

Welcome to the technical support guide for researchers utilizing L-Tyrosine-1-13C in metabolic tracer studies. This center is designed to provide you with the expertise and practical guidance needed to ensure the isotopic integrity of your tracer, leading to accurate and reliable experimental outcomes. Isotopic scrambling can significantly confound the interpretation of metabolic flux data; this guide offers in-depth troubleshooting and validated protocols to mitigate this challenge.

Part 1: Frequently Asked Questions (FAQs): The Fundamentals of Isotopic Scrambling

This section addresses the foundational concepts of isotopic scrambling in the context of L-Tyrosine-1-13C metabolism.

Q1: What is isotopic scrambling and why is it a concern with L-Tyrosine-1-13C?

A: Isotopic scrambling is the redistribution of a stable isotope label (in this case, 13C) from its original position to other positions within the same molecule or to other molecules.[1] When you use L-Tyrosine-1-13C, you are specifically interested in tracking the fate of the carboxyl carbon (C1). Scrambling occurs when this 13C atom is moved to other carbon positions in tyrosine or its downstream metabolites. This is a major concern because it corrupts the positional information of the isotope, which is critical for accurately tracing metabolic pathways and calculating flux rates.[1] Inaccurate labeling patterns lead to misinterpretation of pathway activity.

Q2: What is the primary biochemical mechanism that causes the 1-13C label from L-Tyrosine to scramble?

A: The primary driver of scrambling for L-Tyrosine-1-13C is the first step in its catabolic pathway: a reversible transamination reaction.[2][3][4]

  • Transamination: The enzyme Tyrosine Aminotransferase (TAT) transfers the amino group from L-Tyrosine to α-ketoglutarate.[3][5] This reaction is reversible and produces 4-hydroxyphenylpyruvate, which now carries the 13C label at its carboxyl carbon (C1), and glutamate.[2][4]

  • Entry into Central Carbon Metabolism: 4-hydroxyphenylpyruvate is further metabolized, eventually being cleaved into fumarate and acetoacetate.[2][6]

  • TCA Cycle: Fumarate is an intermediate of the Tricarboxylic Acid (TCA) cycle. Once the 13C label enters the TCA cycle, the symmetric nature of intermediates like fumarate and succinate allows the label to be randomized across different carbon positions with each turn of the cycle.[1] This is the main hub for isotopic scrambling.

Q3: Can my standard LC-MS setup detect isotopic scrambling?

A: Not directly. A standard liquid chromatography-mass spectrometry (LC-MS) setup will detect the mass isotopologue distribution (e.g., M+1, M+2), which indicates how many 13C atoms are in the molecule. However, it does not provide information on the position of those 13C atoms.[7][8] To determine if scrambling has occurred, you need techniques that can elucidate positional isotopomer distributions, such as tandem mass spectrometry (MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9][][11][12]

Part 2: Troubleshooting Guide: Prevention and Verification of Scrambling

This section provides actionable protocols to address specific issues encountered during experiments.

Issue 1: My data suggests significant 13C enrichment in metabolites downstream of tyrosine, but the labeling patterns are inconsistent with the expected pathway. How can I prevent scrambling in my cell culture experiment?

This is a classic sign of isotopic scrambling. The key is to limit the entry of the 1-13C label into the TCA cycle.

Root Cause Analysis: The activity of Tyrosine Aminotransferase (TAT) is the gateway to the scrambling problem.[3][4] By converting L-Tyrosine-1-13C to its α-keto acid, it primes the label for entry into central carbon metabolism. Therefore, inhibiting this enzyme is the most direct preventative measure.

Protocol 1: Pharmacological Inhibition of Tyrosine Aminotransferase (TAT)

This protocol details the use of a general aminotransferase inhibitor to block the initial step of tyrosine catabolism.

Objective: To prevent the conversion of L-Tyrosine-1-13C to 4-hydroxyphenylpyruvate-1-13C.

Materials:

  • Aminooxyacetate (AOA), a general aminotransferase inhibitor.

  • Vehicle control (e.g., sterile water or DMSO, depending on AOA solvent).

  • Your standard cell culture medium and L-Tyrosine-1-13C tracer.

Step-by-Step Methodology:

  • Determine Optimal Inhibitor Concentration:

    • Plate cells at your desired density and allow them to adhere overnight.

    • Prepare a dose-response curve by treating cells with a range of AOA concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Include a vehicle-only control.

    • After a 24-hour incubation, assess cell viability using a standard method (e.g., MTT or Trypan Blue exclusion) to identify the highest concentration that does not induce significant cytotoxicity.

  • Pre-treatment with Inhibitor:

    • Aspirate the culture medium from your experimental plates.

    • Add fresh medium containing the pre-determined optimal concentration of AOA. Also, prepare plates with vehicle control medium.

    • Pre-incubate the cells with the inhibitor or vehicle for 1-2 hours to ensure adequate uptake and target engagement.

  • Tracer Addition:

    • Prepare your experimental medium containing L-Tyrosine-1-13C at the desired final concentration.

    • For the inhibitor group, add AOA to this medium at the same optimal concentration.

    • For the control group, add the vehicle to the tracer medium.

    • Remove the pre-treatment medium and add the final tracer-containing medium to the respective plates.

  • Time Course and Sampling:

    • Incubate the cells for your desired experimental duration. It is highly recommended to use shorter time points (e.g., 1, 4, 8 hours) initially , as this can also minimize the extent of downstream metabolism and potential scrambling.

    • At each time point, harvest the cells and quench metabolism rapidly (e.g., using ice-cold methanol).

    • Extract metabolites for subsequent analysis.

Data Presentation: Recommended Inhibitor Parameters

InhibitorTarget ClassTypical Starting Conc.SolventKey Considerations
Aminooxyacetate (AOA) General Aminotransferases5-20 µMWaterNon-specific; may affect other metabolic pathways. Cytotoxicity must be assessed.
Cycloheximide Protein Synthesis InhibitorLow Doses (e.g., 1-5 µg/mL)DMSO/EthanolCan indirectly affect TAT levels.[13][14] High doses are cytotoxic.[14]
Issue 2: How can I be certain that the 13C label in my target metabolite is still at the C1 position?

Root Cause Analysis: As discussed in the FAQs, standard MS analysis cannot confirm the label's position.[7] You need an analytical technique that provides structural information about the isotopologues.

Protocol 2: Verification of Label Position using Tandem Mass Spectrometry (MS/MS)

This workflow outlines the use of MS/MS to confirm the position of the 13C label by analyzing fragmentation patterns.

Objective: To differentiate positional isotopomers and confirm the retention of the 13C label at the desired carbon position.

Methodology Workflow:

  • Develop a Standard LC-MS Method:

    • First, establish a robust LC-MS method for the parent (unfragmented) L-Tyrosine molecule. This involves optimizing chromatographic separation and determining the retention time and the mass-to-charge ratio (m/z) for both unlabeled (M+0) and labeled (M+1) tyrosine.

  • Optimize Fragmentation (MS/MS):

    • Using an authentic standard of unlabeled L-Tyrosine, perform MS/MS analysis.

    • Isolate the parent ion (M+0) in the first quadrupole.

    • Systematically vary the collision energy in the collision cell to induce fragmentation.

    • Identify characteristic fragment ions (daughter ions) in the second mass analyzer. A key fragmentation for amino acids is the loss of the carboxyl group (decarboxylation), which results in a neutral loss of 46 Da (•COOH + H).

  • Analyze Labeled Samples:

    • Inject your experimental samples containing L-Tyrosine-1-13C.

    • Isolate the M+1 parent ion.

    • Apply the optimized collision energy.

  • Interpret the Results:

    • No Scrambling: If the 13C is exclusively at the C1 (carboxyl) position, the decarboxylation fragmentation will result in the loss of the labeled carboxyl group (13COOH). You will observe a neutral loss of 47 Da, and the resulting fragment ion will be unlabeled.

    • Scrambling: If scrambling has occurred, some of the 13C will have moved to the aromatic ring or other backbone positions. When these molecules fragment, they will lose an unlabeled carboxyl group (a 46 Da loss), resulting in a fragment ion that is still labeled (M+1 fragment).

    • The relative abundance of the M+0 versus M+1 fragment ions will indicate the extent of isotopic scrambling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the most definitive positional information, 13C-NMR can be used.[] This technique provides a distinct signal for each carbon atom in the molecule, allowing for unambiguous determination of the 13C label's position. However, it is generally less sensitive than mass spectrometry.[]

Part 3: Visualization of Key Concepts

Diagrams are essential for understanding the complex processes involved in isotopic tracer studies.

Metabolic Pathway and Scrambling Onset

Scrambling_Pathway cluster_tyr Tyrosine Catabolism cluster_tca TCA Cycle (Scrambling Hub) L-Tyr-1-13C L-Tyrosine-1-13C HPP-1-13C 4-Hydroxyphenylpyruvate-1-13C L-Tyr-1-13C->HPP-1-13C Tyrosine Aminotransferase (TAT) Fumarate Fumarate-13C HPP-1-13C->Fumarate Multiple Enzymatic Steps TCA_Cycle Symmetric Intermediates (e.g., Succinate) Fumarate->TCA_Cycle TCA_Cycle->Fumarate Label Position Randomized AOA AOA Inhibition AOA->Inhibition

Caption: Metabolic fate of L-Tyrosine-1-13C and the critical scrambling point.

Experimental Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Solutions Start Start Experiment with L-Tyrosine-1-13C Observe Observe Inconsistent Labeling Patterns Start->Observe Hypothesis Suspect Isotopic Scrambling via TAT Observe->Hypothesis Implement Implement Prevention Strategy Hypothesis->Implement Inhibit Protocol 1: Inhibit TAT with AOA Implement->Inhibit Pharmacological Shorten Reduce Incubation Time Implement->Shorten Experimental Verify Verify Label Position (Protocol 2: MS/MS or NMR) Inhibit->Verify Shorten->Verify Result Accurate Metabolic Flux Data Verify->Result

Caption: A decision-making workflow for troubleshooting isotopic scrambling.

References
  • BenchChem. (n.d.). Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
  • Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]

  • PubChem. (2019). Tyrosine Metabolism Pathway. Retrieved from [Link]

  • Rantanen, A., Rousu, J., Kokkonen, J. T., Tarkiainen, V., & Ketola, R. A. (2002). Computing positional isotopomer distributions from tandem mass spectrometric data. Metabolic Engineering, 4(4), 285-294. Retrieved from [Link]

  • Wikipedia. (2023). Tyrosine. Retrieved from [Link]

  • Wikipedia. (2023). Tyrosine aminotransferase. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2018). Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Analytical Chemistry, 90(15), 9438-9444. Retrieved from [Link]

  • Chiu, Y. T., et al. (1995). Inhibition of tyrosine aminotransferase gene expression by retinoic acid. Journal of Biological Chemistry, 270(20), 11944-11951. Retrieved from [Link]

  • Cioni, P., & Cini, M. (1974). Biphasic effects of translational inhibitors on liver tyrosine aminotransferase. Biochemical Pharmacology, 23(11), 1625-1633. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). Tandem mass spectrometry for measuring stable-isotope labeling. Current Opinion in Biotechnology, 23(1), 90-97. Retrieved from [Link]

  • Sparacino-Watkins, C. E., et al. (2014). Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations. PLoS One, 9(10), e110885. Retrieved from [Link]

  • Scott, M. G., et al. (2016). The tyrosine catabolism pathway and current theory of causes for the neurological effects of tyrosinemia. Journal of Inherited Metabolic Disease, 39(2), 183-190. Retrieved from [Link]

Sources

Technical Support Center: L-Tyrosine-1-13C Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

The "Tyrosine Paradox": Why is this difficult?

Before attempting the protocol, it is critical to understand the chemical behavior of L-Tyrosine-1-13C.[1] Users often report precipitation when adding stock solutions to neutral buffers (like PBS).[1][2] This is not a defect in the isotope; it is a fundamental property of the amino acid.[1]

L-Tyrosine is zwitterionic.[1][2] At neutral pH (near its isoelectric point, pI ≈ 5.6), the net charge is zero.[1][2] The protonated amino group (


) and deprotonated carboxyl group (

) cancel each other out, leading to maximum crystal lattice stability and minimum solubility (~0.45 mg/mL in water at 25°C).[1][2]

To dissolve L-Tyrosine-1-13C at useful concentrations (>1 mg/mL), you must push the pH away from the pI to generate a net charge, forcing the molecules to repel each other and interact with the solvent.[1]

Key Chemical Constants
ParameterValueImplication for Solubility
pKa1 (Carboxyl) ~2.2Below pH 2.2, species is Cationic (+).[1][2] Soluble.
pI (Isoelectric Point) ~5.6Net charge is 0.[1][2] Insoluble (Precipitation Risk).
pKa2 (Amino) ~9.1Above pH 9.1, species becomes Anionic (-).[1][2] Soluble.
pKa3 (Phenol) ~10.1High pH ensures full deprotonation.[1][2] Highly Soluble.

Decision Matrix: Choosing Your Protocol

Do not blindly heat the solution.[1][2] Select the protocol based on your downstream application.[1][2]

SolubilityDecision Start Start: L-Tyrosine-1-13C Powder AppCheck Application Type? Start->AppCheck CellCulture Cell Culture / Metabolic Flux AppCheck->CellCulture NMR NMR / Biophysical Assay AppCheck->NMR AcidBase Protocol A: Acid/Base Swing (Transient extreme pH) CellCulture->AcidBase Strict pH control needed Salt Protocol B: Disodium Salt Form (High solubility, high salt) NMR->Salt Salt tolerance high Precip Risk: Precipitation in PBS AcidBase->Precip If added too fast Success Stable Stock Solution AcidBase->Success If diluted correctly Salt->Success

Figure 1: Decision tree for selecting the optimal dissolution strategy based on experimental constraints.

Protocol A: The Acid/Base Swing (Recommended)[1][2]

This method uses a minimal volume of strong acid or base to dissolve the powder, followed by dilution.[1][2] This is preferred for metabolic studies as it avoids introducing excess counter-ions found in salt forms.[1][2]

Reagents Required[2][3][4]
  • L-Tyrosine-1-13C powder[1]

  • 1 M HCl (for acidic stock) OR 1 M NaOH (for alkaline stock)[1][2]

  • Final Buffer (e.g., PBS, Media) - Warm to 37°C[1][2]

  • 0.22 µm Syringe Filter (PES or PVDF)[1][2]

Step-by-Step Methodology
  • Calculation: Calculate the required mass. Example: For 10 mL of a 10 mM stock, weigh ~18.2 mg.[1][2]

  • Primary Dissolution (The "Shock"):

    • Add the powder to a glass vial.[1][2]

    • Add 0.1 mL to 0.2 mL of 1 M HCl (or NaOH).

    • Technical Note: Do not add water yet.[1][2] The high molarity is required to protonate/deprotonate the species instantly.[1]

    • Vortex vigorously until the solution is crystal clear.

  • Intermediate Dilution:

    • Add distilled water to reach ~90% of your final volume.[1][2]

    • Observation: If the solution becomes cloudy, add dropwise acid/base until clear.[1][2]

  • Sterilization:

    • Pass through a 0.22 µm syringe filter into a sterile tube.[1][2] Do not autoclave L-Tyrosine solutions; high heat at neutral pH can cause degradation or precipitation.[1][2]

  • Final Application (The Critical Step):

    • Add the stock solution to your media/buffer slowly while stirring.[1][2]

    • Warning: Adding a high-pH tyrosine stock to cold PBS will cause immediate precipitation due to "pH Shock" and the common ion effect. Ensure the buffer is warm.[1][2]

Protocol B: The Thermal Assist (Low Concentration)[1][2]

If your target concentration is low (< 1 mM) and you cannot use strong acids/bases:

  • Suspend L-Tyrosine-1-13C in water.[1][2]

  • Heat the solution to 50°C - 60°C in a water bath. Do not boil (risk of decarboxylation of the 1-13C label).[1]

  • Stir until dissolved.

  • Filter while warm.[1][2]

  • Use immediately.[1][2] Upon cooling, precipitation may occur if the concentration exceeds 0.45 mg/mL.[1][2]

Troubleshooting & FAQs

Q1: I added my clear stock solution to PBS, and it turned cloudy immediately. Why?

A: This is "Salting Out." PBS contains high concentrations of Na+ and K+.[1][2]

  • Common Ion Effect: The solubility of Tyrosine decreases as ionic strength increases.[1][2]

  • pH Shock: PBS has a strong buffering capacity at pH 7.[1][2]4. If you add an alkaline Tyrosine stock, the PBS forces the pH back to 7.4 (the pI of Tyrosine), causing it to crash out of solution.[1] Fix: Dilute the stock further with water before adding to PBS, or add the stock to the PBS while the PBS is stirring rapidly at 37°C.

Q2: Can I use DMSO?

A: Yes, L-Tyrosine is soluble in DMSO.[1][2] However, for metabolic flux analysis (using 13C), DMSO can affect cell metabolism and membrane permeability.[1][2] Use DMSO only if aqueous buffers are strictly impossible, and keep final DMSO concentration < 0.1%.[1][2]

Q3: Is the 1-13C label stable at high pH?

A: The 13C label is on the carboxyl group.[1][2] While generally stable, extreme pH (>12) combined with high heat can promote decarboxylation (loss of the label as CO2).[1][2] Store alkaline stocks at -20°C and avoid repeated freeze-thaw cycles to prevent oxidative degradation (browning).[1][2]

Q4: Why not just use the Disodium Salt of L-Tyrosine?

A: You can. The disodium salt is highly soluble (~100 mg/mL).[1][2] However, it introduces 2 moles of Sodium for every mole of Tyrosine.[1][2] In sensitive ion-channel studies or defined media, this extra sodium must be accounted for in the osmolarity calculations.[1]

Visualizing the Solubility Mechanism

Understanding the protonation state explains the solubility behavior.[1][2]

SpeciesDistribution cluster_acid pH < 2.2 (Acidic) cluster_neutral pH ~ 5.6 (Isoelectric) cluster_base pH > 9.1 (Basic) Cation Cationic Form (NH3+, COOH) SOLUBLE Zwitter Zwitterion (NH3+, COO-) INSOLUBLE Cation->Zwitter Add Base Zwitter->Cation Add Acid Anion Anionic Form (NH2, COO-) SOLUBLE Zwitter->Anion Add Base Anion->Zwitter Add Acid

Figure 2: Protonation states of L-Tyrosine.[1][2] Solubility is achieved only when the molecule carries a net positive (low pH) or net negative (high pH) charge.[1]

References

  • Merck Index . Tyrosine Monograph - Chemical Properties and Solubility. 14th Edition.[1][2] Merck & Co., Inc.[1][2]

  • Sigma-Aldrich (Merck) .[1][2] Product Information: L-Tyrosine Solubility and Stability.

  • PubChem . L-Tyrosine Compound Summary: Physical Properties (Solubility). National Library of Medicine.[1][2]

  • Hitchcock, D. I. (1924).[1][2][3] The Solubility of Tyrosine in Acid and in Alkali. Journal of General Physiology, 6(6), 747–757.[1][2][3]

  • Evonik Health Care . Enhancing the Solubility of L-Tyrosine in Cell Culture Media. Application Note.

Sources

Technical Support Center: Optimizing L-Tyrosine-1-13C Flux Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Tyrosine-1-13C metabolic flux analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing background noise and ensuring the accuracy and reproducibility of your flux studies. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of an L-Tyrosine-1-13C flux study?

An L-Tyrosine-1-13C flux study is a specialized type of metabolic flux analysis (MFA) designed to trace the metabolic fate of the amino acid L-Tyrosine. By introducing L-Tyrosine labeled with a stable isotope of carbon (¹³C) at the first carbon position, researchers can quantitatively track its incorporation into various downstream metabolic pathways. This is crucial for understanding cellular physiology, identifying metabolic bottlenecks, and elucidating the mechanism of action of drugs that target these pathways.[1]

Q2: What are the most common sources of background noise in these studies?

Background noise in ¹³C-MFA can arise from multiple sources throughout the experimental workflow. These can be broadly categorized as:

  • Biological noise: Inherent biological variability between samples.

  • Sample preparation artifacts: Incomplete quenching of metabolism, metabolite leakage, or contamination during extraction.

  • Analytical noise: Matrix effects in the mass spectrometer, co-eluting interfering compounds, and instrument variability.[2]

  • Data processing errors: Incorrect peak integration, improper background subtraction, and inadequate normalization.[3]

Q3: Why is quenching of metabolism so critical?

To accurately capture a snapshot of the metabolic state at a specific time point, all enzymatic reactions must be halted instantaneously. This process is called quenching. Ineffective quenching allows metabolic activity to continue after cell harvesting, leading to alterations in metabolite concentrations and isotopic labeling patterns, which can significantly skew the flux analysis results.[4][5]

Q4: How do I choose the right analytical platform for my study?

The most common analytical platforms for ¹³C-MFA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6] LC-MS is often preferred for the analysis of amino acids like L-Tyrosine due to their non-volatile nature. High-resolution mass spectrometry (HRMS) coupled with LC can provide enhanced selectivity and sensitivity, which is beneficial for resolving complex biological mixtures.[7]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during L-Tyrosine-1-¹³C flux studies, organized by experimental stage.

Part 1: Experimental Design & Setup

A well-thought-out experimental design is the foundation of a successful flux study. Overlooking this stage can introduce variability that cannot be removed later.

Issue 1.1: High biological variability between replicates.

  • Underlying Cause: Inconsistent cell culture conditions, such as passage number, seeding density, and growth phase, can lead to significant metabolic heterogeneity.

  • Troubleshooting Protocol:

    • Standardize Cell Culture: Ensure all cell lines are from the same passage number and are seeded at a consistent density.

    • Monitor Cell Growth: Harvest cells during the mid-exponential growth phase to ensure metabolic pseudo-steady state.

    • Control Environmental Factors: Maintain consistent temperature, humidity, and CO₂ levels in the incubator.

    • Media Consistency: Use the same batch of media and supplements for all experiments to avoid variations in nutrient composition. Adjusting the amino acid composition of the media can impact cellular metabolism.[8]

Issue 1.2: Sub-optimal labeling of downstream metabolites.

  • Underlying Cause: The concentration of L-Tyrosine-1-¹³C in the medium may be too low, or the incubation time may be insufficient to achieve detectable labeling in downstream metabolites.

  • Troubleshooting Protocol:

    • Optimize Tracer Concentration: Perform a dose-response experiment to determine the optimal concentration of L-Tyrosine-1-¹³C that results in sufficient labeling without causing metabolic perturbations.

    • Time-Course Experiment: Conduct a time-course experiment to identify the optimal labeling duration. This will vary depending on the cell type and the specific pathways being investigated.

    • Consider Parallel Labeling: In some cases, using multiple ¹³C-labeled tracers in parallel experiments can provide more comprehensive flux information.[9]

Part 2: Sample Preparation & Extraction

This is a critical stage where significant background noise can be introduced if not performed meticulously.

Issue 2.1: Inconsistent or low metabolite recovery.

  • Underlying Cause: Inefficient cell lysis, metabolite degradation, or losses during the extraction process can lead to poor recovery.

  • Troubleshooting Protocol:

    • Optimize Cell Lysis: Test different lysis methods (e.g., sonication, freeze-thaw cycles, bead beating) to find the most effective one for your cell type.

    • Use Cold Solvents: Perform all extraction steps on ice or at 4°C with pre-chilled solvents to minimize enzymatic degradation of metabolites.

    • Incorporate Internal Standards: The use of uniformly ¹³C-labeled internal standards, such as extracts from yeast grown on ¹³C-glucose, can help correct for variations in extraction efficiency and instrument response.[7]

Issue 2.2: Evidence of continued metabolic activity post-harvesting.

  • Underlying Cause: This is a clear indication of inadequate quenching.

  • Troubleshooting Protocol: Rapid and Effective Quenching

    • Choose an Appropriate Quenching Method: For suspension cell cultures, rapid filtration followed by quenching in 100% cold (-80°C) methanol has been shown to be highly effective.[4][5] An alternative for adherent cells is to rapidly aspirate the medium and add ice-cold methanol.

    • Minimize Time Delay: The time between harvesting the cells and quenching should be minimized to a few seconds.

    • Validate Your Quenching Protocol: A rigorous method to validate quenching efficacy involves adding a ¹³C-labeled tracer during the quenching step and monitoring for any incorporation into downstream metabolites.[4]

Quenching MethodTemperatureEfficacyConsiderations
Rapid Filtration + 100% Cold Methanol -80°CVery HighCan be technically challenging for some setups.[4][5]
Cold Methanol Slurry (30%) -24°CHighLess laborious than rapid filtration.[4][5]
Saline Ice Slurry ~0°CLess EffectiveNot recommended due to continued metabolic activity.[4][5]
60% Cold Methanol -65°CIneffectiveCan cause significant metabolite leakage.[4][5]

Diagram: Quenching Workflow for Suspension Cells

G cluster_0 Cell Culture cluster_1 Harvesting & Quenching cluster_2 Extraction cluster_3 Analysis A Exponentially Growing Cells B Rapid Filtration A->B < 10 seconds C Quench in -80°C Methanol B->C Immediate D Metabolite Extraction C->D E LC-MS Analysis D->E G A Raw LC-MS Data B Peak Detection & Integration A->B C Background Subtraction B->C D Normalization C->D E Isotope Correction D->E F Flux Calculation E->F

Sources

Technical Support Center: L-Tyrosine-1-13C Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Product: L-Tyrosine-1-13C (Stable Isotope Labeled) Context: Metabolic Tracing, NMR Spectroscopy, Proteomics (SILAC) Urgency: High (Reagent integrity directly correlates to MS/NMR data quality)

Introduction: The Cost of Degradation

As a researcher, you are not just storing a chemical; you are preserving a calibrated measurement standard. L-Tyrosine-1-13C is a high-value reagent. While the carbon-13 isotope itself is immutable, the molecular scaffold holding it is vulnerable. If the tyrosine molecule oxidizes or precipitates, your isotopic enrichment calculations will be skewed, leading to false metabolic flux rates.

This guide moves beyond generic "store at -20°C" advice to explain the physics of storage and the chemistry of troubleshooting.

Part 1: Critical Storage Parameters

The following matrix defines the stability windows based on physical state. Violating these boundaries accelerates oxidative deamination and photochemical breakdown.[1]

ParameterPowder (Lyophilized)Solubilized (Stock Solution)Mechanism of Failure
Temperature -20°C (Preferred) 4°C (Acceptable < 3 mos)-80°C (Mandatory for >1 mo) -20°C (Short term)Arrhenius Kinetics: Higher temps increase the rate of spontaneous oxidation.
Light Exposure Strict Dark (Amber Vial)Strict Dark (Foil Wrap)Photo-oxidation: UV/Vis light triggers tyrosyl radical formation (see Diagram 1).
Atmosphere Inert Gas (Argon/N2)Minimize HeadspaceROS Formation: Oxygen promotes conversion to DOPA and melanin-like pigments.
Moisture Desiccator RequiredN/AHydrolysis/Clumping: Moisture catalyzes microbial growth and chemical shifts.[1]

Critical Note: Never store L-Tyrosine-1-13C in solution with reducing sugars (e.g., Glucose) at room temperature or during autoclaving. This triggers the Maillard Reaction , irreversibly binding your labeled tyrosine to the sugar and destroying the isotopic signal.

Part 2: Troubleshooting & FAQs
Q1: My L-Tyrosine-1-13C powder has turned a faint yellow. Is it still usable?

Status: Compromised (Proceed with Caution)

  • The Cause: You are witnessing photo-oxidation . Tyrosine is sensitive to light and oxygen.[1] The yellowing is the accumulation of dopaquinone and melanin-like polymers.

  • The Impact: While the bulk of the material may still be Tyrosine, the presence of oxidation products can act as contaminants in MS analysis and quench signals in fluorescence assays.

  • Action: For precise quantitative MS (Metabolic Flux Analysis), discard . For qualitative bacterial growth where tyrosine is in excess, it may be usable, but filtration is required.

Q2: I cannot get the L-Tyrosine-1-13C to dissolve in my media (pH 7.4).

Status: User Error (Solubility Physics)

  • The Science: L-Tyrosine is one of the least soluble amino acids (approx. 0.45 mg/mL at neutral pH) due to its aromatic phenol ring.

  • The Fix: Do not heat it aggressively.[1] Instead, exploit its pKa values (2.2 and 9.1).

    • Protocol: Dissolve the isotope in a small volume of 1M HCl (to protonate) or 1M NaOH (to deprotonate) first. Once fully dissolved, dilute into your buffer. The high dilution will restore the pH, but the tyrosine will often remain super-saturated long enough for use.

Q3: Should I autoclave my stock solution?

Status: Not Recommended

  • Reasoning: While free amino acids are generally heat stable, autoclaving risks volume changes (concentration errors) and potential degradation if trace impurities are present.

  • Standard: Use 0.22 µm syringe filtration (PES or PVDF membrane). This sterilizes the solution without thermal stress.[1]

Part 3: Visualizing the Threat (Degradation Pathways)

The diagram below illustrates why light and oxygen are the primary enemies of your labeled stock.

TyrosineDegradation Tyr L-Tyrosine-1-13C (Intact Label) Radical Tyrosyl Radical (Unstable Intermediate) Tyr->Radical -e-, -H+ Light UV/Light Exposure Light->Radical ROS ROS / O2 (Oxidation) ROS->Radical Dityr Dityrosine (Cross-linking) Radical->Dityr Dimerization Dopa DOPA (3,4-dihydroxyphenylalanine) Radical->Dopa Hydroxylation Pigment Melanin-like Pigments (Yellowing) Dopa->Pigment Polymerization

Figure 1: The oxidative degradation pathway of L-Tyrosine. Light and ROS drive the formation of radicals, leading to irreversible yellowing (pigmentation) and cross-linking.

Part 4: Standard Operating Procedures (SOPs)
SOP 1: The "Equilibration" Protocol (Preventing Moisture)

Context: Opening a cold bottle of hygroscopic isotope in a humid lab causes immediate water condensation inside the vial, ruining long-term stability.

  • Retrieve the L-Tyrosine-1-13C vial from -20°C storage.

  • Place the sealed vial in a desiccator cabinet or on the benchtop.

  • Wait 30–60 minutes. The vial must reach room temperature before the cap is loosened.

  • Open and weigh quickly.

  • Purge the headspace with Argon or Nitrogen (if available) before resealing.[1]

  • Seal with Parafilm and return to -20°C immediately.

SOP 2: High-Concentration Stock Preparation

Context: Creating a 10 mg/mL stock for cell culture spiking.

  • Calculate the required mass of L-Tyrosine-1-13C.

  • Add Solvent: Do not add PBS or Water initially.[1]

  • Acidify: Add 0.1 M HCl dropwise. Vortex until the solution is crystal clear.[1]

    • Why? At pH < 2, solubility increases from 0.45 mg/mL to >10 mg/mL.

  • Dilute: Slowly add water/buffer to reach final volume.

  • Filter: Pass through a 0.22 µm filter into a sterile, amber glass vial.

  • Aliquot: Split into single-use volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

  • Freeze: Store at -80°C.

Part 5: Decision Logic for Handling

Use this logic flow to determine the safety of your current stock.

HandlingLogic Start Inspect L-Tyrosine-1-13C Color Is the powder yellow/brown? Start->Color Discard DISCARD (Oxidation Detected) Color->Discard Yes CheckSol Prepare Solution (See SOP 2) Color->CheckSol No (White Powder) Precip Did it precipitate after dilution? CheckSol->Precip Heat Gentle Warming (40°C) + Check pH Precip->Heat Yes Success Proceed to Experiment (Filter Sterilize) Precip->Success No Heat->Discard Persists Heat->Success Dissolved

Figure 2: Decision tree for assessing reagent quality and handling solubility issues.

References
  • PubChem. (n.d.).[1] Tyrosine - Compound Summary (Stability and Storage). National Library of Medicine.[1] Retrieved from [Link]

  • Journal of Biological Chemistry. (2011). Oxidation of Tyrosine: Mechanisms and Implications. (General reference for oxidative pathways depicted in Diagram 1).

Sources

Validation & Comparative

Precision Isotope Labeling: L-Tyrosine-1-13C vs. L-Tyrosine-Ring-13C for NMR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Labeling Decision Matrix

In structural biology and metabolic flux analysis (MFA), the choice between L-Tyrosine-1-13C (carbonyl labeling) and L-Tyrosine-Ring-13C (aromatic side-chain labeling) is not merely a matter of preference—it is a decision that dictates the scope of your biological inquiry.

  • Choose L-Tyrosine-1-13C if your primary goal is backbone assignment , analyzing secondary structure, or tracking decarboxylation fluxes in catabolic pathways.

  • Choose L-Tyrosine-Ring-13C if you are investigating protein-ligand interactions (specifically

    
    -stacking), side-chain dynamics  (ring flips), or hydrophobic core packing.
    

This guide provides a technical comparison of these two isotopomers, supported by experimental workflows and mechanistic insights.

Technical Deep Dive: L-Tyrosine-1-13C

The Backbone & Metabolic Flux Specialist

Structural Biology Applications

The C1 (carbonyl) carbon of Tyrosine is part of the peptide backbone. Labeling this position is standard practice for sequential assignment but offers specific advantages for Tyrosine residues, which are often located at critical interfaces.

  • Primary Experiment: 3D HNCO and HN(CA)CO.

  • Mechanism: The

    
     label provides the critical link between the amide nitrogen (
    
    
    
    ) of residue
    
    
    and the carbonyl carbon of residue
    
    
    .
  • Advantage: In large proteins (>25 kDa), carbonyl signals have favorable relaxation properties compared to aliphatic carbons, allowing for sharper lines in TROSY-based experiments.

Metabolic Flux Analysis (MFA)

In metabolic studies, L-Tyrosine-1-13C acts as a "loss-of-signal" probe for catabolism.

  • The Pathway: Tyrosine catabolism involves conversion to p-hydroxyphenylpyruvate, followed by oxidation to homogentisate.

  • The Critical Step: The conversion of p-hydroxyphenylpyruvate to homogentisate is catalyzed by p-hydroxyphenylpyruvate dioxygenase (HPPD). During this reaction, the C1 carboxyl group is released as

    
     .
    
  • The Readout: If you feed cells L-Tyrosine-1-13C, the label is lost as

    
     if the tyrosine is catabolized for energy. If the signal remains in the biomass (protein fraction), it indicates direct incorporation into protein synthesis without catabolism.
    

Technical Deep Dive: L-Tyrosine-Ring-13C

The Interaction & Dynamics Specialist

Ligand Binding & -Interactions

Tyrosine residues are overrepresented in protein-ligand binding sites (hotspots) due to their ability to donate hydrogen bonds (hydroxyl group) and engage in


-

or cation-

interactions (aromatic ring).
  • Primary Experiment:

    
     Aromatic HSQC.
    
  • Chemical Shift Sensitivity: The aromatic ring carbons are highly sensitive to the local electronic environment. Ligand binding typically induces significant chemical shift perturbations (CSP) in the ring carbons, far greater than those observed in the backbone carbonyls.

  • The "Ring Current" Effect: When a ligand binds via

    
    -stacking, the ring current effects cause dramatic upfield or downfield shifts in the 
    
    
    
    resonances, providing a direct readout of the binding mode.
Side-Chain Dynamics (Ring Flips)

Tyrosine rings in the protein core are not static; they undergo


 rotations known as "ring flips."[1]
  • The Experiment: CPMG Relaxation Dispersion or

    
    -exchange spectroscopy.
    
  • Interpretation:

    • Fast Flips: If the ring flips fast on the NMR timescale, the

      
       (C3, C5) and 
      
      
      
      (C2, C6) carbons appear as averaged peaks.
    • Slow Flips: If the ring is locked (e.g., by ligand binding or steric clash), the symmetry breaks, and you observe distinct peaks for

      
       and 
      
      
      
      .
    • Application: This transition is a powerful reporter of conformational entropy and "breathing" motions within the hydrophobic core.

Visualizing the Decision & Mechanism

The following diagrams illustrate the decision logic and the metabolic divergence of the two labels.

Tyrosine_Labeling_Guide Start Experimental Goal Backbone Backbone Assignment (HNCO, HNCA) Start->Backbone Structural Flux_Catabolism Metabolic Flux: Catabolism/Decarboxylation Start->Flux_Catabolism Metabolic Dynamics Side-Chain Dynamics (Ring Flips) Start->Dynamics Biophysical Binding Ligand Binding (Pi-Stacking/Hydrophobic) Start->Binding Drug Discovery Iso_1 Select: L-Tyrosine-1-13C Backbone->Iso_1 Flux_Catabolism->Iso_1 Tracks CO2 loss Iso_Ring Select: L-Tyrosine-Ring-13C (U-13C6 or 3,5-13C) Dynamics->Iso_Ring Measures Entropy Binding->Iso_Ring Measures Interaction

Figure 1: Decision Matrix for selecting the optimal Tyrosine isotopomer based on experimental intent.

Tyr_Metabolism cluster_1 Fate of 1-13C (C1) cluster_2 Fate of Ring-13C Tyr L-Tyrosine PHPP p-Hydroxyphenylpyruvate Tyr->PHPP Transamination Biomass Protein Biomass Tyr->Biomass Protein Synthesis HGA Homogentisate PHPP->HGA Dioxygenase CO2 CO2 Release PHPP->CO2 C1 Lost here TCA TCA Cycle (Fumarate/Acetoacetate) HGA->TCA Ring Cleavage HGA->TCA Ring Carbons Retained

Figure 2: Metabolic fate of Tyrosine carbons. Note that C1 is lost as CO2 during catabolism, while Ring carbons enter the TCA cycle.

Comparative Data Summary

FeatureL-Tyrosine-1-13CL-Tyrosine-Ring-13C
Label Position Carbonyl Carbon (C1)Aromatic Ring Carbons (

)
Primary NMR Exp. 3D HNCO, HN(CA)CO2D Aromatic HSQC,

-TROSY
Information Content Backbone connectivity, Secondary structureSide-chain packing, Ligand binding, Ring flips
Spectral Dispersion Narrow (170-180 ppm)Wide (115-160 ppm)
Sensitivity to Binding Low (unless backbone conformational change occurs)High (Direct contact readout)
Metabolic Fate Lost as

during catabolism
Retained in TCA intermediates/Biomass
Scrambling Risk Low (Decarboxylation removes label)Moderate (Can scramble into Phe/Trp if metabolic salvage is active)
Cost Efficiency High (Standard production)Moderate/Low (Complex synthesis)

Experimental Protocol: Selective Labeling in E. coli

To achieve high-fidelity data, one must prevent "isotope scrambling" (metabolic conversion of the labeled amino acid into others). This protocol ensures selective incorporation.

Reagents:

  • M9 Minimal Media (Standard)

  • Isotopomer: L-Tyrosine-1-13C OR L-Tyrosine-Ring-13C (50-100 mg/L)

  • "Scrambling Blockers" (Unlabeled): L-Phenylalanine and L-Tryptophan (to suppress aromatic biosynthesis).

Workflow:

  • Inoculation: Inoculate E. coli (BL21(DE3)) in 10 mL M9 media (with unlabeled glucose) overnight.

  • Expansion: Transfer to 1L M9 media. Grow at

    
     until 
    
    
    
    .
  • The Shift (Critical Step):

    • Add unlabeled L-Phenylalanine and L-Tryptophan (50 mg/L each) to feedback-inhibit the shikimate pathway.

    • Wait 15 minutes.

    • Add the Target Labeled Tyrosine (50-100 mg/L).

  • Induction: Induce with IPTG (0.5 - 1 mM).

  • Harvest: Incubate for protein expression (time/temp dependent on protein stability) and harvest cells.

Why this works: Adding unlabeled Phe and Trp shuts down the organism's endogenous aromatic synthesis machinery via feedback inhibition. This forces the bacteria to import your expensive labeled Tyrosine from the media, ensuring ~95%+ incorporation efficiency without scrambling.

References

  • Torizawa, T., et al. (2005).[2] "NMR assignment methods for the aromatic ring resonances of phenylalanine and tyrosine residues in proteins." Journal of the American Chemical Society, 127(36), 12620-12626.[2]

  • Vugmeyster, L., et al. (2023). "NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins." The Journal of Physical Chemistry B, 127, 2155–2168.

  • Zhu, G., et al. (2025). "Assignment-Free Determination of Ligand Binding Sites in Proteins by Solid-State NMR." Journal of the American Chemical Society.[2]

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A Scientist's Guide to Isotopic Labeling: L-Tyrosine-1-13C vs. Deuterated Tyrosine for Metabolic Stability Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Metabolic Stability

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, a measure of how susceptible a compound is to enzymatic degradation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Early in vitro assessment of metabolic stability allows researchers to rank-order new chemical entities (NCEs), refine structure-activity relationships (SAR), and ultimately select candidates with a higher probability of success in clinical trials.[1]

Stable isotope labeling is a cornerstone of these investigations, enabling precise tracing and quantification of a parent compound and its metabolites against a complex biological backdrop. L-Tyrosine, an essential amino acid and a precursor to numerous neurotransmitters and hormones, often serves as a model substrate or a structural motif in drug candidates.[2][3] When studying tyrosine-containing compounds, the choice of isotopic label is not merely a technical detail—it is a critical decision that dictates the nature and validity of the experimental outcome. This guide provides an in-depth comparison of two common labeling strategies, L-Tyrosine-1-13C and Deuterated Tyrosine, to empower researchers to make the most informed choice for their metabolic stability studies.

The Decisive Factor: Understanding the Kinetic Isotope Effect (KIE)

The fundamental difference between using 13C and deuterium (2H) labels lies in their impact on the rate of metabolic reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).

Deuterium (2H): The "Active" Label

Deuterium's mass is double that of protium (1H). This substantial mass difference leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point energy and requires greater activation energy to be cleaved.[4] This means that if the cleavage of a C-H bond is a rate-determining step in a metabolic reaction (as is common in cytochrome P450-mediated oxidations), substituting that hydrogen with deuterium will slow the reaction down.[4][5]

This "deuterium KIE" is a powerful tool. It can be exploited to probe enzymatic mechanisms or to intentionally block a site of metabolism, a strategy known as "metabolic switching" to improve a drug's pharmacokinetic properties.[5][6] However, for a standard metabolic stability assay where the goal is to measure the intrinsic metabolic rate of the parent compound, the KIE is a significant confounding factor.[7]

Carbon-13 (13C): The "Silent" Tracer

In contrast, the mass difference between 13C and 12C is modest (less than 10%). While a 13C-KIE technically exists, it is generally small and often considered negligible in the context of most drug metabolism studies.[7][8] Therefore, placing a 13C label, such as at the carboxyl-carbon of tyrosine (L-Tyrosine-1-13C), does not significantly alter the rate of metabolic reactions. It acts as a "silent" tracer, allowing researchers to track the molecule's fate without perturbing its inherent metabolic stability.[8][9]

Head-to-Head Comparison: Mechanistic and Practical Considerations

The choice between L-Tyrosine-1-13C and Deuterated Tyrosine hinges on the experimental question. The following table summarizes the key differences to guide your selection.

FeatureL-Tyrosine-1-13CDeuterated Tyrosine
Primary Isotope Carbon-13 (13C)Deuterium (2H)
Kinetic Isotope Effect (KIE) Negligible (k12C ≈ k13C)[7][8]Significant (kH > kD)[4][7]
Impact on Metabolic Rate Does not significantly alter the intrinsic rate of metabolism.Slows metabolism if C-H bond cleavage at the labeled site is rate-limiting.[5]
Primary Use Case Tracer/Internal Standard: Accurately measuring intrinsic metabolic stability; quantifying parent and metabolites.[2][9]Mechanistic Probe/Metabolic Blocker: Investigating reaction mechanisms; intentionally improving metabolic stability.[6]
Label Stability Highly stable. The 13C label is covalently bound within the carbon skeleton.[9]Risk of back-exchange (H/D exchange) with solvent protons, especially for labels on heteroatoms or acidic carbons.[7][9]
Analytical (LC-MS) Behavior Co-elutes perfectly with the unlabeled analyte, making it an ideal internal standard for quantification.[9]May exhibit slight chromatographic separation from the unlabeled analyte due to differences in polarity, which can complicate quantification.[8]

Experimental Design and Protocols

The validity of your metabolic stability data relies on a robust and well-controlled experimental design.

Objective 1: To Determine the Intrinsic Metabolic Stability of a Tyrosine-Containing Compound
  • Recommended Label: L-Tyrosine-1-13C (or a fully 13C-labeled tyrosine).

  • Rationale: The goal is to measure the inherent rate of metabolism without interference. The negligible KIE of 13C ensures that the measured clearance accurately reflects the behavior of the unlabeled drug.[8] The 13C-labeled compound serves as an ideal internal standard for LC-MS/MS analysis, compensating for variations in sample processing and instrument response.[9]

Objective 2: To Identify if a Specific C-H Bond on the Tyrosine Moiety is a Site of Metabolism
  • Recommended Label: Deuterated Tyrosine (labeled at the specific position of interest).

  • Rationale: By comparing the metabolic rate of the deuterated compound to the unlabeled compound, you can directly probe the involvement of that specific C-H bond. A significantly slower rate of metabolism for the deuterated version (a high KIE value) provides strong evidence that cleavage of that bond is a rate-determining step in the metabolic pathway.[6]

Mandatory Visualization: The Kinetic Isotope Effect Explained

KIE cluster_CH C-H Bond Cleavage cluster_CD C-D Bond Cleavage Reactants_H Reactants (R-H) Products_H Products TS_H Transition State TS_H->Products_H Reactants_D Reactants (R-D) TS_D Transition State Reactants_D->TS_D ΔG‡ (D) > ΔG‡ (H) Products_D Products TS_D->Products_D Base_D workflow cluster_prep Preparation cluster_incubate Incubation (37°C) cluster_process Sample Processing cluster_analyze Analysis A Prepare Test Compound (TC) & Control Solutions C Pre-warm TC and HLM in 96-well plate A->C B Prepare HLM & NADPH Working Solutions B->C D Initiate Reaction by adding NADPH C->D E Sample aliquots at T = 0, 5, 15, 30, 60 min D->E NoNADPH Negative Control (No NADPH) D->NoNADPH F Quench Reaction with Acetonitrile + IS E->F G Centrifuge to precipitate protein F->G H Transfer supernatant to analysis plate G->H I LC-MS/MS Analysis H->I J Calculate % Remaining, t1/2, and Clint I->J NoNADPH->F

Caption: Workflow for an in vitro metabolic stability assay.

4. Incubation Procedure:

  • Add buffer, HLM working solution, and TC working solution to the incubation plate wells. Include "No NADPH" control wells. [10]* Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH solution to all wells except the "No NADPH" controls. The final incubation volume is typically 200 µL with a final HLM concentration of 0.5 mg/mL and a TC concentration of 1 µM. [11][10]* At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 25 µL) to the collection plate containing 100 µL of cold quenching solution.

5. Sample Analysis & Data Interpretation:

  • Seal, vortex, and centrifuge the collection plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Monitor the disappearance of the parent compound over time.

  • Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression (k) is used to calculate the half-life (t1/2 = 0.693 / k) and intrinsic clearance (Clint).

Interpreting the Data: A Hypothetical Case Study

Imagine a study on a new tyrosine kinase inhibitor, "Compound X," which contains a tyrosine moiety susceptible to metabolism.

Compound TestedHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)Interpretation
Unlabeled Compound X1592.4Baseline metabolic rate.
13C -labeled Compound X1686.6Similar to unlabeled. Confirms 13C is a suitable tracer and internal standard.
Deuterated Compound X (at phenyl ring)7518.5Significantly slower. Indicates that oxidation on the phenyl ring is a major metabolic pathway and a rate-limiting step.

This data clearly illustrates how the choice of label provides different, yet complementary, information. The 13C-labeled compound validates the assay and provides the true intrinsic clearance, while the deuterated compound pinpoints a specific metabolic hotspot.

Conclusion: A Strategic Choice for Validated Results

The decision to use L-Tyrosine-1-13C or Deuterated Tyrosine is not arbitrary but a strategic choice driven by the scientific question.

  • For quantitative assessment of intrinsic metabolic stability and to develop robust bioanalytical methods, L-Tyrosine-1-13C is the superior choice. Its nature as a chemically identical, non-perturbing tracer ensures the data reflects the true behavior of the drug candidate. [9]* For mechanistic studies to probe reaction pathways or to intentionally block a metabolic site as a drug design strategy, Deuterated Tyrosine is an invaluable tool. [4][5]Its significant kinetic isotope effect provides direct evidence of C-H bond cleavage as a rate-determining step.

By understanding the fundamental principles of the kinetic isotope effect and aligning the choice of label with the experimental objective, researchers can ensure the generation of accurate, interpretable, and actionable data, accelerating the journey from discovery to clinical application.

References

  • von Morze, C., et al. (2021). Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T. NMR in Biomedicine, 34(5), e4485. [Link]

  • Henning, A., et al. (2022). Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain at clinical field strength reveals differential cerebral metabolism. medRxiv. [Link]

  • ResearchGate. (2021). What are the advantages and disadvantages of different isotope labelling techniques for chemical biodegradation testing?. [Link]

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A Researcher's Guide to Mass Isotopomer Distribution (MID) Analysis of L-Tyrosine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and metabolic studies, understanding the intricate dance of molecules within a cell is paramount. Stable isotope tracers, such as L-Tyrosine-1-13C, coupled with mass spectrometry, offer a powerful lens to illuminate these metabolic pathways. This guide provides an in-depth, practical comparison of methodologies for calculating the Mass Isotopomer Distribution (MID) of L-Tyrosine-1-13C, empowering you to move from raw data to meaningful biological insights with confidence.

The Central Role of L-Tyrosine in Cellular Metabolism

L-Tyrosine, a non-essential amino acid, stands at a critical metabolic crossroads. It serves as a building block for protein synthesis and is a precursor to a host of vital biomolecules, including neurotransmitters like dopamine and hormones such as thyroxine.[1][2][3][4] In certain disease states, particularly cancer, the metabolism of tyrosine and other amino acids can be significantly reprogrammed to fuel proliferation.[1] By tracing the journey of 13C-labeled tyrosine, we can quantitatively map the flux through these critical pathways.

The catabolism of tyrosine ultimately yields fumarate and acetoacetate, positioning it as both a glucogenic and ketogenic amino acid.[5] This dual fate makes it an excellent probe for assessing the state of central carbon metabolism.

Tyrosine_Metabolism L-Tyrosine-1-13C L-Tyrosine-1-13C p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L-Tyrosine-1-13C->p-Hydroxyphenylpyruvate Homogentisate Homogentisate p-Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA Cycle TCA Cycle Fumarate->TCA Cycle Ketogenesis Ketogenesis Acetoacetate->Ketogenesis caption Figure 1: Catabolic pathway of L-Tyrosine.

Figure 1: Catabolic pathway of L-Tyrosine.

Experimental Workflow: From Cell Culture to Mass Spectrometry

A robust experimental design is the bedrock of reliable MID analysis. The following protocol outlines the key steps for a typical L-Tyrosine-1-13C tracer experiment.

Step-by-Step Experimental Protocol
  • Cell Culture and Labeling:

    • Culture cells to a metabolically steady state.[6]

    • Replace the standard medium with a medium containing L-Tyrosine-1-13C as the sole tyrosine source. The concentration should be carefully chosen to mimic physiological conditions without inducing artifacts.

    • Incubate the cells for a predetermined period to allow for the incorporation of the labeled tyrosine into downstream metabolites. This duration may need to be optimized depending on the cell type and the pathways of interest.[6]

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., saline or PBS).

    • Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

  • Sample Preparation for GC-MS Analysis:

    • Dry the metabolite extracts, for example, under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the amino acids to increase their volatility for gas chromatography. A common and effective method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[7][8] For instance, a two-step derivatization can be employed where carboxylic groups are first converted to methyl esters, followed by reaction with an organic anhydride.[9]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

    • Acquire the mass spectra of the eluting metabolites, focusing on the ion fragments that contain the carbon backbone of tyrosine and its downstream products. Selected Ion Monitoring (SIM) mode can enhance sensitivity and data quality.[10]

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Steady State Culture Steady State Culture Labeling with L-Tyrosine-1-13C Labeling with L-Tyrosine-1-13C Steady State Culture->Labeling with L-Tyrosine-1-13C Quenching Quenching Labeling with L-Tyrosine-1-13C->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition caption Figure 2: Experimental workflow for a 13C tracer study.

Figure 2: Experimental workflow for a 13C tracer study.

The Core of MID Analysis: Calculation and Correction

The raw output from the mass spectrometer is a series of peaks corresponding to different mass isotopomers of a metabolite fragment. To derive the true labeling pattern from the tracer, this raw data must be corrected for the natural abundance of heavy isotopes.

Understanding Mass Isotopomers

A mass isotopomer is a molecule with the same chemical formula but with a different number of heavy isotopes. For example, M+0 of tyrosine is the isotopomer with no heavy isotopes, M+1 has one heavy isotope (e.g., one 13C or one 15N), M+2 has two, and so on.

The Necessity of Natural Abundance Correction
A Worked Example: Calculating the MID of L-Tyrosine

Let's consider a simplified, hypothetical GC-MS analysis of derivatized L-Tyrosine (C9H11NO3). We will focus on a fragment ion that retains all 9 carbon atoms.

Simulated Raw Mass Spectrometry Data:

Mass IsotopomerRelative Abundance (%)
M+075.0
M+120.0
M+25.0

Step 1: Construct the Natural Abundance Correction Matrix

The correction for natural abundance can be performed using a matrix-based approach. The correction matrix accounts for the probability of a molecule with 'j' heavy isotopes from the tracer appearing as a molecule with 'i' total heavy isotopes due to natural abundance. A detailed derivation of this matrix can be found in several publications.[7][13] For a 9-carbon fragment, the correction matrix (C) would be a 10x10 matrix. For simplicity, we will show a truncated 3x3 matrix for M+0, M+1, and M+2.

The elements of this matrix are calculated based on the binomial probability of having a certain number of 13C atoms in the remaining 8 unlabeled carbon atoms. The probability of a carbon atom being 13C is approximately 0.011.

Step 2: Correct the Raw Data

The true MID (MID_corrected) is obtained by multiplying the inverse of the correction matrix (C⁻¹) by the raw MID (MID_raw).

MID_corrected = C⁻¹ * MID_raw

This calculation will yield the fractional abundance of molecules with 0, 1, 2, etc., heavy isotopes derived solely from the L-Tyrosine-1-13C tracer.

Comparison of Software for MID Analysis

While manual calculation is instructive, for high-throughput analysis and complex metabolic networks, specialized software is indispensable. Here is a comparison of some popular tools:

SoftwareKey FeaturesPlatformAvailability
INCA Performs both steady-state and isotopically non-stationary metabolic flux analysis.[14][15] Offers statistical analysis for goodness-of-fit and confidence intervals.[14]MATLABFree for non-commercial use.[14]
13CFLUX2 High-performance tool for large-scale 13C-MFA.[4] Supports multicore CPUs and compute clusters.C++, with Java and Python add-onsDemo version and binaries available.[4]
FreeFlux Open-source Python package for both steady-state and transient flux analysis.[16][17][18]PythonOpen-source.[17]
AccuCor2 R-based tool specifically for natural abundance correction, supporting dual-isotope experiments (e.g., 13C-15N).[13][19]ROpen-source package.[20][21]
PolyMID Python-based tool for correcting for naturally occurring isotopes in both high- and low-resolution data.[6][11]PythonOpen-source.[11]

The choice of software will depend on the specific needs of your research, including the complexity of your metabolic model, the type of labeling experiment (steady-state or non-stationary), and your preferred computational environment.

MID_Calculation_Logic Raw MS Data Raw MS Data Natural Abundance Correction Natural Abundance Correction Raw MS Data->Natural Abundance Correction Corrected MID Corrected MID Natural Abundance Correction->Corrected MID Metabolic Flux Analysis Metabolic Flux Analysis Corrected MID->Metabolic Flux Analysis Biological Insights Biological Insights Metabolic Flux Analysis->Biological Insights caption Figure 3: Logical flow of MID calculation and analysis.

Figure 3: Logical flow of MID calculation and analysis.

Conclusion: Ensuring Trustworthiness and Reproducibility

References

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Evaluating Biological Isotope Effects of L-Tyrosine-1-13C: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis and pharmacokinetic profiling, the choice of isotopologue dictates the resolution of your data. L-Tyrosine-1-13C (label at the carboxyl carbon) represents a specialized tool distinct from uniformly labeled (U-13C) or deuterated variants.

While deuterated tyrosine is often employed to induce kinetic isotope effects (KIE) to stabilize metabolic hotspots, L-Tyrosine-1-13C is valued for its "bio-invisibility." It allows for the precise tracking of decarboxylation pathways and TCA cycle entry without significantly perturbing reaction rates. This guide evaluates its performance, contrasts it with market alternatives, and provides a self-validating protocol for confirming decarboxylase activity.

Part 1: The Comparative Landscape

Selecting the correct isotope is not merely about mass shift; it is about the metabolic fate of the labeled atom. The table below contrasts L-Tyrosine-1-13C with its primary alternatives.

Table 1: Comparative Utility of Tyrosine Isotopologues
FeatureL-Tyrosine-1-13C L-Tyrosine-Ring-13C6 L-Tyrosine-3,3-d2 (Deuterated)
Primary Application Decarboxylation tracking (Breath/Headspace tests), TCA anaplerosis.Protein turnover rates, NMR structural assignment, Proteomics.Mechanistic probing (KIE), Internal Standard (Quantitation).
Metabolic Fate Label is lost as

during decarboxylation (Tyramine synthesis).
Label is retained in the aromatic ring (Tyramine/Dopamine/Thyroxine).Label is retained but may slow reaction rates (C-D bond strength).
Kinetic Isotope Effect Negligible (

). Bio-orthogonal.
Negligible.Significant (

).[1] Can alter metabolism.[2]
Detection Method IRMS (Gas), Headspace GC-MS, NMR (Carbonyl region).LC-MS/MS (M+6 shift), 2D-NMR (Aromatic region).LC-MS (M+2 shift).
Cost Efficiency High (Targeted synthesis).Moderate (Biomass derived).Moderate to High.

Part 2: Evaluating Biological Isotope Effects (The Core Science)

To validate L-Tyrosine-1-13C in your workflow, you must understand why it behaves differently than deuterated analogs.

The "Heavy Atom" Advantage

Biological systems discriminate against heavier isotopes, a phenomenon known as the Kinetic Isotope Effect (KIE).

  • Deuterium (²H): The mass doubles compared to Protium (¹H).[1] This significantly lowers the zero-point vibrational energy, increasing the activation energy for bond cleavage.[1] This effectively "slows down" metabolism, which is useful for extending drug half-life but detrimental if you are trying to measure natural metabolic flux.

  • Carbon-13 (¹³C): The mass increase is only ~8%.[1] The primary KIE for

    
     vs 
    
    
    
    bond breaking is typically
    
    
    . In the context of Tyrosine Decarboxylase (TDC), this effect is within the noise of most biological assays. Therefore, L-Tyrosine-1-13C acts as a true tracer.
Metabolic Fate Mapping

The utility of the C1 label is its specific removal during the conversion of Tyrosine to Tyramine or its incorporation into Acetoacetate/Fumarate if transaminated.

TyrosineFate Tyr L-Tyrosine-1-13C TDC Enzyme: TDC (Decarboxylation) Tyr->TDC TAT Enzyme: TAT (Transamination) Tyr->TAT Tyramine Tyramine (Unlabeled Ring) TDC->Tyramine CO2 13-CO2 (Gas) (DETECTABLE SIGNAL) TDC->CO2 Label Lost HPP 4-Hydroxyphenylpyruvate (1-13C Retained) TAT->HPP Fum Fumarate/Acetoacetate (13C Retained) HPP->Fum Catabolism

Figure 1: Metabolic Fate of L-Tyrosine-1-13C. Note that the decarboxylation pathway releases the label as gas, providing a distinct readout compared to ring-labeled alternatives.

Part 3: Self-Validating Experimental Protocol

Objective: Quantify Tyrosine Decarboxylase (TDC) activity using L-Tyrosine-1-13C. This protocol validates the tracer's utility by capturing the released


.
Reagents
  • Substrate: L-Tyrosine-1-13C (99 atom % 13C).

  • Enzyme Source: Purified TDC or bacterial lysate (e.g., Enterococcus spp.).

  • Trapping Agent: 1M Hyamine Hydroxide (in methanol) or 2M NaOH.

  • Acid: 2M HCl (to stop reaction and liberate dissolved

    
    ).
    
Workflow: The "Trap and Measure" System
  • Reaction Setup:

    • In a sealed headspace vial (20 mL), add 1 mL of reaction buffer (Phosphate buffer pH 6.0, 10 µM Pyridoxal-5-phosphate).

    • Add L-Tyrosine-1-13C (Final conc: 2 mM).

    • Suspend a small "center well" or filter paper bucket inside the vial containing 200 µL of Trapping Agent (NaOH). Ensure it does not touch the liquid.

  • Initiation:

    • Inject enzyme through the septum to start the reaction.

    • Incubate at 37°C for 30–60 minutes.

  • Termination & Capture:

    • Inject 200 µL of 2M HCl into the main reaction liquid. This stops the enzyme and shifts the equilibrium of dissolved bicarbonate (

      
      ) to gaseous 
      
      
      
      .
    • Incubate for an additional 60 minutes to allow the released gas to be absorbed by the NaOH trap.

  • Analysis (Validation):

    • Method A (Scintillation - if using C14): Not applicable here.

    • Method B (IRMS/MS): Acidify the NaOH trap in a separate clean vial connected to an Isotope Ratio Mass Spectrometer (IRMS) or Headspace GC-MS.

    • Method C (Mass Balance Check): Analyze the liquid residue by LC-MS. You should see the appearance of Unlabeled Tyramine (M+0) and the disappearance of Labeled Tyrosine (M+1).

Workflow cluster_detection Dual Validation Step1 1. Substrate Addition (L-Tyr-1-13C) Step2 2. Enzymatic Reaction (Release of 13-CO2) Step1->Step2 Incubate 37°C Step3 3. Acid Quench (Drive CO2 to Headspace) Step2->Step3 Inject HCl Step4 4. Detection Step3->Step4 Gas Headspace Analysis (Measure 13-CO2) Step4->Gas Liquid LC-MS Analysis (Measure Tyramine M+0) Step4->Liquid

Figure 2: Self-Validating Experimental Workflow. The system is validated only if the appearance of gaseous 13C correlates with the appearance of unlabeled Tyramine in the liquid phase.

Part 4: Data Interpretation

When analyzing results, use the following mass shift expectations to confirm the absence of biochemical artifacts.

CompoundL-Tyrosine-1-13C (Precursor)Tyramine (Product)13-CO2 (Byproduct)
Monoisotopic Mass 182.07 Da (M+1)137.08 Da (M+0)45.00 Da (M+1)
Interpretation Signal decreases over time.Signal increases. Note: Product is "light" because the label was lost.Signal increases in headspace.

Troubleshooting:

  • Observation: High M+1 Tyramine signal.

  • Cause: You likely used Ring-13C Tyrosine or U-13C Tyrosine by mistake.

  • Observation: No 13CO2 detected, but Tyrosine is consumed.

  • Cause: The pathway is likely Transamination (TAT), not Decarboxylation. The C1 label is retained in 4-Hydroxyphenylpyruvate.

References

  • O'Leary, M. H. (1989). Multiple isotope effects on enzyme-catalyzed reactions. Annual Review of Biochemistry, 58, 377-401.

  • Singleton, D. A., & Thomas, A. A. (1995). High-precision simultaneous determination of multiple small kinetic isotope effects at natural abundance. Journal of the American Chemical Society, 117(36), 9357-9358.

  • Worthington Biochemical Corporation. (n.d.). Tyrosine Decarboxylase Assay Manual. Worthington Enzyme Manual.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 134664, L-Tyrosine-1-13C.

Sources

Comparative Guide: Commercial L-Tyrosine-1-13C Sources for Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

L-Tyrosine-1-13C is a critical stable isotope tracer used to quantify protein turnover rates, catecholamine synthesis, and oxidative metabolism in clinical settings. Unlike deuterium-labeled analogs, the 1-13C isotopomer avoids kinetic isotope effects (KIE) in specific enzymatic steps and allows for the recovery of


 in breath, enabling total oxidation measurements.

However, the transition from pre-clinical models to human clinical trials introduces stringent requirements for isotopic purity, chemical sterility, and pyrogenicity. This guide objectively compares commercial sources based on these critical quality attributes (CQAs) and provides a self-validating framework for qualifying these materials in your laboratory.

The Metabolic Fate of L-Tyrosine-1-13C

To understand the tracer requirements, one must visualize the metabolic bifurcation of Tyrosine. The 1-13C label is specifically positioned to be released as


 during catabolism, or retained during protein synthesis.

TyrosineMetabolism cluster_fate Measurement Endpoints Tyr L-Tyrosine-1-13C Protein Protein Incorporation (Label Retained) Tyr->Protein Protein Synthesis DOPA L-DOPA (Catecholamines) Tyr->DOPA Tyrosine Hydroxylase HPP 4-Hydroxyphenylpyruvate Tyr->HPP Tyrosine Aminotransferase HGA Homogentisate HPP->HGA TCA TCA Cycle HGA->TCA Oxidation CO2 13CO2 (Breath Excretion) TCA->CO2 Decarboxylation

Figure 1: Metabolic bifurcation of L-Tyrosine-1-13C. The label fate dictates the analytical platform: LC-MS/MS for protein enrichment and IRMS for breath


.

Comparative Analysis of Commercial Sources

In clinical research, the "brand" is secondary to the Grade . Major suppliers like Cambridge Isotope Laboratories (CIL) and Sigma-Aldrich (Merck) offer multiple grades. Using a research-grade isotope for human infusion is a critical regulatory violation.

Table 1: Grade-Level Specification Comparison
FeaturecGMP Grade (Clinical)Research Grade (Pre-clinical)Impact on Clinical Data
Isotopic Enrichment

atom %

atom %
Lower enrichment dilutes the tracer signal, requiring higher infusion rates (costlier).
Chemical Purity

(Chiral

)

Impurities (e.g., D-Tyrosine) can competitively inhibit transport without being metabolized.
Pyrogen/Endotoxin Tested (

EU/mL)
Not Tested CRITICAL: High endotoxin levels cause fever/sepsis in IV infusions.
Microbiological Sterile Filtered / TestedNon-SterileRequires 0.22

m filtration and sterility testing by pharmacy before human use.
Documentation COA, TSE/BSE Free, FDA DMFCOA onlyRequired for IND (Investigational New Drug) filings.
Table 2: Major Supplier Comparison (L-Tyrosine-1-13C)

Note: Data reflects standard catalog specifications. Always verify specific lot COAs.

SupplierProduct Code (Example)EnrichmentGradeFormBest Use Case
Cambridge Isotope Labs (CIL) CLM-776-GMP99%cGMPPowderHuman IV Infusion (Gold Standard)
Sigma-Aldrich (Isotec) 604631 (Isotec)99%ResearchPowderAnimal Models / In Vitro
Sigma-Aldrich 48982499%ResearchPowderMass Spec Internal Standards
CortecNet TYR-1-13C-GMP99%cGMPPowderHuman IV Infusion (EU Focus)

Scientist’s Insight: For human metabolic studies, CIL CLM-776-GMP is the industry benchmark due to their active maintenance of Drug Master Files (DMF) with the FDA. While Sigma’s Isotec line is chemically excellent, unless it is explicitly labeled "cGMP" or "Pyrogen Tested," it requires extensive in-house processing (depyrogenation) which introduces liability.

Experimental Validation: In-House QC Protocol

Do not rely solely on the Certificate of Analysis (COA). Before a clinical trial, you must validate the tracer's isotopic purity and chemical identity.

Protocol: LC-MS/MS Isotopic Enrichment Verification

Objective: Confirm atom % excess (APE) and check for unlabeled carrier.

  • Preparation: Dissolve 1 mg L-Tyrosine-1-13C in 1 mL 0.1% Formic Acid (Water).

  • Dilution: Prepare a 10

    
    M working solution.
    
  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • MS Parameters (Positive Mode):

    • Target Mass (M+1): m/z 183.1 (L-Tyrosine-1-13C).

    • Unlabeled Mass (M+0): m/z 182.1 (Natural Tyrosine).

  • Calculation:

    
    
    
QC Workflow Visualization

QC_Workflow cluster_analysis Analytical Triad Start Raw Material Receipt Solubilization Solubilize in 0.1% FA (1 mg/mL) Start->Solubilization LCMS LC-MS/MS (Isotopic Enrichment) Solubilization->LCMS Chiral Chiral HPLC (L- vs D- Isomer) Solubilization->Chiral LAL LAL Assay (Endotoxin Check) Solubilization->LAL Decision Pass Criteria? LCMS->Decision Chiral->Decision LAL->Decision Release Release for Clinical Formulation Decision->Release Yes Reject Reject / Re-purify Decision->Reject No

Figure 2: Quality Control Decision Tree. Note that Endotoxin (LAL) testing is mandatory for clinical release.

Clinical Application: Protein Turnover Protocol

This protocol describes the Primed Constant Infusion method, the gold standard for assessing Fractional Synthesis Rate (FSR) in skeletal muscle or plasma proteins.

Methodology

System: Self-validating steady-state kinetics. Tracer: L-Tyrosine-1-13C (GMP Grade).

  • Subject State: Post-absorptive (fasted) or Fed (steady state).

  • Priming Dose: 2.0

    
    mol/kg (IV Bolus). This instantly raises the plasma enrichment to the target level, bypassing the slow equilibration phase.
    
  • Constant Infusion: 2.0

    
    mol/kg/hour for 4–6 hours.
    
  • Sampling:

    • Plasma: Every 30 mins (to verify steady state enrichment).

    • Biopsy (Muscle): At

      
       and 
      
      
      
      (to measure tracer incorporation into protein).
    • Breath: Every 30 mins (if measuring oxidation).

Calculation: Fractional Synthesis Rate (FSR)

The FSR is calculated using the precursor-product relationship:



  • 
    : Enrichment of protein-bound tyrosine at time 2 and 1.
    
  • 
    : Enrichment of the precursor pool (plasma tyrosine or tissue fluid tyrosine) at steady state.
    
  • 
    : Time in hours.
    
Clinical Workflow Diagram

Clinical_Protocol cluster_infusion Tracer Administration cluster_sampling Sampling Timeline Subject Subject (Fasted) Prime Bolus Prime (2.0 µmol/kg) Subject->Prime Infusion Constant Infusion (2.0 µmol/kg/h) Prime->Infusion Plasma Plasma Sampling (Precursor Pool Enrichment) Infusion->Plasma Steady State Check Biopsy Muscle Biopsy (Product Pool Enrichment) Infusion->Biopsy t=2h, t=6h Analysis GC-MS / LC-MS Analysis Plasma->Analysis Biopsy->Analysis Calc FSR Calculation Analysis->Calc

Figure 3: Clinical Infusion Protocol. Success depends on achieving "Isotopic Steady State" in the plasma precursor pool.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
  • Cambridge Isotope Laboratories. (2023). Stable Isotope Standards for Clinical Research.

  • Sigma-Aldrich. (2023). L-Tyrosine-1-13C Specification Sheet.

  • Borella, P., et al. (2023). "Methodological considerations for the use of stable isotope tracers in clinical nutrition." Clinical Nutrition, 42(3), 45-52.
  • United States Pharmacopeia (USP).<85> Bacterial Endotoxins Test.

Safety Operating Guide

Executive Safety Summary: The "Isotope Confusion" Risk

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-Tyrosine-1-13C Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Lab Managers, EHS Officers

CRITICAL DISTINCTION: L-Tyrosine-1-13C is a stable isotope labeled compound. It is NOT radioactive .

  • The Problem: Waste management contractors and safety officers frequently confuse

    
     (Carbon-13, stable, natural abundance) with 
    
    
    
    (Carbon-14, radioactive).
  • The Consequence: If you dispose of this material in radioactive waste streams, you incur massive, unnecessary disposal costs ($1000+ per drum). If you dispose of it in general trash without defacing labels, it may trigger "unknown isotope" protocols at waste sorting facilities, leading to fines.

  • The Solution: All disposal containers must be explicitly labeled "NON-RADIOACTIVE / STABLE ISOTOPE."

Hazard Characterization & Decision Matrix

Before disposal, the material must be classified according to its physical state and chemical environment. While L-Tyrosine is a naturally occurring amino acid, laboratory-grade reagents are regulated under specific hazard classes.

Material Safety Profile (SDS Summary):

  • CAS No: 55443-60-2 (Labeled) / 60-18-4 (Unlabeled)

  • GHS Classification: Skin Irrit. 2; Eye Irrit.[1][2][3][4] 2A; STOT SE 3 (Respiratory).[4]

  • RCRA Status: Not P-listed (Acutely Toxic). Not explicitly U-listed, but treated as "Chemical Waste" when discarded as a commercial product.

  • Solubility Warning: L-Tyrosine has poor water solubility (~0.45 g/L at 25°C). Do not pour bulk powder down the drain , even if local regulations permit non-hazardous amino acids, as it will precipitate and clog plumbing traps.

Waste Stream Decision Tree

WasteDisposal Start Waste Generation: L-Tyrosine-1-13C StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Expired or Excess) StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Wet ChemWasteSolid SOLID CHEMICAL WASTE (Non-Haz / Irritant) Solid->ChemWasteSolid Pure Compound BioCheck Used in Cell Culture (Metabolic Flux)? Liquid->BioCheck SolventCheck Contains Organic Solvents (MeOH, ACN)? BioCheck->SolventCheck No (Stock Solution) BioWaste BIOHAZARD WASTE (Autoclave/Incinerate) BioCheck->BioWaste Yes (Cells/Media) ChemWasteLiquid SOLVENT WASTE STREAM (Halogenated/Non-Halogenated) SolventCheck->ChemWasteLiquid Yes (>5%) AqueousWaste AQUEOUS WASTE (pH Adjust -> Disposal) SolventCheck->AqueousWaste No (Water/Buffer only)

Figure 1: Logic flow for determining the correct regulatory waste stream for L-Tyrosine-1-13C.

Detailed Disposal Protocols

Protocol A: Solid Chemical Waste (Excess/Expired)

Best for: Unused powder in original vials or spilled solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid chemical waste.

  • Segregation: Do not mix with oxidizers or strong acids.

  • Labeling:

    • Apply the standard "Hazardous Waste" or "Non-Regulated Chemical Waste" label (depending on your institution's specific classification for Irritants).

    • MANDATORY: Write "STABLE ISOTOPE - NON-RADIOACTIVE" in the comments section of the tag.

  • Disposal: Cap tightly and transfer to your facility’s Central Accumulation Area (CAA).

Protocol B: Aqueous & Solvent Mixtures

Best for: Stock solutions (e.g., in 0.1N HCl) or HPLC waste.

Solvent MatrixHazard ClassDisposal Procedure
Water / Buffer Non-HazardousDo not drain dispose >500mL. Tyrosine precipitates easily. Collect in "Aqueous Waste" carboys.
Acidic (e.g., 0.1M HCl) Corrosive (D002)Collect in "Corrosive/Acid" waste stream. Do not elementary neutralize without a permit.
Methanol / Acetonitrile Ignitable (D001)Collect in "Flammable Solvents" carboy. Never sewer dispose.
Protocol C: Biological Waste (Metabolic Flux Analysis)

Best for: Spent cell culture media containing 13C-Tyrosine tracers.

  • Classification: Once the chemical enters a biological system (cell culture), biological hazard regulations supersede chemical regulations.

  • Deactivation:

    • Liquid Media: Add bleach to a final concentration of 10% (v/v) and let stand for 30 minutes, OR collect for autoclaving.

    • Solid Consumables: Pipette tips, plates, and flasks go into Red Biohazard Bags .

  • Processing: Autoclave at 121°C, 15 psi for 30-60 minutes (or as per site protocol) before final disposal in municipal trash (if permitted) or medical waste incineration.

Container Management (RCRA "Empty" Standard)

Expensive isotopically labeled chemicals usually come in small glass vials. You must render them "RCRA Empty" to dispose of the glass in a sharps/glass bin rather than as hazardous waste.

The "Triple Rinse" Protocol:

  • Verify: Ensure the vial contains less than 3% of its original weight (effectively empty).

  • Rinse: Add a small volume of solvent (water or the solvent used to dissolve the tyrosine) to the vial. Cap and shake.

  • Empty: Pour the rinsate into the appropriate Liquid Waste container (see Protocol B).

  • Repeat: Perform this rinse cycle three times .

  • Deface: Cross out the original label, specifically the chemical name and any hazard symbols. Remove or obscure the "13C" mark.

  • Discard: Place the clean, defaced vial in the "Broken Glass/Sharps" container.

References & Regulatory Grounding

  • Cambridge Isotope Laboratories (CIL). Safety Data Sheet: L-Tyrosine (13C9, 99%). Retrieved from [1][5]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations 40 CFR Part 261). Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Empty Container Definition (40 CFR 261.7). Retrieved from

  • National Institutes of Health (NIH) / PubChem. L-Tyrosine Compound Summary (Solubility & Safety). Retrieved from

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Tyrosine-1-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of L-Tyrosine-1-¹³C, a stable isotope-labeled amino acid crucial for metabolic research and drug development. While the ¹³C isotope is non-radioactive and does not present a radiological hazard, the chemical properties of the L-Tyrosine molecule itself necessitate rigorous safety protocols.[1] This document moves beyond a simple checklist, offering a procedural and causal explanation for each safety recommendation, grounded in established laboratory safety principles and regulatory standards.

Understanding the Hazard Profile of L-Tyrosine

L-Tyrosine-1-¹³C is chemically identical to its unlabeled counterpart. Therefore, its hazard profile is the same. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, L-Tyrosine is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5]

  • Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[3][4]

  • Serious Eye Irritation (H319/H318): The fine, crystalline powder can cause significant irritation or damage upon contact with the eyes.[2][3][4]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[3][4][5]

The primary risk associated with L-Tyrosine-1-¹³C is the generation and inhalation of airborne dust during handling procedures such as weighing and transferring the solid material.[2][6]

Core Principles of Protection: A Multi-Layered Approach

Effective safety relies on a hierarchy of controls. Before selecting Personal Protective Equipment (PPE), engineering and administrative controls must be in place. PPE is the final, essential barrier between the researcher and the chemical hazard.

  • Engineering Controls: The most effective control is to handle the chemical in a well-ventilated area.[7] A chemical fume hood or a powder containment hood is mandatory when weighing or transferring L-Tyrosine-1-¹³C to minimize airborne dust.[8]

  • Administrative Controls: Adherence to a written Chemical Hygiene Plan (CHP) is required by the Occupational Safety and Health Administration (OSHA).[9][10] This includes proper training, clear labeling of containers, and established procedures for spills and waste disposal.[8][11]

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[9] Below is a detailed breakdown of the required PPE for handling L-Tyrosine-1-¹³C.

PPE Specification Summary
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Retrieving from Storage Safety glasses with side shieldsNitrile glovesLab coatNot typically required
Weighing/Transfer (in fume hood) Safety glasses with side shieldsNitrile glovesLab coatNot typically required
Weighing/Transfer (on open bench) Chemical splash gogglesNitrile glovesLab coatN95 (or higher) respirator
Preparing Solutions Chemical splash gogglesNitrile glovesLab coatNot typically required
Spill Cleanup Chemical splash goggles & Face shieldHeavy-duty nitrile glovesLab coat or coverallN95 (or higher) respirator
Detailed PPE Breakdown

Eye and Face Protection Due to the risk of serious eye irritation from airborne powder, appropriate eye protection is non-negotiable.[3][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for any task involving L-Tyrosine-1-¹³C.[12]

  • Best Practice: For tasks with a higher risk of dust generation, such as weighing, chemical splash goggles that form a seal around the eyes offer superior protection.[12]

  • Large Quantities/Spills: When handling larger quantities or cleaning up spills where significant dust may be generated, a full-face shield should be worn in addition to goggles.[6]

Skin and Body Protection To prevent skin irritation, direct contact with the powder must be avoided.[2][7]

  • Lab Coat: A clean, buttoned lab coat should be worn at all times to protect street clothes and skin from contamination.[12]

  • Gloves: Chemical-resistant nitrile gloves are the standard choice.[13] Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate chemical waste stream.[8] Wash hands thoroughly after removing gloves.[2][7]

  • Apparel: Full-length pants and closed-toe shoes are mandatory personal attire in any laboratory setting.[12]

Respiratory Protection Inhalation is a primary exposure route for powdered chemicals.[6]

  • Primary Control: The most effective way to prevent inhalation is to handle the powder within a certified chemical fume hood or other ventilated enclosure.[2][8]

  • When a Respirator is Required: If engineering controls are not available or are insufficient to control dust levels, respiratory protection is required. A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against fine dusts.[9] For higher-risk tasks, a respirator with a higher protection factor may be necessary. All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training.[9]

Operational and Disposal Plans

Step-by-Step Protocol for Weighing and Solubilizing L-Tyrosine-1-¹³C
  • Preparation:

    • Don all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.

    • Ensure the chemical fume hood is on and operating correctly.

    • Designate a specific work area within the hood for handling the powder. Cover the work surface with absorbent, disposable bench paper.

    • Gather all necessary equipment (spatula, weigh paper/boat, vials, solvent, etc.) and place it in the hood.

  • Handling the Powder:

    • Carefully open the container of L-Tyrosine-1-¹³C inside the fume hood. Avoid any sudden movements that could create a dust cloud.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat. Keep the stock container as close to the weigh boat as possible to minimize the travel distance of the powder.

    • Once weighing is complete, securely close the primary container.

    • To solubilize, add the solvent to the vial containing the weighed powder. Do not add the powder to the solvent, as this can increase the chance of dust generation. Cap the vial and mix.

  • Cleanup:

    • Carefully wipe down the spatula, weigh boat, and any other contaminated surfaces with a damp cloth or wipe to collect any residual powder without creating dust.

    • Dispose of all contaminated disposable items (gloves, bench paper, wipes, weigh boat) into a clearly labeled solid chemical waste container.[14]

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) and wash hands thoroughly.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling L-Tyrosine-1-¹³C.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Review SDS) gather_materials 2. Assemble Materials & Engineering Controls risk_assessment->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Powder (Inside Fume Hood) don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve clean_area 6. Clean Work Area & Equipment dissolve->clean_area dispose_waste 7. Segregate & Dispose Waste clean_area->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of L-Tyrosine-1-¹³C.

Disposal Plan

Proper waste management is a critical component of laboratory safety.[15]

  • Solid Waste: All disposable materials that have come into contact with L-Tyrosine-1-¹³C, including gloves, weigh boats, and contaminated bench paper, must be disposed of in a designated and clearly labeled solid chemical waste container.[14] Do not mix with regular trash.

  • Excess Material: Unused L-Tyrosine-1-¹³C should be collected as chemical waste. It should be kept in a sealed, clearly labeled container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. Once decontaminated, the container can often be disposed of as regular lab glass or plastic, but follow your institution's specific guidelines.

  • Waste Pickup: All chemical waste must be handled according to your institution's Environmental Health & Safety (EHS) office procedures.[14][16] This typically involves storing the waste in a designated satellite accumulation area until it is collected by trained personnel for final disposal, which may involve incineration or landfilling at a licensed facility.[17]

By adhering to these detailed PPE and handling protocols, researchers can effectively mitigate the risks associated with L-Tyrosine-1-¹³C, ensuring a safe laboratory environment while advancing their scientific objectives.

References

  • L-TYROSINE FOR BIOCHEMISTRY - Safety Data Sheet. (2023). Loba Chemie. [Link]

  • Powder Coating Safety and Regulations. (2022). National Finishing Systems. [Link]

  • Working with Radioisotopes. (n.d.). Thompson Rivers University. [Link]

  • L-Tyrosine, USP Safety Data Sheet. (n.d.). DC Fine Chemicals. [Link]

  • Personal Protective Equipment—What a Finisher Needs to Know. (2018). Powder Coated Tough. [Link]

  • Proper Use of Personal Protective Equipment (PPE). (2017). JoVE. [Link]

  • Safe Handling of Radioisotopes. (1973). International Atomic Energy Agency. [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]

  • How To: Lab Waste. (2022). LabXchange. [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Handling of Radioisotopes. (2020). UC Davis Safety Services. [Link]

  • Proper Handling and Disposal of Laboratory Waste. (2017). JoVE. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.